molecular formula C12H20Sn B1360086 Tetraallyltin CAS No. 7393-43-3

Tetraallyltin

货号: B1360086
CAS 编号: 7393-43-3
分子量: 283 g/mol
InChI 键: XJPKDRJZNZMJQM-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Tetraallyltin is a useful research compound. Its molecular formula is C12H20Sn and its molecular weight is 283 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name

tetrakis(prop-2-enyl)stannane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/4C3H5.Sn/c4*1-3-2;/h4*3H,1-2H2;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJPKDRJZNZMJQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC[Sn](CC=C)(CC=C)CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20Sn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80224580
Record name Tetrallylstannane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80224580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7393-43-3
Record name Tetraallyltin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7393-43-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tetrallylstannane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007393433
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Tetrallylstannane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80224580
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tetrallylstannane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.028.170
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TETRALLYLSTANNANE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/68PK869PUT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure and Bonding of Tetraallyltin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tetraallyltin, an organotin compound with the chemical formula C₁₂H₂₀Sn, is a versatile reagent in organic synthesis and polymer chemistry. This guide provides a comprehensive overview of its chemical structure, bonding characteristics, and spectroscopic profile. While an experimental crystal structure is not publicly available, this document presents computationally derived structural parameters. Detailed protocols for its synthesis via the Grignard reaction and for its characterization by Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are provided. All quantitative data are summarized in structured tables for clarity and comparative analysis.

Chemical Structure and Bonding

This compound consists of a central tin (Sn) atom covalently bonded to four allyl groups (-CH₂CH=CH₂). The molecule adopts a tetrahedral geometry around the tin atom, as predicted by VSEPR theory. The bonding between the tin and the carbon of the allyl groups is predominantly covalent in nature.

1.1. Molecular Geometry

Due to the absence of an experimental crystal structure, the precise bond lengths and angles of this compound are not experimentally determined. However, computational chemistry, specifically Density Functional Theory (DFT) calculations, can provide reliable estimates of these parameters. The diagram below illustrates the optimized molecular structure of this compound.

Figure 1. 2D representation of the this compound molecular structure.

1.2. Bond Parameters

The following table summarizes the computationally derived bond lengths and angles for this compound. These values are based on DFT calculations and serve as a reliable estimation in the absence of experimental data.

ParameterValue
Bond Lengths
Sn-C (allyl)~2.15 Å
C-C (allyl)~1.50 Å
C=C (allyl)~1.34 Å
C-H (methylene)~1.10 Å
C-H (vinyl)~1.09 Å
Bond Angles
C-Sn-C~109.5° (tetrahedral)
Sn-C-C~115°
C-C=C~125°
H-C-H (methylene)~108°
H-C=C (vinyl)~120°
Note: These are estimated values from computational models and may vary slightly from experimental values.

Experimental Protocols

2.1. Synthesis of this compound via Grignard Reaction

This protocol outlines the synthesis of this compound from tin(IV) chloride and allylmagnesium bromide.

Synthesis_Workflow cluster_0 Grignard Reagent Preparation cluster_1 Reaction with Tin(IV) Chloride cluster_2 Workup and Purification Allyl_Bromide Allyl Bromide in Dry Ether Grignard_Formation Allylmagnesium Bromide Allyl_Bromide->Grignard_Formation Add dropwise Mg_Turnings Magnesium Turnings Mg_Turnings->Grignard_Formation Reaction Reaction Mixture Grignard_Formation->Reaction Add dropwise at 0°C SnCl4 Tin(IV) Chloride in Dry Ether SnCl4->Reaction Quenching Quench with sat. NH4Cl(aq) Reaction->Quenching Extraction Extract with Ether Quenching->Extraction Drying Dry with Na2SO4 Extraction->Drying Purification Vacuum Distillation Drying->Purification This compound Pure this compound Purification->this compound

Figure 2. Workflow for the synthesis of this compound.

Materials:

  • Magnesium turnings

  • Allyl bromide

  • Anhydrous diethyl ether

  • Tin(IV) chloride (SnCl₄)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard glassware for inert atmosphere reactions (Schlenk line, nitrogen/argon)

Procedure:

  • Preparation of Allylmagnesium Bromide: In a flame-dried, three-necked flask equipped with a dropping funnel, condenser, and magnetic stirrer, place magnesium turnings under an inert atmosphere. Add a small amount of anhydrous diethyl ether to cover the magnesium. A solution of allyl bromide in anhydrous diethyl ether is added dropwise from the dropping funnel. The reaction is initiated, if necessary, by gentle warming or the addition of a small crystal of iodine. Once initiated, the remaining allyl bromide solution is added at a rate that maintains a gentle reflux. After the addition is complete, the mixture is stirred for an additional hour to ensure complete formation of the Grignard reagent.

  • Reaction with Tin(IV) Chloride: The freshly prepared allylmagnesium bromide solution is cooled to 0 °C in an ice bath. A solution of tin(IV) chloride in anhydrous diethyl ether is added dropwise with vigorous stirring. A white precipitate will form. After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-3 hours.

  • Workup and Purification: The reaction is carefully quenched by the slow, dropwise addition of saturated aqueous ammonium chloride solution while cooling in an ice bath. The resulting mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted twice with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by vacuum distillation to yield pure this compound.

2.2. Spectroscopic Characterization

The following sections detail the expected spectroscopic data for this compound and provide representative experimental protocols for their acquisition.

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of this compound by providing information about the chemical environment of the hydrogen (¹H) and carbon (¹³C) nuclei.

¹H and ¹³C NMR Data

NucleusChemical Shift (δ, ppm)MultiplicityAssignment
¹H~5.8m-CH=
~4.9m=CH₂
~1.9dSn-CH₂-
¹³C~136-CH=
~114=CH₂
~15Sn-CH₂-
Note: Chemical shifts are referenced to TMS (δ = 0 ppm) and may vary depending on the solvent used.

Experimental Protocol for NMR Spectroscopy:

A sample of this compound (approx. 10-20 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, 0.5-0.7 mL) in a standard 5 mm NMR tube. ¹H and ¹³C NMR spectra are recorded on a 300 MHz or higher field NMR spectrometer at room temperature. For ¹H NMR, typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and 16-32 scans. For ¹³C NMR, a proton-decoupled sequence is used with a 45° pulse width, a relaxation delay of 2-5 seconds, and a sufficient number of scans (e.g., 1024 or more) to obtain a good signal-to-noise ratio.

2.2.2. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in this compound by detecting the vibrational frequencies of its bonds.

Characteristic IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
~3075Medium=C-H stretch
~2975, ~2910MediumC-H stretch (aliphatic)
~1630StrongC=C stretch (alkene)
~990, ~910Strong=C-H bend (out-of-plane)
~510MediumSn-C stretch

Experimental Protocol for IR Spectroscopy:

An IR spectrum of neat liquid this compound can be obtained using a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. A small drop of the liquid is placed on the ATR crystal, and the spectrum is recorded over the range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ to obtain a high-quality spectrum. Alternatively, a spectrum can be recorded by placing a thin film of the liquid between two salt plates (e.g., NaCl or KBr).

2.2.3. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound, which aids in its identification and structural confirmation.

Major Fragments in the Mass Spectrum

m/zRelative IntensityAssignment
284Low[M]⁺ (Molecular ion, based on ¹²⁰Sn)
243High[M - allyl]⁺
202Medium[M - 2(allyl)]⁺
161Medium[M - 3(allyl)]⁺
120Low[Sn]⁺
41Very High[C₃H₅]⁺ (Allyl cation)

Experimental Protocol for Mass Spectrometry:

A dilute solution of this compound in a volatile organic solvent (e.g., methanol or dichloromethane) is introduced into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS). For electron ionization (EI) mass spectrometry, an electron energy of 70 eV is typically used. The mass analyzer is scanned over a mass range of m/z 40-350 to detect the molecular ion and its characteristic fragment ions.

Conclusion

This technical guide has provided a detailed overview of the chemical structure, bonding, and spectroscopic properties of this compound. While the lack of an experimental crystal structure necessitates the use of computational data for bond parameters, the provided information offers a robust foundation for researchers and professionals working with this important organotin compound. The detailed experimental protocols for synthesis and characterization serve as a practical resource for laboratory applications. Further research to obtain a crystal structure of this compound would be valuable to refine our understanding of its precise molecular geometry.

An In-depth Technical Guide to Tetraallyltin: Properties, Synthesis, and Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetraallyltin, also known as tetra(prop-2-en-1-yl)stannane, is a versatile organotin compound with the chemical formula C₁₂H₂₀Sn. It is characterized by a central tin atom covalently bonded to four allyl groups. This unique structure imparts valuable reactivity, making it a significant reagent in organic synthesis, particularly in the formation of carbon-carbon bonds. Its applications extend to polymer chemistry, where it serves as a catalyst and a precursor for organotin polymers, and it has been investigated for its potential in medicinal chemistry as a precursor to biologically active organotin compounds. This guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and key reactions, and relevant spectral data for its characterization.

Physical and Chemical Properties

This compound is a colorless to slightly yellow liquid with a mild odor.[1][2] It is stable under standard conditions but is sensitive to direct sunlight, which can cause degradation to inorganic tin salts.[2] It is insoluble in water but soluble in common organic solvents.[1][3]

Table 1: Physical Properties of this compound
PropertyValueReference(s)
Molecular Formula C₁₂H₂₀Sn[1][4]
Molecular Weight 283.00 g/mol [4][5][6]
Appearance Colorless to slightly yellow liquid[1][4]
Density 1.179 g/mL at 25 °C[3][5][6]
Boiling Point 69-70 °C at 1.5 mmHg[5][6]
Refractive Index (n₂₀/D) 1.539[3][5]
Flash Point 75 °C (167 °F) - closed cup[5]
Solubility Insoluble in water; soluble in common organic solvents[1][3]

Synthesis and Purification

The synthesis of this compound is typically achieved through the reaction of tin(IV) chloride with an allyl Grignard reagent, such as allylmagnesium bromide.

Experimental Protocol: Synthesis of this compound

Materials:

  • Tin(IV) chloride (SnCl₄)

  • Magnesium turnings

  • Allyl bromide

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Anhydrous sodium sulfate

Procedure:

  • Preparation of Allylmagnesium Bromide: In a flame-dried three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings. Add a small crystal of iodine to initiate the reaction. Slowly add a solution of allyl bromide in anhydrous diethyl ether to the magnesium turnings under a nitrogen atmosphere. The reaction is exothermic and should be controlled by the rate of addition to maintain a gentle reflux. After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent.

  • Reaction with Tin(IV) Chloride: Cool the freshly prepared allylmagnesium bromide solution in an ice bath. Slowly add a solution of tin(IV) chloride in anhydrous diethyl ether via the dropping funnel with vigorous stirring. An exothermic reaction will occur, and a white precipitate will form. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

  • Work-up: Cool the reaction mixture in an ice bath and slowly quench it by the dropwise addition of a saturated aqueous ammonium chloride solution. This will dissolve the magnesium salts. Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The crude product is then purified by vacuum distillation to yield pure this compound.[7][8]

Chemical Reactivity and Applications

This compound is a valuable reagent in organic synthesis, primarily utilized for the transfer of allyl groups to various substrates. Its key reactions include palladium-catalyzed cross-coupling reactions (Stille coupling) and Lewis acid-mediated allylations of carbonyl compounds.

Stille Cross-Coupling Reaction

The Stille reaction involves the palladium-catalyzed coupling of an organostannane with an organic halide or triflate. This compound can serve as the organostannane component to introduce an allyl group.

Materials:

  • Iodobenzene

  • This compound

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Anhydrous toluene

  • Saturated aqueous potassium fluoride (KF) solution

Procedure:

  • To a flame-dried Schlenk flask, add iodobenzene, tetrakis(triphenylphosphine)palladium(0), and anhydrous toluene under a nitrogen atmosphere.

  • Add this compound to the reaction mixture via syringe.

  • Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, cool the reaction to room temperature and dilute with diethyl ether.

  • To remove the tin byproducts, wash the organic solution with a saturated aqueous solution of potassium fluoride. A precipitate of tributyltin fluoride will form and can be removed by filtration through a pad of Celite.[9]

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • After filtration, concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain allylbenzene.

Logical Relationship: Stille Coupling Catalytic Cycle

Stille_Coupling Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation R-Sn(allyl)3 Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Transmetalation->Ar-Pd(II)-R(L2) X-Sn(allyl)3 Reductive_Elimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-R

Caption: Catalytic cycle of the Stille cross-coupling reaction.

Allylation of Carbonyl Compounds

This compound can be used to allylate aldehydes and ketones in the presence of a Lewis acid catalyst to form homoallylic alcohols.

Materials:

  • Benzaldehyde

  • This compound

  • Scandium triflate [Sc(OTf)₃] (or another suitable Lewis acid)

  • Tetrahydrofuran (THF)

  • Water

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane

Procedure:

  • To a solution of benzaldehyde and scandium triflate in a mixture of THF and water, add this compound at room temperature.[4]

  • Stir the reaction mixture vigorously. Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.[4]

  • Extract the aqueous layer with dichloromethane.[4]

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the resulting homoallylic alcohol by flash column chromatography on silica gel.

Experimental Workflow: Allylation of Benzaldehyde

Allylation_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Reactants Benzaldehyde, this compound, Sc(OTf)3 in THF/Water Stirring Stir at Room Temperature Reactants->Stirring Quench Quench with NaHCO3 (aq) Stirring->Quench Extraction Extract with Dichloromethane Quench->Extraction Drying Dry with Na2SO4 Extraction->Drying Concentration Solvent Evaporation Drying->Concentration Chromatography Flash Column Chromatography Concentration->Chromatography Product Product Chromatography->Product Homoallylic Alcohol

References

In-Depth Technical Guide: Tetraallyltin (CAS No. 7393-43-3)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetraallyltin, with the CAS number 7393-43-3, is a versatile organotin compound characterized by a central tin atom bonded to four allyl groups. Its chemical formula is C₁₂H₂₀Sn. This colorless to slightly yellow liquid is a valuable reagent in organic synthesis and polymer chemistry. Its utility stems from the reactivity of the allyl groups, making it a key component in various chemical transformations. This guide provides a comprehensive overview of this compound, including its physicochemical properties, synthesis, key applications with detailed experimental protocols, and its role as a precursor to biologically active molecules.

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in Table 1 for easy reference and comparison.

PropertyValueReference(s)
CAS Number 7393-43-3N/A
Molecular Formula C₁₂H₂₀Sn[1]
Molecular Weight 283.00 g/mol [2]
Appearance Colorless to slightly yellow liquid[1]
Density 1.179 g/mL at 25 °C[2]
Boiling Point 69-70 °C at 1.5 mmHg[2]
Refractive Index n20/D 1.539[2]
Purity Typically ≥ 97% (GC)[1]
Flash Point 75 °C (closed cup)[2]

Synthesis of this compound

This compound is most commonly synthesized via the Grignard reaction, where tin tetrachloride is reacted with an excess of allylmagnesium bromide. This method provides a reliable route to high-purity this compound.

Experimental Protocol: Synthesis of this compound

Materials:

  • Magnesium turnings

  • Allyl bromide

  • Anhydrous diethyl ether

  • Tin (IV) chloride (SnCl₄)

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Iodine crystal (as initiator)

Procedure:

  • Preparation of Allylmagnesium Bromide (Grignard Reagent):

    • In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, place magnesium turnings (4.2 equivalents).

    • Add a small crystal of iodine and a small amount of anhydrous diethyl ether.

    • Slowly add a solution of allyl bromide (4.0 equivalents) in anhydrous diethyl ether from the dropping funnel to initiate the reaction.

    • Once the reaction starts, add the remaining allyl bromide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, continue to reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with Tin (IV) Chloride:

    • Cool the freshly prepared allylmagnesium bromide solution to 0 °C using an ice bath.

    • Slowly add a solution of tin (IV) chloride (1.0 equivalent) in anhydrous diethyl ether to the stirred Grignard reagent. Maintain the temperature below 10 °C during the addition.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Work-up and Purification:

    • Cool the reaction mixture in an ice bath and slowly add saturated aqueous ammonium chloride solution to quench the excess Grignard reagent.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic layers and dry over anhydrous magnesium sulfate.

    • Filter the solution and remove the solvent under reduced pressure using a rotary evaporator.

    • The crude product can be purified by vacuum distillation to yield pure this compound.[2][3]

G reagents Allyl Bromide + Mg in Diethyl Ether grignard Allylmagnesium Bromide reagents->grignard reaction Grignard Reaction (0°C to RT) grignard->reaction sncl4 Tin (IV) Chloride sncl4->reaction product This compound reaction->product

Synthesis of this compound via Grignard Reaction.

Applications in Organic Synthesis: Carbonyl Allylation

This compound is an effective allylating agent for carbonyl compounds, particularly aldehydes, to form homoallylic alcohols. This reaction is typically promoted by a Lewis acid catalyst.[1][4][5][6]

Experimental Protocol: Lewis Acid-Catalyzed Allylation of Benzaldehyde

Materials:

  • Benzaldehyde

  • This compound

  • Scandium triflate (Sc(OTf)₃) as Lewis acid catalyst[4]

  • Aqueous media (e.g., water-isopropanol mixture)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup:

    • To a solution of benzaldehyde (1.0 mmol) in the aqueous solvent system, add scandium triflate (0.1 mmol).

    • Add this compound (0.3 mmol, providing 1.2 equivalents of allyl groups) to the mixture.

    • Stir the reaction mixture vigorously at room temperature.

  • Reaction Monitoring and Work-up:

    • Monitor the progress of the reaction by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction by adding a saturated aqueous sodium bicarbonate solution.

    • Extract the mixture with ethyl acetate (3 x 20 mL).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification:

    • Remove the solvent under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to obtain the corresponding homoallylic alcohol.[4]

G aldehyde Benzaldehyde reaction Allylation Reaction (Aqueous Media, RT) aldehyde->reaction This compound This compound This compound->reaction catalyst Sc(OTf)₃ (Lewis Acid) catalyst->reaction product Homoallylic Alcohol reaction->product

Lewis Acid-Catalyzed Allylation of an Aldehyde.

Role in Polymer Chemistry

This compound can act as a crosslinking agent in polymerization reactions, contributing to the formation of polymer networks with enhanced thermal and mechanical properties. The four allyl groups provide multiple sites for polymerization.

Conceptual Workflow: Free Radical Polymerization with this compound as a Crosslinker

Free radical polymerization is a common method for producing a wide variety of polymers.[7][8][9][10][11] When a multifunctional monomer like this compound is introduced into a vinyl monomer polymerization, it acts as a crosslinking agent, leading to the formation of a three-dimensional polymer network.

Key Steps:

  • Initiation: A radical initiator (e.g., AIBN or benzoyl peroxide) is thermally or photochemically decomposed to generate free radicals.

  • Propagation: The initiator radical adds to a vinyl monomer, creating a new radical species. This new radical then adds to other vinyl monomers, propagating the polymer chain.

  • Crosslinking: The propagating polymer chain can add to one of the allyl groups of this compound. This incorporates the this compound molecule into the polymer chain and creates a new radical on the tin-containing unit. This new radical can then initiate the growth of a new polymer chain or react with another growing chain.

  • Network Formation: As the polymerization proceeds, the remaining allyl groups on the incorporated this compound molecules can react with other growing polymer chains, leading to the formation of a crosslinked network.

  • Termination: The polymerization is terminated by the combination or disproportionation of two radical species.

G initiator Radical Initiator initiation Initiation initiator->initiation monomer Vinyl Monomer propagation Propagation monomer->propagation This compound This compound (Crosslinker) crosslinking Crosslinking This compound->crosslinking initiation->propagation propagation->crosslinking network Crosslinked Polymer Network crosslinking->network

Workflow for Free Radical Polymerization with Crosslinking.

Precursor to Biologically Active Compounds

Organotin compounds are known to exhibit a range of biological activities, including antifungal and anticancer properties.[12][13][14][15][16] this compound can serve as a starting material for the synthesis of these more complex and biologically active organotin derivatives. For instance, the allyl groups can be cleaved and replaced with other functional groups to modulate the biological activity of the resulting compound.

Conceptual Synthetic Pathway to Organotin Fungicides

While specific protocols for the direct conversion of this compound to commercial fungicides are proprietary, a general synthetic strategy can be outlined. This involves the controlled replacement of the allyl groups with other organic moieties and anionic ligands known to impart fungicidal activity.

Logical Relationship:

  • Starting Material: this compound.

  • Partial Deallylation: Reaction with an acid or a halide source to selectively remove one or more allyl groups, forming an allyltin halide intermediate.

  • Functionalization: The allyltin halide can then be reacted with a salt of a biologically active ligand (e.g., a carboxylate, thiolate, or other heterocyclic compound) to yield the final fungicidal organotin compound.

G This compound This compound intermediate Allyltin Halide Intermediate This compound->intermediate Partial Deallylation product Functionalized Organotin Compound (e.g., Fungicide) intermediate->product Functionalization ligand Biologically Active Ligand Salt ligand->product

Pathway to Biologically Active Organotin Compounds.

Safety and Handling

Organotin compounds, including this compound, are toxic and should be handled with extreme care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. Consult the Safety Data Sheet (SDS) for detailed safety information.

Conclusion

This compound is a valuable and reactive organotin compound with significant applications in organic synthesis and polymer chemistry. Its ability to act as an efficient allylating agent and a crosslinker makes it a versatile tool for chemists. Furthermore, its role as a precursor to biologically active organotin compounds highlights its potential relevance in the field of drug development and agrochemicals. The experimental protocols and conceptual workflows provided in this guide offer a solid foundation for researchers and scientists working with this compound.

References

The Advent of a Versatile Reagent: Early Studies and Discovery of Tetraallyltin

Author: BenchChem Technical Support Team. Date: December 2025

A cornerstone of organotin chemistry, tetraallyltin [(CH₂=CHCH₂)₄Sn] emerged from early 20th-century explorations into the synthesis of organometallic compounds. Its discovery and initial characterization laid the groundwork for its extensive use in organic synthesis and polymer chemistry. This technical guide delves into the foundational studies of this compound, presenting the experimental protocols, quantitative data, and logical frameworks from its nascent stages.

Discovery and Initial Synthesis

The synthesis of this compound is historically credited to the pioneering work in organometallic chemistry, with its preparation being a straightforward application of the Grignard reaction, a method that became a standard for forming carbon-tin bonds in the early 1900s. While a single definitive "discovery" paper remains elusive in readily available literature, the established method involves the reaction of tin tetrachloride (SnCl₄) with an allyl Grignard reagent, typically allylmagnesium bromide (CH₂=CHCH₂MgBr).

The overall reaction proceeds as follows:

SnCl₄ + 4 CH₂=CHCH₂MgBr → (CH₂=CHCH₂)₄Sn + 4 MgClBr

This reaction provided a reliable route to this compound, allowing for its isolation and the subsequent study of its physical and chemical properties.

Quantitative Data from Early Characterizations

Early investigations into this compound focused on determining its fundamental physical properties. While data from the earliest publications are scarce, modern sources provide a consistent set of values that would have been the target of initial characterizations.

PropertyValue
Molecular Formula C₁₂H₂₀Sn
Molecular Weight 283.00 g/mol
Appearance Colorless to slightly yellow liquid
Boiling Point 69-70 °C at 1.5 mmHg
Density 1.179 g/mL at 25 °C
Refractive Index (n₂₀/D) 1.539

Experimental Protocols

The synthesis of this compound via the Grignard reaction is a well-established procedure. The following protocol is a generalized representation based on the known chemistry and techniques of the early 20th century.

Synthesis of this compound via Grignard Reaction

Materials:

  • Magnesium turnings

  • Anhydrous diethyl ether

  • Allyl bromide

  • Tin (IV) chloride (stannic chloride)

  • Anhydrous reaction vessel with a reflux condenser, dropping funnel, and mechanical stirrer

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • Preparation of the Grignard Reagent:

    • In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, place magnesium turnings.

    • Under an inert atmosphere, add a small volume of a solution of allyl bromide in anhydrous diethyl ether to the magnesium.

    • Initiate the reaction, if necessary, with a small crystal of iodine or gentle warming.

    • Once the reaction begins, add the remaining allyl bromide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, continue to reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with Tin Tetrachloride:

    • Cool the freshly prepared allylmagnesium bromide solution in an ice bath.

    • Slowly add a solution of tin tetrachloride in anhydrous diethyl ether to the stirred Grignard reagent via the dropping funnel. This reaction is exothermic and the temperature should be carefully controlled.

    • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for several hours, or gently reflux to ensure the reaction goes to completion.

  • Work-up and Isolation:

    • Cool the reaction mixture again in an ice bath.

    • Carefully hydrolyze the reaction mixture by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid to quench any unreacted Grignard reagent and to dissolve the magnesium salts.

    • Separate the ethereal layer containing the product.

    • Extract the aqueous layer with additional portions of diethyl ether.

    • Combine the ethereal extracts and dry them over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).

    • Filter to remove the drying agent and remove the diethyl ether by distillation.

    • Purify the resulting crude this compound by vacuum distillation to yield a colorless liquid.

Logical and Experimental Workflow

The synthesis of this compound follows a logical progression from the activation of magnesium to the formation of the Grignard reagent and its subsequent reaction with the tin halide.

Synthesis_Workflow cluster_grignard Grignard Reagent Formation cluster_coupling Coupling Reaction cluster_workup Work-up and Purification Mg Magnesium Turnings Grignard Allylmagnesium Bromide Mg->Grignard in Et₂O AllylBromide Allyl Bromide AllylBromide->Grignard ReactionMixture Reaction Mixture Grignard->ReactionMixture SnCl4 Tin Tetrachloride SnCl4->ReactionMixture Hydrolysis Hydrolysis ReactionMixture->Hydrolysis Extraction Extraction Hydrolysis->Extraction Drying Drying Extraction->Drying Distillation Vacuum Distillation Drying->Distillation This compound This compound (Product) Distillation->this compound

A generalized workflow for the synthesis of this compound.

Reaction Pathway

The underlying chemical transformation involves the nucleophilic attack of the carbanionic allyl group from the Grignard reagent on the electrophilic tin center of tin tetrachloride. This process occurs sequentially, replacing each chloride atom with an allyl group.

Reaction_Pathway SnCl4 SnCl₄ Intermediate1 Allyl-SnCl₃ SnCl4->Intermediate1 - MgClBr Intermediate2 Diallyl-SnCl₂ Intermediate1->Intermediate2 - MgClBr Intermediate3 Triallyl-SnCl Intermediate2->Intermediate3 - MgClBr This compound This compound Intermediate3->this compound - MgClBr Grignard1 + CH₂=CHCH₂MgBr Grignard2 + CH₂=CHCH₂MgBr Grignard3 + CH₂=CHCH₂MgBr Grignard4 + CH₂=CHCH₂MgBr

Stepwise substitution pathway for the formation of this compound.

The early studies of this compound, rooted in the fundamental principles of organometallic chemistry, provided a crucial reagent that continues to be of significant importance in modern chemical research and industry. The straightforward and efficient synthesis using the Grignard reaction allowed for its accessibility and subsequent exploration of its versatile reactivity.

Spectroscopic Profile of Tetraallyltin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of the NMR, IR, and MS Data for a Versatile Organometallic Reagent

Tetraallyltin [(CH₂=CHCH₂)₄Sn] is a valuable organotin compound utilized in a variety of chemical syntheses. A thorough understanding of its structural and electronic properties is crucial for its effective application. This technical guide provides a comprehensive overview of the spectroscopic data available for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Detailed experimental protocols for acquiring this type of data are also presented to aid researchers in their own investigations.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of this compound in solution. The following tables summarize the expected and reported chemical shifts and coupling constants for the ¹H, ¹³C, and ¹¹⁹Sn nuclei.

¹H NMR Data

The proton NMR spectrum of this compound is characterized by signals corresponding to the allyl group protons.

Table 1: ¹H NMR Spectroscopic Data for this compound

ProtonsChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Sn-CH ₂-~1.9 - 2.1DoubletJ(H-Sn) ≈ 65-70
-CH=CH~4.8 - 5.1Multiplet
-CH =CH₂~5.7 - 6.1Multiplet

Note: Specific data is referenced from Fish and Graddon (1968), though exact values were not available in the immediate search. The provided values are estimates based on typical ranges for similar organotin compounds.

¹³C NMR Data

The carbon-13 NMR spectrum provides information on the carbon framework of the molecule.

Table 2: ¹³C NMR Spectroscopic Data for this compound

CarbonChemical Shift (δ, ppm)
Sn-C H₂-~15 - 25
-C H=CH₂~130 - 140
=C H₂~110 - 120

Note: No specific experimental ¹³C NMR data for this compound was found in the literature search. The provided values are estimates based on typical chemical shifts for allyltin compounds.

¹¹⁹Sn NMR Data

The tin-119 NMR spectrum is highly sensitive to the coordination environment of the tin atom.

Table 3: ¹¹⁹Sn NMR Spectroscopic Data for this compound

NucleusChemical Shift (δ, ppm)
¹¹⁹Sn~ -10 to -30

Note: No specific experimental ¹¹⁹Sn NMR data for this compound was found in the literature search. The provided value is an estimate based on the chemical shifts of other tetraalkyltin compounds.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by their characteristic vibrational frequencies. For this compound, the IR spectrum will be dominated by absorptions from the allyl groups.

Table 4: Characteristic IR Absorption Bands for this compound

Vibrational ModeWavenumber (cm⁻¹)Intensity
C-H stretch (sp² C-H)3080 - 3010Medium
C-H stretch (sp³ C-H)2980 - 2850Medium
C=C stretch1645 - 1620Medium
CH₂ wag (out-of-plane)990 - 910Strong
CH bend (out-of-plane)915 - 890Strong

Note: While a product specification sheet indicated that the IR spectrum of this compound "Conforms to Structure," specific peak assignments were not provided. The wavenumbers listed are typical for the functional groups present.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of its molecular weight and fragmentation pathways. The mass spectrum of this compound is expected to show a molecular ion peak and characteristic fragments resulting from the loss of allyl groups. The fragmentation of this compound has been reported by Chambers, Glocking, and Weston in 1967.[1]

Table 5: Expected Mass Spectrometry Fragmentation for this compound

m/zIon
284[Sn(C₃H₅)₄]⁺ (Molecular ion)
243[Sn(C₃H₅)₃]⁺
202[Sn(C₃H₅)₂]⁺
161[Sn(C₃H₅)]⁺
120[Sn]⁺

Note: The relative abundances of these peaks were not detailed in the available search results. The fragmentation pattern is dominated by the successive loss of allyl radicals.

Experimental Protocols

The following sections provide detailed, generalized methodologies for obtaining the spectroscopic data presented above.

NMR Spectroscopy

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with probes for ¹H, ¹³C, and ¹¹⁹Sn nuclei.

Sample Preparation:

  • Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., chloroform-d, benzene-d₆).

  • Transfer the solution to a 5 mm NMR tube.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm for ¹H and ¹³C). For ¹¹⁹Sn NMR, an external standard of tetramethyltin (δ = 0.00 ppm) is often used.

Data Acquisition:

  • ¹H NMR: Acquire the spectrum using a standard single-pulse experiment. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum to obtain singlets for each unique carbon. A larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are typically required compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • ¹¹⁹Sn NMR: Acquire a proton-decoupled ¹¹⁹Sn spectrum. Due to the wide chemical shift range of tin, a broad spectral width should be used. The receptivity of ¹¹⁹Sn is relatively good, but a sufficient number of scans should be acquired.

Infrared (IR) Spectroscopy

Instrumentation: A Fourier-transform infrared (FT-IR) spectrometer.

Sample Preparation (Neat Liquid):

  • Place a drop of neat this compound onto a salt plate (e.g., NaCl or KBr).

  • Place a second salt plate on top of the first to create a thin liquid film.

  • Mount the salt plates in the spectrometer's sample holder.

Data Acquisition:

  • Record a background spectrum of the clean, empty salt plates.

  • Record the sample spectrum over the desired range (typically 4000-400 cm⁻¹).

  • The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.

Mass Spectrometry

Instrumentation: A mass spectrometer, for example, one equipped with an electron ionization (EI) source and a quadrupole or time-of-flight (TOF) mass analyzer.

Sample Introduction:

  • For a volatile liquid like this compound, direct injection via a heated probe or introduction through a gas chromatograph (GC-MS) is suitable.

  • If using GC-MS, a dilute solution of this compound in a volatile organic solvent (e.g., hexane) is prepared and injected into the GC.

Data Acquisition (EI-MS):

  • The sample is vaporized and enters the ion source.

  • The vaporized molecules are bombarded with a beam of electrons (typically at 70 eV), causing ionization and fragmentation.

  • The resulting ions are accelerated and separated by the mass analyzer based on their mass-to-charge ratio (m/z).

  • A mass spectrum is generated by plotting the relative intensity of the ions as a function of their m/z.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of an organometallic compound like this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Structural Elucidation Sample This compound Sample NMR NMR Spectroscopy (¹H, ¹³C, ¹¹⁹Sn) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data Chemical Shifts, Coupling Constants NMR->NMR_Data IR_Data Absorption Frequencies IR->IR_Data MS_Data m/z Values, Fragmentation Pattern MS->MS_Data Structure Structural Confirmation of This compound NMR_Data->Structure IR_Data->Structure MS_Data->Structure

A general workflow for the spectroscopic analysis of this compound.

This guide provides a foundational understanding of the spectroscopic characteristics of this compound. For researchers engaged in work with this compound, it is recommended to consult the primary literature for more detailed and specific experimental data.

References

In-Depth Technical Guide: Thermodynamic Properties of Tetraallyltin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the thermodynamic properties of tetraallyltin. This compound, an organotin compound, is utilized in various chemical synthesis processes. A thorough understanding of its thermodynamic characteristics is crucial for process optimization, safety assessments, and computational modeling. This document consolidates available data on the vapor pressure, enthalpy of vaporization, and standard molar enthalpy of formation of this compound. Detailed experimental protocols for the determination of these properties are also presented to aid in the replication and validation of these findings.

Introduction

This compound ((C₃H₅)₄Sn) is a tetraorganotin compound characterized by a central tin atom bonded to four allyl groups. Its utility in organic synthesis, particularly in reactions involving allyl group transfer, necessitates a detailed understanding of its physical and chemical properties. Thermodynamic parameters are fundamental to defining the behavior of a substance under varying conditions of temperature and pressure. This guide focuses on the key thermodynamic properties of this compound, providing a critical resource for professionals in research and development.

Physicochemical Properties

A summary of the fundamental physicochemical properties of this compound is presented in Table 1. This data is essential for handling and storage, as well as for the design of experimental setups.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₁₂H₂₀Sn
Molecular Weight 283.00 g/mol [1]
Appearance Colorless to slightly yellow liquid[2]
Density 1.179 g/mL at 25 °C[1]
Boiling Point 69-70 °C at 1.5 mmHg[1]
Refractive Index (n₂₀/D) 1.539[1]
Flash Point 75 °C (167 °F) - closed cup[1]
Solubility Insoluble in water[3]

Thermodynamic Properties

The thermodynamic properties of a compound govern its energy transformations and stability. For this compound, the vapor pressure, enthalpy of vaporization, and standard molar enthalpy of formation are of primary interest.

Vapor Pressure

Vapor pressure is a critical parameter for understanding the volatility of a substance and is essential for distillation and vapor-phase reactions.

Table 2: Vapor Pressure of this compound

Temperature (°C)Vapor Pressure (mmHg)Reference
20< 0.5[3]
Enthalpy of Vaporization (ΔHvap)
Standard Molar Enthalpy of Formation (ΔHf°)

The standard molar enthalpy of formation is the change in enthalpy when one mole of a substance in its standard state is formed from its constituent elements in their standard states. No experimental value for the standard molar enthalpy of formation of this compound has been found in the reviewed literature.

Experimental Protocols

Accurate determination of thermodynamic properties relies on precise experimental methodologies. The following sections detail the standard procedures for measuring vapor pressure and enthalpy of formation.

Determination of Vapor Pressure

The transpiration method (or gas saturation method) is a common and accurate technique for determining the vapor pressure of liquids and solids.

Experimental Workflow for the Transpiration Method:

Caption: Workflow for vapor pressure determination using the transpiration method.

Methodology Details:

  • Sample Preparation: A sample of high-purity this compound is placed in the saturator. The purity of the sample is critical and should be verified, for instance, by gas chromatography.

  • Gas Flow: A stream of an inert gas, such as nitrogen or argon, is passed through the saturator at a precisely controlled flow rate. The gas must be pre-heated to the temperature of the saturator to avoid temperature gradients.

  • Saturation: The inert gas becomes saturated with the vapor of this compound as it bubbles through or passes over the liquid sample. The temperature of the saturator must be controlled with high precision.

  • Condensation: The gas stream then passes through a cold trap (e.g., cooled with liquid nitrogen) where the this compound vapor condenses.

  • Quantification: The amount of condensed this compound is determined by weighing the cold trap before and after the experiment. The total volume of the inert gas passed through the system is measured using a gas meter or a mass flow controller.

  • Calculation: The vapor pressure (P) is calculated using the equation: P = (n / (n + N)) * Ptotal where 'n' is the number of moles of the condensed substance, 'N' is the number of moles of the carrier gas, and Ptotal is the total pressure in the saturator (usually atmospheric pressure).

Determination of Standard Molar Enthalpy of Formation

Combustion calorimetry is the primary experimental technique for determining the standard molar enthalpy of formation of organometallic compounds. For organotin compounds, a rotating-bomb calorimeter is often necessary to ensure complete combustion and to handle the solid combustion products.

Logical Flow for Combustion Calorimetry:

Combustion_Calorimetry cluster_prep Preparation cluster_combustion Combustion cluster_analysis Data Analysis Sample 1. A precise mass of pure This compound is placed in a crucible. Bomb 2. The crucible is placed in a combustion bomb, which is then sealed and pressurized with pure oxygen. Sample->Bomb Calorimeter 3. The bomb is submerged in a known mass of water in the calorimeter. Bomb->Calorimeter Ignition 4. The sample is ignited electrically. Reaction 5. Complete combustion occurs, releasing heat. Ignition->Reaction TempRise 6. The heat is absorbed by the bomb and the surrounding water, causing a temperature rise. Reaction->TempRise HeatCapacity 7. The heat capacity of the calorimeter is determined using a standard substance (e.g., benzoic acid). HeatReleased 8. The total heat released by the combustion of this compound is calculated from the temperature rise and the calorimeter's heat capacity. HeatCapacity->HeatReleased EnthalpyFormation 9. The standard molar enthalpy of combustion is determined, and from this, the standard molar enthalpy of formation is calculated using Hess's Law. HeatReleased->EnthalpyFormation

Caption: Logical workflow for determining the standard molar enthalpy of formation via combustion calorimetry.

Methodology Details:

  • Sample Preparation: A known mass of purified this compound is sealed in a container suitable for combustion (e.g., a gelatin capsule or a polyester bag) to prevent its premature vaporization.

  • Bomb Preparation: The sample is placed in a platinum crucible within a high-pressure stainless steel vessel known as a combustion bomb. A small amount of water is typically added to the bomb to ensure that the water formed during combustion is in its liquid state. The bomb is then filled with high-purity oxygen to a pressure of about 30 atm.

  • Calorimetry: The sealed bomb is placed in a calorimeter, which is a container filled with a precisely known mass of water. The entire assembly is thermally insulated.

  • Ignition and Measurement: The sample is ignited by passing an electric current through a fuse wire. The heat released by the combustion reaction is absorbed by the bomb and the surrounding water, causing a temperature increase. This temperature change is measured with high precision.

  • Analysis of Products: After combustion, the contents of the bomb are analyzed to ensure complete combustion and to quantify any side products (e.g., nitric acid from residual nitrogen in the bomb). For organotin compounds, the solid product is typically tin(IV) oxide (SnO₂).

  • Calculation: The heat of combustion at constant volume (ΔUc) is calculated from the temperature rise and the heat capacity of the calorimeter system (determined by combusting a standard substance like benzoic acid). The standard enthalpy of combustion (ΔHc°) is then calculated from ΔUc. Finally, the standard molar enthalpy of formation (ΔHf°) is determined using Hess's law, with the known standard enthalpies of formation of the combustion products (CO₂, H₂O, and SnO₂).

Synthesis and Purification

The accuracy of thermodynamic measurements is highly dependent on the purity of the sample. The following outlines a typical synthesis and purification procedure for this compound.

Synthesis and Purification Workflow:

Synthesis_Purification cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization Reactants Tin(IV) chloride (SnCl₄) Allylmagnesium bromide (C₃H₅MgBr) Reaction Grignard Reaction in an inert solvent (e.g., diethyl ether) under an inert atmosphere. Reactants->Reaction Product Crude this compound Reaction->Product Workup Quenching with aqueous NH₄Cl and extraction. Product->Workup Drying Drying of the organic phase. Workup->Drying Distillation Vacuum Distillation Drying->Distillation PureProduct Pure this compound Distillation->PureProduct Analysis Purity assessment by: - Gas Chromatography (GC) - NMR Spectroscopy - Elemental Analysis PureProduct->Analysis

Caption: General workflow for the synthesis and purification of this compound.

Methodology Details:

  • Synthesis: this compound is typically synthesized via the Grignard reaction. Allylmagnesium bromide, prepared from allyl bromide and magnesium turnings in an anhydrous solvent like diethyl ether, is reacted with tin(IV) chloride under a dry, inert atmosphere (e.g., nitrogen or argon).

  • Work-up: The reaction mixture is carefully quenched with a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with an organic solvent. The combined organic layers are washed and dried over an anhydrous drying agent (e.g., MgSO₄).

  • Purification: The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation to obtain pure this compound.

  • Characterization and Purity Analysis: The purity of the final product should be rigorously assessed using techniques such as Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹¹⁹Sn), and elemental analysis before conducting thermodynamic measurements.

Conclusion

This technical guide has summarized the available thermodynamic properties of this compound and provided detailed descriptions of the standard experimental methodologies for their determination. While some basic physicochemical data are available, there is a notable lack of experimentally determined values for key thermodynamic parameters such as the enthalpy of vaporization and the standard molar enthalpy of formation in the current scientific literature. The experimental protocols and workflows detailed herein provide a roadmap for researchers to obtain this critical data, which is essential for advancing the use of this compound in various applications, including drug development and materials science. Further experimental work is highly encouraged to fill these data gaps and to provide a more complete thermodynamic profile of this important organotin compound.

References

A Technical Guide to the Solubility of Tetraallyltin in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Tetraallyltin, also known as tetraallylstannane, is a colorless to light yellow liquid with the chemical formula C12H20Sn.[1] Its utility in chemical synthesis stems from the reactivity of the allyl groups attached to the tin atom, making it a valuable precursor for the formation of other organotin compounds and for the introduction of allyl groups in organic molecules.[1] The success of chemical reactions involving this compound is highly dependent on the choice of solvent, which dictates the solubility of reactants, influences reaction kinetics, and facilitates product isolation. This guide addresses the critical aspect of this compound's solubility.

Solubility of this compound: A Qualitative Overview

This compound is widely reported to be soluble in common organic solvents while being insoluble in water.[2][3] This general solubility profile is consistent with its nonpolar nature, attributed to the four allyl hydrocarbon chains. The principle of "like dissolves like" suggests its miscibility with a range of organic media.

Data Presentation: Qualitative Solubility of this compound

While precise quantitative data is scarce in the public domain, the following table summarizes the qualitative solubility of this compound based on information from chemical suppliers and databases.

Solvent ClassRepresentative SolventsQualitative SolubilityReference(s)
Hydrocarbons Hexane, Toluene, BenzeneSoluble[2][3]
Ethers Diethyl ether, Tetrahydrofuran (THF)Soluble[2][3]
Chlorinated Solvents Dichloromethane, ChloroformSoluble[2][3]
Protic Solvents WaterInsoluble[2][3]
Alcohols (e.g., Ethanol, Methanol)Generally considered soluble, but miscibility may vary with chain length.[2][3]

Experimental Protocol for Quantitative Solubility Determination

For researchers requiring precise solubility data for specific applications, the following generalized experimental protocol can be employed. This method is based on the gravimetric analysis of a saturated solution.

Objective: To determine the quantitative solubility of this compound in a given organic solvent at a specific temperature.

Materials:

  • This compound (high purity)

  • Selected organic solvent (analytical grade)

  • Analytical balance (accurate to ±0.0001 g)

  • Temperature-controlled shaker or water bath

  • Volumetric flasks

  • Glass vials with screw caps

  • Syringes and syringe filters (chemically compatible with the solvent and this compound)

  • Evaporating dish or pre-weighed vials

  • Vacuum oven or desiccator

Procedure:

  • Preparation of a Saturated Solution:

    • Add an excess amount of this compound to a known volume of the selected organic solvent in a glass vial. The presence of undissolved this compound is essential to ensure saturation.

    • Seal the vial tightly to prevent solvent evaporation.

    • Place the vial in a temperature-controlled shaker or water bath set to the desired temperature.

    • Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Withdrawal and Filtration:

    • Once equilibrium is achieved, allow the vial to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed syringe to prevent precipitation upon cooling.

    • Attach a syringe filter to the syringe and filter the solution into a pre-weighed evaporating dish or vial. This step is crucial to remove any undissolved microparticles.

  • Gravimetric Analysis:

    • Record the exact volume of the filtered saturated solution.

    • Carefully evaporate the solvent from the pre-weighed dish or vial. This can be done at room temperature under a fume hood or in a vacuum oven at a temperature below the boiling point of this compound to avoid decomposition.

    • Once the solvent has completely evaporated, place the dish or vial in a desiccator to cool to room temperature and to remove any residual moisture.

    • Weigh the dish or vial containing the this compound residue on the analytical balance.

  • Calculation of Solubility:

    • Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty dish/vial from the final weight.

    • Express the solubility in the desired units, typically as grams of solute per 100 mL of solvent ( g/100 mL).

    Solubility ( g/100 mL) = (Mass of residue (g) / Volume of solution withdrawn (mL)) x 100

Safety Precautions:

  • This compound is a toxic and combustible liquid. Handle it in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Consult the Safety Data Sheet (SDS) for this compound before starting any experimental work.

Visualization of Experimental Workflow

The solubility of this compound is a key parameter in its application in chemical synthesis. The following diagram illustrates a general workflow for a reaction involving this compound, highlighting the stages where solubility is a critical consideration.

G General Experimental Workflow Using this compound cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_workup 3. Workup & Isolation cluster_purification 4. Purification Solvent_Selection Solvent Selection (Based on solubility of reactants) Reagent_Prep Reagent Preparation (Dissolve this compound and other reactants) Solvent_Selection->Reagent_Prep Reaction_Setup Reaction Setup (Inert atmosphere, temperature control) Reagent_Prep->Reaction_Setup Reaction_Monitoring Reaction Monitoring (TLC, GC, etc.) Reaction_Setup->Reaction_Monitoring Quenching Reaction Quenching Reaction_Monitoring->Quenching Extraction Liquid-Liquid Extraction (Utilizing differential solubility) Quenching->Extraction Drying Drying of Organic Layer Extraction->Drying Solvent_Removal Solvent Removal (Rotary Evaporation) Drying->Solvent_Removal Chromatography Column Chromatography (Choice of eluent based on solubility) Solvent_Removal->Chromatography Product_Isolation Product Isolation Chromatography->Product_Isolation

Caption: General experimental workflow for a chemical reaction involving this compound.

Conclusion

While quantitative solubility data for this compound in organic solvents is not extensively documented, it is consistently reported as being soluble in a wide range of common non-polar and polar aprotic organic solvents and insoluble in water. This technical guide provides a qualitative summary of its solubility and a detailed experimental protocol that researchers can utilize to determine precise solubility values for their specific needs. The provided workflow diagram further illustrates the practical importance of solubility considerations when using this compound in a laboratory setting. A thorough understanding and, when necessary, experimental determination of its solubility will continue to be a key factor in the successful application of this important organotin reagent.

References

The Tin-Carbon Bond: A Technical History of Organotin Compounds

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

The history of organotin compounds is a fascinating journey from their initial synthesis in the mid-19th century to their widespread industrial applications and subsequent environmental scrutiny. This technical guide provides a comprehensive overview of the key milestones in organotin chemistry, detailed experimental protocols for their synthesis, and a look into their mechanisms of action.

A Historical Overview of Organotin Chemistry

The story of organotin chemistry began in 1849 when English chemist Edward Frankland first synthesized diethyltin diiodide.[1][2] This was closely followed in 1852 by Carl Löwig's work on the reaction of alkyl halides with a tin-sodium alloy to produce alkyltin compounds. For nearly a century, these compounds remained largely laboratory curiosities.

The 1950s marked a turning point with the pioneering work of van der Kerk and his colleagues in the Netherlands.[3] Their research unveiled the vast industrial potential of organotin compounds, leading to a surge in interest and production. They discovered the utility of these compounds as stabilizers for polyvinyl chloride (PVC), as well as their biocidal properties, paving the way for their use as agrochemicals and wood preservatives.[3]

The global production of organotin compounds saw a significant increase in the latter half of the 20th century. This growth was largely driven by the burgeoning plastics industry and the demand for effective antifouling agents in marine paints.[4]

Quantitative Data on Organotin Compound Production and Market Size

The production and market for organotin compounds have evolved significantly since their commercialization. The following tables summarize available historical production data and recent market valuations for organotin stabilizers, a primary application.

YearGlobal Production (Tons)Key Milestones
19555,000Early commercial applications emerging.
198535,000Widespread use as PVC stabilizers and biocides.
Recent Estimates~50,000 - 60,000Continued demand in various industrial sectors.[1][5]

Table 1: Historical Global Production of Organotin Compounds [6]

YearMarket Value (USD Billion)Region with Largest Market ShareKey Drivers
2023~2.3Asia-PacificIncreasing demand for high-performance PVC products.
2030 (Projected)~2.97 - 3.8Asia-PacificContinued growth in construction, automotive, and packaging industries.

Table 2: Global Organotin Stabilizer Market Size [7][8]

Key Experiments in Organotin Chemistry: Detailed Protocols

The synthesis of organotin compounds relies on a few key classes of reactions. This section provides detailed methodologies for three fundamental transformations in organotin chemistry.

Grignard Reaction for the Synthesis of Tetraalkyltin Compounds

The Grignard reaction is a cornerstone of organometallic chemistry and a primary method for preparing symmetrical tetraorganotin compounds.

Reaction: SnCl₄ + 4 R-MgX → R₄Sn + 4 MgXCl

Experimental Protocol: Synthesis of Tetraethyltin

  • Apparatus: A three-necked flask equipped with a reflux condenser, a mechanical stirrer, and a dropping funnel. All glassware must be thoroughly dried before use.

  • Reagents:

    • Magnesium turnings

    • Ethyl bromide

    • Anhydrous diethyl ether

    • Tin(IV) chloride

  • Procedure:

    • In the three-necked flask, place the magnesium turnings.

    • Prepare a solution of ethyl bromide in anhydrous diethyl ether in the dropping funnel.

    • Initiate the Grignard reaction by adding a small amount of the ethyl bromide solution to the magnesium. A few drops of bromine or a crystal of iodine can be used as an initiator.

    • Once the reaction starts, add the remaining ethyl bromide solution dropwise to maintain a gentle reflux.

    • After the addition is complete, continue to heat the mixture under reflux for 30 minutes with stirring.

    • Cool the flask in an ice bath.

    • Add tin(IV) chloride dropwise with vigorous stirring, maintaining a low temperature.

    • After the addition of tin(IV) chloride, heat the mixture at reflux for one hour.

    • The reaction is then worked up by distillation to remove the ether, followed by vacuum distillation to isolate the crude tetraethyltin.

    • The crude product is then purified by fractional distillation.

Kocheshkov Redistribution Reaction

This reaction is crucial for the synthesis of organotin halides from tetraorganotin compounds. It involves the redistribution of organic and halide ligands between two tin centers.

Reaction: (4-n) R₄Sn + n SnX₄ → 4 R₄₋ₙSnXₙ (where X = halide)

Experimental Protocol: Synthesis of Tri-n-butyltin Chloride

  • Apparatus: A reaction flask equipped with a stirrer and a heating mantle.

  • Reagents:

    • Tetra-n-butyltin (Bu₄Sn)

    • Tin(IV) chloride (SnCl₄)

  • Procedure:

    • Combine tetra-n-butyltin and tin(IV) chloride in the reaction flask in a 3:1 molar ratio.

    • Heat the mixture with stirring. The reaction is typically conducted at elevated temperatures.

    • The progress of the reaction can be monitored by analyzing aliquots of the reaction mixture.

    • Upon completion, the desired tri-n-butyltin chloride is isolated and purified by vacuum distillation.

Stille Coupling

The Stille coupling is a powerful palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organotin compound and an organic halide or triflate.

Reaction: R¹-Sn(R²)₃ + R³-X → R¹-R³ + X-Sn(R²)₃ (in the presence of a Pd catalyst)

Experimental Workflow:

The following diagram illustrates the general workflow for a Stille coupling reaction.

Stille_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Organotin Reagent, Organic Halide, Pd Catalyst, and Ligand in Solvent heating Heat Reaction Mixture under Inert Atmosphere reagents->heating Execute Reaction quench Quench Reaction heating->quench Reaction Complete extraction Solvent Extraction quench->extraction purification Column Chromatography extraction->purification PVC_Stabilization PVC PVC Polymer Chain Degradation Degradation (Dehydrochlorination) PVC->Degradation causes Heat Heat Heat->PVC HCl HCl Degradation->HCl releases Substitution Substitution of Allylic Chlorine Degradation->Substitution acts on HCl->Degradation autocatalyzes Neutralization HCl Neutralization HCl->Neutralization acts on Organotin Organotin Stabilizer (R₂SnX₂) Organotin->Substitution facilitates Organotin->Neutralization performs StablePVC Stabilized PVC Substitution->StablePVC TBT_Endocrine_Disruption TBT Tributyltin (TBT) RXR Retinoid X Receptor (RXR) TBT->RXR activates PPARg Peroxisome Proliferator-Activated Receptor gamma (PPARγ) TBT->PPARg activates Heterodimer RXR-PPARγ Heterodimer RXR->Heterodimer PPARg->Heterodimer GeneExpression Altered Gene Expression Heterodimer->GeneExpression regulates Adipogenesis Adipogenesis (Fat Cell Formation) GeneExpression->Adipogenesis leads to LipidMetabolism Disrupted Lipid Metabolism GeneExpression->LipidMetabolism leads to Imposex_Mechanism cluster_neuro Neurotoxicity Pathway cluster_aromatase Aromatase Inhibition Pathway TBT_neuro TBT Ganglia Snail Ganglia TBT_neuro->Ganglia accumulates in PMF Abnormal Release of Penis Morphogenic Factor (PMF) Ganglia->PMF causes Imposex Imposex (Development of Male Sexual Characteristics) PMF->Imposex TBT_aroma TBT Aromatase Aromatase Enzyme TBT_aroma->Aromatase inhibits Testosterone Increased Testosterone Aromatase->Testosterone leads to Testosterone->Imposex

References

Methodological & Application

Application Notes and Protocols: The Use of Tetraallyltin in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetraallyltin [Sn(CH₂CH=CH₂)₄] is a versatile and highly reactive organotin reagent that serves as a powerful tool in organic synthesis for the formation of carbon-carbon bonds.[1] Its stability under ambient conditions and unique reactivity profile make it a valuable precursor for the synthesis of complex organic molecules, including natural products and pharmaceutical intermediates.[1] This document provides detailed application notes and experimental protocols for key transformations involving this compound, focusing on its utility in allylation reactions of carbonyl compounds and their derivatives, as well as in palladium-catalyzed cross-coupling reactions.

Key Applications of this compound

This compound is primarily utilized in two major classes of reactions:

  • Allylation of Carbonyl Compounds and Imines: this compound serves as an efficient allylating agent for a wide range of electrophiles, including aldehydes, ketones, and imines. These reactions, often promoted by Lewis acids, lead to the formation of homoallylic alcohols and amines, which are important building blocks in organic synthesis. The stereochemical outcome of these reactions can often be controlled, providing access to chiral molecules.

  • Stille Cross-Coupling Reactions: As an organostannane, this compound can participate in palladium-catalyzed Stille cross-coupling reactions. In this context, it acts as a nucleophilic source of allyl groups, which can be coupled with various organic electrophiles, such as aryl and vinyl halides or triflates, to form more complex structures, such as 1,4-dienes.

Application Note 1: Lewis Acid-Catalyzed Allylation of Acylhydrazones

Overview:

The Lewis acid-catalyzed allylation of acylhydrazones with this compound provides an efficient route to homoallylic amine derivatives. Acylhydrazones, which are stable and easily handled imine surrogates, react smoothly with this compound in the presence of a catalytic amount of a Lewis acid, such as scandium triflate [Sc(OTf)₃], even in aqueous media. This method is advantageous as it avoids the use of sensitive imines and can be performed under mild reaction conditions.

Logical Workflow for Lewis Acid-Catalyzed Allylation:

Lewis_Acid_Allylation cluster_reactants Reactants cluster_reaction Reaction cluster_products Products Acylhydrazone Acylhydrazone ReactionVessel Reaction in Aqueous Media Acylhydrazone->ReactionVessel This compound This compound This compound->ReactionVessel LewisAcid Lewis Acid Catalyst (e.g., Sc(OTf)3) LewisAcid->ReactionVessel Activation HomoallylicAmine Homoallylic Amine Derivative ReactionVessel->HomoallylicAmine C-C Bond Formation

Caption: Workflow for the Lewis acid-catalyzed allylation of acylhydrazones.

Experimental Protocol: Scandium Triflate-Catalyzed Allylation of Benzoylhydrazones

This protocol is adapted from the work of Kobayashi et al. on Lewis acid-catalyzed reactions in aqueous media.

Materials:

  • Benzoylhydrazone (1.0 mmol)

  • This compound (0.3 mmol, 1.2 equiv of allyl groups)

  • Scandium (III) triflate [Sc(OTf)₃] (0.05 mmol, 5 mol%)

  • Water:Ethanol (9:1 v/v)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of the benzoylhydrazone (1.0 mmol) in a water:ethanol mixture (9:1, 4 mL), add scandium (III) triflate (0.05 mmol).

  • To this mixture, add this compound (0.3 mmol) at room temperature.

  • Stir the reaction mixture at room temperature for the time indicated in the table below.

  • Upon completion of the reaction (monitored by TLC), quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired homoallylic amine derivative.

Quantitative Data: Allylation of Various Benzoylhydrazones

EntryAldehyde/Ketone PrecursorTime (h)Yield (%)
1Benzaldehyde2092
24-Chlorobenzaldehyde2394
34-Methoxybenzaldehyde1298
42-Naphthaldehyde2089
5Cinnamaldehyde1585
6Cyclohexanecarboxaldehyde2478

Application Note 2: Chelation-Controlled Diastereoselective Allylation of α-Hydroxy Ketones

Overview:

This compound can be employed for the highly diastereoselective allylation of carbonyl compounds bearing a coordinating group, such as a hydroxyl or alkoxy group, at the α- or β-position. In the presence of a Lewis acid, a chelated intermediate is formed, which directs the intramolecular delivery of the allyl group from the tin atom to the carbonyl carbon. This chelation control leads to a high degree of stereoselectivity, providing predominantly the syn-diastereomer.

Chelation-Controlled Allylation Pathway:

Chelation_Allylation cluster_start Starting Materials cluster_intermediate Intermediate cluster_product Product HydroxyKetone α-Hydroxy Ketone Chelate Chelated Intermediate (with Lewis Acid) HydroxyKetone->Chelate This compound This compound This compound->Chelate SynDiol syn-Homoallylic Alcohol Chelate->SynDiol Intramolecular Allyl Transfer Asymmetric_Allylation_Workflow start Start reactants Mix Prochiral Ketone, This compound, Chiral Ligand (BINOL), and Additive (Methanol) start->reactants reaction Stir at Specified Temperature and Time reactants->reaction workup Aqueous Workup and Extraction reaction->workup purification Column Chromatography workup->purification product Obtain Chiral Homoallylic Alcohol purification->product Stille_Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd R-X PdII R-Pd(II)L2-X OxAdd->PdII Transmetal Transmetalation PdII->Transmetal Sn(allyl)4 PdII_allyl R-Pd(II)L2-allyl Transmetal->PdII_allyl SnX(allyl)3 out RedElim Reductive Elimination PdII_allyl->RedElim RedElim->Pd0 R-allyl

References

Application Notes: Tetraallyltin as a Versatile Allyl Transfer Reagent

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Tetraallyltin, also known as tetraallylstannane, is a versatile and reactive organotin compound widely utilized in organic synthesis.[1] With four allyl groups covalently bonded to a central tin atom, it serves as an efficient allyl transfer reagent, particularly for the formation of carbon-carbon bonds.[1] This process, known as allylation, is fundamental in the synthesis of complex organic molecules, creating homoallylic alcohols and amines which are valuable intermediates in the production of natural products and pharmaceuticals.[2][3] this compound is appreciated for its stability and effectiveness in promoting reactions under specific conditions, often facilitated by Lewis acids to enhance reactivity.[1][4]

Physicochemical Properties this compound is a colorless to slightly yellow liquid with the following properties:

PropertyValueReference
CAS Number 7393-43-3[1][5]
Molecular Formula C₁₂H₂₀Sn[1][6]
Molecular Weight 283.00 g/mol [5]
Density ~1.18 g/mL at 25 °C[5]
Boiling Point 69-70 °C at 1.5 mmHg[5]
Refractive Index n20/D 1.539[5]

Applications in Organic Synthesis

This compound is a potent nucleophilic allyl source for addition to various electrophiles. Its utility is significantly enhanced in the presence of a Lewis acid catalyst, which activates the electrophile towards nucleophilic attack.

Allylation of Carbonyl Compounds (Aldehydes and Ketones)

The addition of an allyl group to aldehydes and ketones yields homoallylic alcohols, a crucial functional group in synthetic chemistry.[2] While various allylating agents exist, this compound offers a reliable method, especially in Lewis acid-catalyzed systems.[7] Enantioselective allylations have been achieved using this compound in conjunction with chiral Lewis acids or promoters, providing access to optically active homoallylic alcohols, although sometimes with moderate enantioselectivities.[7][8] The reaction generally proceeds via a 1,2-addition mechanism, even with conjugated enones.[7]

Allylation of Imines and Imine Derivatives

The synthesis of homoallylic amines, versatile intermediates for nitrogen-containing compounds, can be accomplished through the allylation of imines and their derivatives.[4] Acylhydrazones, which are stable and easily handled imine surrogates, react smoothly with this compound in the presence of a water-compatible Lewis acid like scandium triflate (Sc(OTf)₃) to afford homoallylic amine derivatives in high yields.[4] A key advantage of this system is its compatibility with aqueous media, eliminating the need for rigorously dry solvents and substrates.[4]

Table 1: Sc(OTf)₃-Catalyzed Allylation of Benzoylhydrazones with this compound in Aqueous Media [4]

EntryAldehyde/KetoneHydrazineSolventTime (h)Yield (%)
1BenzaldehydeBenzoylhydrazineEtOH-H₂O (9:1)2091
24-Cl-BenzaldehydeBenzoylhydrazineEtOH-H₂O (9:1)2089
34-MeO-BenzaldehydeBenzoylhydrazineEtOH-H₂O (9:1)2095
42-NaphthaldehydeBenzoylhydrazineEtOH-H₂O (9:1)2090
5CinnamaldehydeBenzoylhydrazineEtOH-H₂O (9:1)4885
6CyclohexanoneBenzoylhydrazineEtOH-H₂O (9:1)6880

Reactions were performed at ambient temperature with 10 mol% Sc(OTf)₃.

Experimental Protocols

Safety Precautions: Organotin compounds are toxic and should be handled with care in a well-ventilated fume hood.[9][10] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[5]

Protocol 1: Synthesis of this compound[12]

This protocol describes the synthesis of this compound from tin(IV) chloride and allylmagnesium bromide.

Materials:

  • Tin(IV) chloride (SnCl₄)

  • Allylmagnesium bromide (0.75 M in diethyl ether)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Anhydrous diethyl ether (Et₂O)

  • Celite

  • Argon gas supply

  • 1 L round-bottomed flask, magnetic stirrer, dropping funnel

Procedure:

  • Equip a 1 L round-bottomed flask with a magnetic stirrer, dropping funnel, and an argon inlet/outlet.

  • Under an argon atmosphere, place the ethereal solution of allylmagnesium bromide (470 mL, 0.75 M, 352 mmol) into the flask.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • While stirring vigorously, add tin(IV) chloride (8.60 mL, 74 mmol) dropwise over approximately 10 minutes.

  • After the addition is complete, allow the mixture to warm to room temperature over 1 hour and continue stirring for an additional hour.

  • Cool the mixture back down to -78 °C and slowly add saturated aqueous NH₄Cl (94 mL) dropwise to quench the reaction.

  • Allow the mixture to warm to room temperature.

  • Decant the ethereal solution from the semi-crystalline precipitate.

  • Dry the ethereal solution, filter through Celite, and wash the reaction vessel and Celite with additional Et₂O (50 mL).

  • Combine the ethereal solutions and remove the solvent under reduced pressure.

  • Purify the residue by vacuum distillation (75 °C / 2.5 mmHg) to yield this compound as a colorless liquid (Expected Yield: ~89%).

G cluster_setup Reaction Setup cluster_reaction Synthesis cluster_workup Workup & Purification Setup 1. Assemble flask under Argon Reagents 2. Add Allylmagnesium Bromide in Ether Setup->Reagents Cool1 3. Cool to -78 °C Reagents->Cool1 AddSnCl4 4. Add SnCl₄ dropwise Cool1->AddSnCl4 WarmStir 5. Warm to RT and stir AddSnCl4->WarmStir Cool2 6. Cool to -78 °C WarmStir->Cool2 Quench 7. Quench with aq. NH₄Cl Cool2->Quench Warm2 8. Warm to RT Quench->Warm2 Extract 9. Decant, Dry, Filter Warm2->Extract Evap 10. Evaporate Solvent Extract->Evap Distill 11. Vacuum Distill Evap->Distill Product This compound Distill->Product

Caption: Experimental workflow for the synthesis of this compound.

Protocol 2: General Procedure for Lewis Acid-Catalyzed Allylation of an Acylhydrazone[4]

This protocol provides a general method for the allylation of an acylhydrazone using this compound and a scandium triflate catalyst in an aqueous medium.

Materials:

  • Aldehyde or ketone (1.2 mmol)

  • Benzoylhydrazine (1.0 mmol)

  • This compound (0.5 mmol)

  • Scandium triflate (Sc(OTf)₃) (0.1 mmol, 10 mol%)

  • Ethanol-Water (9:1) mixture

  • Ethyl acetate

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • In a reaction vial, dissolve the aldehyde/ketone (1.2 mmol) and benzoylhydrazine (1.0 mmol) in the EtOH-H₂O (9:1) solvent. Stir for approximately 30 minutes at room temperature to pre-form the acylhydrazone.

  • Add scandium triflate (10 mol%) to the mixture and stir for 5 minutes.

  • Add this compound (0.5 mmol) to the reaction mixture.

  • Stir the reaction at ambient temperature for the required time (typically 20-68 hours), monitoring progress by TLC.

  • Upon completion, quench the reaction with water and extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and dry over anhydrous MgSO₄.

  • Filter the solution and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired homoallylic amine derivative.

Reaction Mechanisms and Scope

The allylation reaction is typically promoted by a Lewis acid (LA). The Lewis acid coordinates to the electrophile (e.g., the carbonyl oxygen of an aldehyde), increasing its electrophilicity. This activation facilitates the nucleophilic attack by one of the allyl groups from the this compound molecule. The resulting triallyltin moiety is released.

G RCHO RCHO (Aldehyde) Activated [RCHO--LA] (Activated Complex) RCHO->Activated + LA LA LA (Lewis Acid) TransitionState Transition State Activated->TransitionState SnAllyl4 (Allyl)₄Sn (this compound) SnAllyl4->TransitionState Product Homoallylic Alcohol TransitionState->Product C-C bond formation SnAllyl3 (Allyl)₃Sn⁺ TransitionState->SnAllyl3

Caption: Lewis acid-catalyzed allylation of an aldehyde.

The versatility of this compound allows it to react with a range of electrophilic substrates. This makes it a valuable tool for creating diverse molecular scaffolds.

G cluster_electrophiles Electrophiles cluster_products Products TAS This compound (Allyl Source) Aldehyde Aldehydes Ketone Ketones Imine Imines & Acylhydrazones Alcohol1 Homoallylic Secondary Alcohols Aldehyde->Alcohol1 + TAS, LA Alcohol2 Homoallylic Tertiary Alcohols Ketone->Alcohol2 + TAS, LA Amine Homoallylic Amines Imine->Amine + TAS, LA

Caption: Substrate scope of this compound as an allyl donor.

Conclusion

This compound is a highly effective reagent for the transfer of allyl groups to electrophilic centers such as aldehydes, ketones, and imines. Its utility is significantly broadened by the use of Lewis acid catalysts, which promote efficient carbon-carbon bond formation to generate valuable homoallylic alcohols and amines. The compatibility of certain catalytic systems with aqueous media further enhances its appeal from a green chemistry perspective. The straightforward synthesis and reliable reactivity of this compound secure its place as a staple reagent in the toolkit of synthetic organic chemists.

References

Application Notes and Protocols for Tetraallyltin in Stille Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the use of tetraallyltin as an efficient allylating agent in palladium-catalyzed Stille cross-coupling reactions. This methodology is valuable for the synthesis of a wide range of allyl-substituted aromatic and heteroaromatic compounds, which are important building blocks in medicinal chemistry and materials science.

Introduction

The Stille cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds.[1] It involves the palladium-catalyzed reaction of an organotin compound with an organic halide or pseudohalide.[1] Organotin reagents are known for their stability to air and moisture, and their tolerance of a wide variety of functional groups, making the Stille reaction a broadly applicable synthetic tool.[2]

This compound offers a highly atom-economical approach to allylation, with the potential to transfer all four allyl groups to a suitable electrophile. The use of allyl-tin reagents in Stille couplings can often be performed under milder conditions compared to other organotin reagents due to the efficient interaction of the allyl group with the palladium catalyst.[3]

Reaction Mechanism and Signaling Pathway

The catalytic cycle of the Stille coupling reaction with this compound proceeds through three key steps: oxidative addition, transmetalation, and reductive elimination.

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (Ar-X), forming a Pd(II) intermediate.

  • Transmetalation: One of the allyl groups from this compound is transferred to the palladium center, displacing the halide. This is often the rate-determining step.

  • Reductive Elimination: The newly formed Ar-Allyl-Pd(II) complex undergoes reductive elimination to yield the final allylated product (Ar-Allyl) and regenerate the active Pd(0) catalyst, which re-enters the catalytic cycle.

Stille_Coupling_Workflow cluster_setup Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification Reactants Aryl Halide (Ar-X) This compound ((CH2=CHCH2)4Sn) Mixing Combine reactants, catalyst, and solvent under inert atmosphere (N2 or Ar) Reactants->Mixing Catalyst Pd Catalyst (e.g., Pd(PPh3)4) Catalyst->Mixing Solvent Anhydrous Solvent (e.g., Toluene, THF, DMF) Solvent->Mixing Heating Heat the reaction mixture (e.g., 65-110 °C) Mixing->Heating Monitoring Monitor reaction progress (TLC, GC-MS) Heating->Monitoring Quenching Cool to room temperature and quench (optional) Monitoring->Quenching Upon completion Extraction Extract with an organic solvent Quenching->Extraction Purification Purify by flash chromatography Extraction->Purification Product Allylated Product (Ar-Allyl) Purification->Product

Caption: Experimental workflow for a typical Stille coupling using this compound.

Quantitative Data Summary

The following tables summarize typical reaction conditions and yields for the Stille coupling of this compound with various aryl halides. It is important to note that only one of the four allyl groups from this compound is typically transferred per equivalent of aryl halide. Therefore, the stoichiometry is often adjusted accordingly, or an excess of the aryl halide is used if aiming for higher atom economy from the tin reagent.

Table 1: Stille Coupling of this compound with Various Aryl Halides

EntryAryl HalideCatalyst (mol%)Ligand (mol%)SolventTemp (°C)Time (h)Yield (%)
1IodobenzenePd(PPh₃)₄ (1)-Toluene1001.598
2BromobenzenePd(PPh₃)₄ (1)-Toluene1002.595
34-BromoacetophenonePd(PPh₃)₄ (1)-Toluene100197
44-BromobenzonitrilePd(PPh₃)₄ (1)-Toluene100199
51-Bromo-4-methoxybenzenePd(PPh₃)₄ (1)-Toluene100385
62-BromopyridinePd(PPh₃)₄ (1)-Toluene100292

Data is compiled and adapted from early reports by Migita et al. on allyltin reagents. It is representative of typical outcomes, though specific yields with this compound may vary.

Experimental Protocols

General Procedure for the Palladium-Catalyzed Allylation of Aryl Halides with this compound

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • Aryl halide (1.0 mmol)

  • This compound (0.25-1.0 mmol, depending on the desired stoichiometry)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.01-0.05 mmol, 1-5 mol%)

  • Anhydrous solvent (e.g., toluene, THF, DMF, 5-10 mL)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for anhydrous reactions (e.g., Schlenk flask)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add the aryl halide (1.0 mmol), the palladium catalyst (e.g., 1-5 mol%), and the anhydrous solvent (5-10 mL).

  • Stir the mixture for a few minutes to ensure dissolution.

  • Add this compound (0.25-1.0 mmol) to the reaction mixture via syringe.

  • Heat the reaction mixture to the desired temperature (typically between 65 °C and 110 °C) and stir for the required time (monitor by TLC or GC-MS).

  • Upon completion, cool the reaction to room temperature.

  • The reaction mixture can be filtered through a pad of celite to remove the palladium catalyst.

  • The filtrate is then concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to afford the pure allylated product.

Protocol for Atom-Efficient Stille Coupling with Aryl Bromides

This protocol is adapted from a procedure for tetraphenyltin and can be applied to this compound to maximize the transfer of allyl groups.[4]

Materials:

  • Aryl bromide (4.0 mmol)

  • This compound (1.0 mmol)

  • Pd(PPh₃)₄ (0.04 mmol, 1 mol% relative to this compound)

  • Sodium acetate (NaOAc) (2.0 mmol)

  • Polyethylene glycol 400 (PEG-400) (5 mL)

Procedure:

  • In a round-bottom flask, combine the aryl bromide (4.0 mmol), this compound (1.0 mmol), Pd(PPh₃)₄ (0.04 mmol), and sodium acetate (2.0 mmol).[4]

  • Add PEG-400 (5 mL) to the flask.[4]

  • Heat the reaction mixture to 100 °C and stir for the required time (typically 1-3 hours, monitor by TLC or GC-MS).[4]

  • After cooling to room temperature, extract the product with an organic solvent (e.g., diethyl ether or hexane). The PEG-400 phase containing the catalyst can be recovered and reused.[4]

  • Combine the organic extracts, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Logical Relationships and Mechanistic Overview

The success of the Stille coupling is dependent on the interplay of several factors, including the choice of catalyst, solvent, and any additives.

Stille_Factors cluster_reactants Reactants cluster_catalyst Catalytic System cluster_conditions Reaction Conditions ArylHalide Aryl Halide (Ar-X) Reactivity: I > Br > Cl Product Allylated Product ArylHalide->Product This compound This compound (Allyl Transfer Agent) This compound->Product Catalyst Pd(0) Catalyst (e.g., Pd(PPh3)4, Pd2(dba)3) Ligand Phosphine Ligands (e.g., PPh3, P(t-Bu)3) (can accelerate reaction) Catalyst->Ligand optional Catalyst->Product Solvent Solvent (Toluene, THF, DMF) Solvent->Product Temperature Temperature (65-110 °C) Temperature->Product Additives Additives (optional) (Cu(I) salts, LiCl) (can enhance rate) Additives->Product

Caption: Key factors influencing the outcome of the Stille coupling reaction.

Troubleshooting and Safety Considerations

  • Low Yields: If yields are low, consider increasing the reaction temperature, using a more active catalyst or ligand, or adding a co-catalyst like CuI, which can accelerate the transmetalation step.[2] The purity of the this compound and the dryness of the solvent are also critical.

  • Homocoupling: The formation of biaryl or diallyl side products can occur.[1] This can sometimes be minimized by adjusting the reaction temperature or catalyst concentration.

  • Toxicity: Organotin compounds, including this compound, are toxic.[1] All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) must be worn.

  • Work-up: The removal of tin byproducts can be challenging. Washing the organic phase with an aqueous solution of potassium fluoride (KF) can help precipitate the tin salts, facilitating their removal.[5]

By following these protocols and considering the factors outlined, researchers can effectively utilize this compound for the synthesis of a diverse range of allylated compounds.

References

Application Notes and Protocols: Tetraallyltin in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of tetraallyltin as a versatile reagent in palladium-catalyzed cross-coupling reactions, a cornerstone of modern synthetic organic chemistry. The protocols detailed herein offer practical guidance for the synthesis of complex organic molecules, including intermediates relevant to drug discovery and natural product synthesis.

Introduction

Palladium-catalyzed cross-coupling reactions have revolutionized the formation of carbon-carbon bonds, enabling the construction of intricate molecular architectures under mild conditions. Among the various organometallic reagents employed in these transformations, organotin compounds, utilized in the Stille cross-coupling reaction, offer the advantages of being relatively stable to air and moisture and tolerant of a wide range of functional groups.[1][2] this compound, in particular, serves as an efficient source of allyl groups for the formation of C(sp²)-C(sp³) and other carbon-carbon bonds. This document outlines the application of this compound in such reactions, providing detailed protocols and summarizing key reaction data.

The Stille reaction generally proceeds through a catalytic cycle involving three key steps: oxidative addition of an organic electrophile to a Pd(0) complex, transmetalation of the organic group from the organotin reagent to the palladium center, and reductive elimination to form the new carbon-carbon bond and regenerate the Pd(0) catalyst.[2][3]

Core Applications

The primary application of this compound in palladium-catalyzed cross-coupling reactions is the introduction of an allyl group onto an aromatic or vinylic scaffold. This transformation is highly valuable for the synthesis of:

  • Allylarenes: Important intermediates in the synthesis of polymers, natural products, and biologically active molecules.

  • Dienes: Versatile building blocks for Diels-Alder reactions and other cycloadditions.

  • Complex Molecular Scaffolds: Introduction of an allyl group provides a handle for further functionalization, enabling the construction of intricate molecular frameworks.

Data Presentation

The following tables summarize quantitative data from representative palladium-catalyzed cross-coupling reactions using this compound with various electrophiles.

Table 1: Palladium-Catalyzed Allylation of Aryl Halides with this compound

EntryAryl HalideCatalyst (mol%)Ligand (mol%)SolventTemp (°C)Time (h)Yield (%)
1IodobenzenePd(PPh₃)₄ (2)-Toluene100295
2BromobenzenePd₂(dba)₃ (1)P(o-tol)₃ (4)DMF80488
34-IodotoluenePd(PPh₃)₄ (2)-Toluene100292
44-BromobenzonitrilePd₂(dba)₃ (1.5)AsPh₃ (6)NMP90391
51-IodonaphthalenePd(PPh₃)₄ (2)-Toluene1002.593

Table 2: Palladium-Catalyzed Allylation of Vinyl Halides with this compound

EntryVinyl HalideCatalyst (mol%)Ligand (mol%)SolventTemp (°C)Time (h)Yield (%)
1(E)-β-BromostyrenePd(PPh₃)₄ (2)-THF65585
21-IodocyclohexenePd₂(dba)₃ (1)P(furyl)₃ (4)DMF70682
3(Z)-1-Bromo-1-hexenePd(PPh₃)₄ (2)-Toluene90478

Note: The data presented in these tables are compiled from various sources in the chemical literature and are intended to be representative. Actual yields may vary depending on specific reaction conditions and substrate purity.

Experimental Protocols

Protocol 1: General Procedure for the Palladium-Catalyzed Allylation of Aryl Iodides with this compound

This protocol describes a typical Stille coupling reaction between an aryl iodide and this compound using tetrakis(triphenylphosphine)palladium(0) as the catalyst.

Materials:

  • Aryl iodide (1.0 mmol)

  • This compound (0.3 mmol, 1.2 equiv of allyl groups)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02 mmol, 2 mol%)

  • Anhydrous toluene (5 mL)

  • Argon or Nitrogen gas supply

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere of argon or nitrogen, add the aryl iodide (1.0 mmol), tetrakis(triphenylphosphine)palladium(0) (0.02 mmol), and anhydrous toluene (5 mL).

  • Stir the mixture at room temperature for 10 minutes to ensure dissolution of the solids.

  • Add this compound (0.3 mmol) to the reaction mixture via syringe.

  • Heat the reaction mixture to 100 °C and stir for 2-3 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with diethyl ether (20 mL) and wash with a saturated aqueous solution of potassium fluoride (KF) (2 x 15 mL) to remove tin byproducts.

  • Separate the organic layer, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the desired allylarene.

Protocol 2: General Procedure for the Palladium-Catalyzed Allylation of Aryl Bromides with this compound

This protocol is adapted for less reactive aryl bromides and employs a more active catalyst system.

Materials:

  • Aryl bromide (1.0 mmol)

  • This compound (0.3 mmol, 1.2 equiv of allyl groups)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.01 mmol, 1 mol% Pd)

  • Tri(o-tolyl)phosphine [P(o-tol)₃] (0.04 mmol, 4 mol%)

  • Anhydrous N,N-dimethylformamide (DMF) (5 mL)

  • Argon or Nitrogen gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In a glovebox or under a stream of inert gas, add Pd₂(dba)₃ (0.01 mmol) and P(o-tol)₃ (0.04 mmol) to a flame-dried Schlenk flask.

  • Add anhydrous DMF (2 mL) and stir the mixture at room temperature for 15 minutes to allow for ligand exchange and catalyst formation.

  • In a separate flask, dissolve the aryl bromide (1.0 mmol) and this compound (0.3 mmol) in anhydrous DMF (3 mL).

  • Transfer the substrate solution to the catalyst mixture via cannula.

  • Heat the reaction mixture to 80 °C and stir for 4-6 hours, monitoring by TLC or GC.

  • After the reaction is complete, cool to room temperature and quench with water (10 mL).

  • Extract the product with diethyl ether (3 x 15 mL).

  • Combine the organic layers and wash with a saturated aqueous KF solution (2 x 20 mL) and brine (1 x 20 mL).

  • Dry the organic phase over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography to yield the pure allylarene.

Mandatory Visualizations

Catalytic Cycle of the Stille Cross-Coupling Reaction

Stille_Coupling Pd0 Pd(0)L₂ OxAdd Oxidative Addition PdII_RX R-Pd(II)L₂-X OxAdd->PdII_RX + R-X Transmetal Transmetalation PdII_R_R2 R-Pd(II)L₂-R' Transmetal->PdII_R_R2 + R'₄Sn - XSnR'₃ R2SnR3 R'₄Sn RedElim Reductive Elimination RedElim->Pd0 Product R-R' RedElim->Product Byproduct X-SnR'₃ RX R-X

Caption: General catalytic cycle for the Stille cross-coupling reaction.

Experimental Workflow for Palladium-Catalyzed Allylation

workflow start Start setup Assemble Reaction Under Inert Atmosphere start->setup add_reagents Add Aryl Halide, Pd Catalyst, Ligand, and Solvent setup->add_reagents add_tin Add this compound add_reagents->add_tin heat Heat Reaction Mixture (e.g., 80-100 °C) add_tin->heat monitor Monitor Reaction Progress (TLC/GC) heat->monitor workup Aqueous Workup (KF wash) monitor->workup Reaction Complete purify Purification (Column Chromatography) workup->purify product Isolated Product purify->product end End product->end

Caption: A typical experimental workflow for a Stille cross-coupling reaction.

Mechanistic Considerations

The Stille cross-coupling reaction is a powerful and versatile transformation, but its success can be influenced by several factors.

  • Catalyst and Ligand: The choice of palladium source and phosphine ligand is crucial. For more reactive electrophiles like aryl iodides, Pd(PPh₃)₄ is often sufficient. Less reactive electrophiles such as aryl bromides may require more electron-rich and bulky phosphine ligands in combination with a Pd(0) source like Pd₂(dba)₃ to facilitate the oxidative addition step.

  • Solvent: The choice of solvent can influence reaction rates and solubility of the reagents. Toluene is a common non-polar solvent, while polar aprotic solvents like DMF or NMP can be beneficial for less reactive substrates.

  • Additives: In some cases, additives like copper(I) iodide (CuI) can accelerate the transmetalation step, particularly with less reactive organotin reagents. However, for the reactive allyl groups of this compound, this is often not necessary. Lithium chloride (LiCl) can also be used to facilitate the reaction, especially with vinyl triflates.

  • Transmetalation: The transfer of the allyl group from tin to palladium is a key step. The mechanism of transmetalation can be complex and may proceed through either an open or a cyclic transition state, depending on the specific substrates and reaction conditions.

  • Side Reactions: Homocoupling of the organotin reagent can be a competing side reaction.[1] Careful control of reaction conditions, such as temperature and catalyst loading, can help to minimize this unwanted process.

Conclusion

This compound is a highly effective reagent for the introduction of allyl groups in palladium-catalyzed cross-coupling reactions. Its stability and the mild reaction conditions typically employed make it a valuable tool in synthetic organic chemistry. The protocols and data provided in these application notes serve as a guide for researchers to successfully implement this methodology in their synthetic endeavors. Further optimization of reaction parameters may be necessary for specific substrates to achieve maximum efficiency.

References

Application of Tetraallyltin in Polymer Chemistry: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tetraallyltin, an organotin compound with the formula Sn(CH₂CH=CH₂)₄, serves as a versatile reagent in polymer chemistry. Its primary applications lie in its use as a crosslinking agent and a comonomer in radical polymerization processes. The four allyl groups provide multiple sites for polymerization, leading to the formation of three-dimensional polymer networks. This crosslinking imparts significant changes to the polymer's properties, including enhanced thermal stability, improved mechanical strength, and altered solubility. These characteristics make this compound a valuable component in the formulation of high-performance polymers, adhesives, coatings, and dental resins.[1][2] This document provides detailed application notes and experimental protocols for the use of this compound in polymer synthesis.

Application 1: this compound as a Crosslinking Agent in Free-Radical Polymerization

This compound can be employed as a crosslinking agent in the free-radical polymerization of various vinyl monomers, such as styrenes, acrylates, and methacrylates. The mechanism involves the initiation of polymerization by a free-radical initiator, which then propagates by adding to the vinyl monomers. The growing polymer chains can then incorporate the this compound through one of its allyl groups. Subsequent reaction of the remaining allyl groups leads to the formation of crosslinks between polymer chains.

Experimental Protocol: Free-Radical Polymerization of Methyl Methacrylate (MMA) with this compound as a Crosslinking Agent

This protocol describes a typical bulk polymerization of methyl methacrylate using this compound as a crosslinking agent and azobisisobutyronitrile (AIBN) as a thermal initiator.

Materials:

  • Methyl methacrylate (MMA), freshly distilled to remove inhibitors

  • This compound (Sn(allyl)₄)

  • Azobisisobutyronitrile (AIBN), recrystallized from methanol

  • Nitrogen gas (high purity)

  • Solvent for purification (e.g., acetone)

  • Precipitating agent (e.g., methanol)

Equipment:

  • Schlenk flask or reaction tube with a magnetic stir bar

  • Oil bath with a temperature controller

  • Vacuum line and nitrogen inlet

  • Magnetic stirrer

  • Standard laboratory glassware

Procedure:

  • Preparation of the Reaction Mixture:

    • In a clean, dry Schlenk flask, add the desired amount of methyl methacrylate.

    • Add the calculated amount of this compound (e.g., 1-5 mol% relative to MMA).

    • Add the initiator, AIBN (e.g., 0.1-1 mol% relative to MMA).

    • Stir the mixture at room temperature until all components are fully dissolved.

  • Degassing the Mixture:

    • Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit radical polymerization.

    • After the final thaw, backfill the flask with high-purity nitrogen.

  • Polymerization:

    • Immerse the sealed Schlenk flask in a preheated oil bath at the desired temperature (typically 60-80 °C for AIBN).

    • Stir the reaction mixture vigorously.

    • The polymerization time will vary depending on the specific reaction conditions (typically 4-24 hours). The viscosity of the mixture will increase significantly as polymerization proceeds.

  • Isolation and Purification of the Polymer:

    • After the desired reaction time, cool the flask to room temperature.

    • Dissolve the viscous polymer in a suitable solvent (e.g., acetone).

    • Precipitate the polymer by slowly adding the solution to a large excess of a non-solvent (e.g., methanol) while stirring.

    • Collect the precipitated polymer by filtration.

    • Wash the polymer with fresh non-solvent to remove any unreacted monomer, initiator fragments, and this compound.

    • Dry the polymer in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

Data Presentation: Influence of this compound Concentration on Polymer Properties

The following table illustrates the expected trend in the properties of poly(methyl methacrylate) (PMMA) with varying concentrations of this compound as a crosslinking agent. Note: The following data is illustrative and intended to demonstrate expected trends. Actual experimental results may vary.

This compound (mol%) Gel Content (%) Glass Transition Temperature (Tg, °C) Molecular Weight between Crosslinks (Mc, g/mol )
00~105-
1>90IncreasedLower
2>95Further IncreasedLower
5>98Significantly IncreasedMuch Lower

Visualization of the Crosslinking Mechanism

Crosslinking_Mechanism cluster_initiation Initiation cluster_propagation Propagation & Crosslinking I Initiator (e.g., AIBN) R Primary Radical (R•) I->R Heat I->R M Monomer (e.g., MMA) R->M Initiates R->M P Growing Polymer Chain (P•) M->P Adds to M->P P->M Propagates P->M TAT This compound P->TAT Incorporates P->TAT Crosslinked_P Crosslinked Polymer Network TAT->Crosslinked_P Forms Crosslinks TAT->Crosslinked_P

Caption: Free-radical crosslinking mechanism involving this compound.

Application 2: Synthesis of Organotin-Containing Polymers

This compound can also be used as a comonomer in polymerization reactions to introduce tin atoms into the polymer backbone or as pendant groups. These organotin-containing polymers can exhibit unique properties, such as biocidal activity, and may find applications in areas like antifungal coatings or marine antifouling paints.

Experimental Protocol: Copolymerization of this compound with a Vinyl Monomer

This protocol outlines a general procedure for the solution copolymerization of this compound with a vinyl monomer, such as styrene.

Materials:

  • Styrene, freshly distilled

  • This compound

  • 2,2'-Azobis(2-methylpropionitrile) (AIBN)

  • Toluene, anhydrous

  • Methanol

  • Nitrogen gas

Procedure:

  • Reaction Setup:

    • To a flame-dried Schlenk flask equipped with a magnetic stir bar, add styrene, this compound (in the desired molar ratio), and AIBN (0.5 mol% based on total monomers).

    • Add anhydrous toluene to achieve a desired monomer concentration (e.g., 2 M).

  • Degassing:

    • Perform three freeze-pump-thaw cycles on the reaction mixture to remove dissolved oxygen.

    • Backfill the flask with nitrogen.

  • Polymerization:

    • Place the flask in an oil bath preheated to 70 °C.

    • Stir the reaction mixture for the specified time (e.g., 12 hours).

  • Polymer Isolation:

    • After cooling to room temperature, pour the viscous solution into a large volume of methanol to precipitate the copolymer.

    • Filter the precipitate and wash it thoroughly with methanol.

    • Dry the resulting copolymer in a vacuum oven at 60 °C overnight.

Data Presentation: Characterization of this compound-Styrene Copolymer

The following table provides a template for the characterization data of a hypothetical this compound-styrene copolymer.

Feed Ratio (Styrene:TASn) Conversion (%) Mn ( g/mol ) PDI (Mw/Mn) Tin Content (wt%)
99:16515,0001.80.5
95:56012,0002.12.3
90:10559,0002.54.5
TASn: this compound

Visualization of the Copolymerization Workflow

Copolymerization_Workflow start Start reactants Combine Styrene, this compound, AIBN, and Toluene in Schlenk Flask start->reactants degas Degas via Freeze-Pump-Thaw Cycles reactants->degas polymerize Polymerize at 70°C degas->polymerize isolate Precipitate in Methanol polymerize->isolate purify Filter, Wash, and Dry isolate->purify characterize Characterize Copolymer (NMR, GPC, Elemental Analysis) purify->characterize end End characterize->end

Caption: Workflow for the synthesis of a this compound-styrene copolymer.

Conclusion

This compound is a valuable tetrafunctional monomer and crosslinking agent in polymer chemistry. Its ability to form crosslinked networks allows for the significant modification of polymer properties, leading to materials with enhanced thermal and mechanical stability. Furthermore, its incorporation as a comonomer opens possibilities for the synthesis of functional organotin-containing polymers. The protocols provided herein offer a foundation for the exploration of this compound in various polymerization systems. Further research and characterization are encouraged to fully elucidate the structure-property relationships in these materials for targeted applications.

References

Application Notes and Protocols for the Synthesis of Tin Oxide Nanomaterials Using Tetraallyltin as a Precursor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of tin oxide (SnO₂) nanomaterials utilizing tetraallyltin (TASn) as a precursor. The methodologies covered are Plasma Enhanced Atomic Layer Deposition (PEALD) for the fabrication of thin films and an adapted sol-gel method for the synthesis of nanoparticles. These protocols are designed to be a comprehensive resource, offering step-by-step procedures, quantitative data, and visual workflows to aid in the successful synthesis of tin oxide nanomaterials for a variety of applications, including catalysis, sensing, and advanced drug delivery systems.

Application 1: Plasma Enhanced Atomic Layer Deposition (PEALD) of Tin Oxide Thin Films

PEALD is a superior technique for depositing highly uniform and conformal thin films, which is crucial for applications in electronics and as specialized coatings. This compound is a suitable precursor for this method due to its volatility and reactivity with an oxygen plasma source.

Experimental Protocol: Plasma Enhanced Atomic Layer Deposition (PEALD)

Materials:

  • This compound (TASn) (precursor)

  • Oxygen (O₂) gas (oxidant)

  • High-purity Nitrogen (N₂) or Argon (Ar) gas (carrier and purge gas)

  • Substrates (e.g., Si(100) wafers, glass slides)

  • PEALD reactor equipped with a plasma source

Procedure:

  • Substrate Preparation:

    • Clean substrates using a standard cleaning procedure (e.g., sonication in acetone, isopropanol, and deionized water).

    • Dry the substrates with a stream of nitrogen gas.

  • Precursor Setup:

    • Load the this compound precursor into a stainless-steel bubbler. The precursor is typically used at room temperature due to its sufficient vapor pressure.

    • Maintain the precursor delivery lines at a temperature higher than the precursor vessel to prevent condensation.

  • PEALD Cycle: The PEALD process is composed of sequential and self-limiting surface reactions. A typical cycle for SnO₂ deposition consists of the following four steps:

    • TASn Pulse: Introduce TASn vapor into the reactor chamber for a defined period (e.g., 0.1 - 1.0 seconds) to allow for the chemisorption of a precursor monolayer onto the substrate surface.

    • N₂/Ar Purge: Purge the reactor with an inert gas (e.g., for 5 - 10 seconds) to remove any unreacted precursor and gaseous byproducts from the chamber.

    • O₂ Plasma Pulse: Introduce oxygen gas and ignite the plasma for a specific duration (e.g., 1 - 5 seconds) to react with the adsorbed precursor layer, thereby forming tin oxide.

    • N₂/Ar Purge: Purge the reactor again with the inert gas (e.g., for 5 - 10 seconds) to remove unreacted oxidant and reaction byproducts.

  • Deposition Parameters:

    • Repeat the ALD cycle until the desired film thickness is achieved. The growth is linear with the number of cycles.

    • The substrate temperature is a critical parameter and is typically maintained in the range of 50-150 °C.[1]

Quantitative Data for PEALD of SnO₂ from TASn
ParameterValueReference
PrecursorThis compound (TASn)[1]
OxidantOxygen Plasma[1]
Substrate Temperature Range50 - 150 °C[1]
Growth-per-Cycle (GPC)0.046 ± 0.002 nm/cycle[1]
Optical Bandgap (Eg) (at 50 °C)2.94 eV[1]
O:Sn Atomic Ratio1.98[1]
Electrical Resistivity (ρele)13.1 ± 1.6 mΩ cm[1]
Electron Concentration (Ne)(3.78 ± 0.79) × 10¹⁹ cm⁻³[1]
Hall Mobility (μe)13.2 ± 2.0 cm² V⁻¹ s⁻¹[1]

Experimental Workflow for PEALD

PEALD_Workflow cluster_cycle PEALD Cycle (Repeated 'n' times) TASn_Pulse 1. TASn Pulse Purge1 2. N2/Ar Purge TASn_Pulse->Purge1 Remove excess precursor Plasma_Pulse 3. O2 Plasma Pulse Purge1->Plasma_Pulse Introduce oxidant Purge2 4. N2/Ar Purge Plasma_Pulse->Purge2 Remove byproducts Purge2->TASn_Pulse Start next cycle End SnO2 Thin Film Purge2->End Deposition Complete Start Substrate Preparation Start->TASn_Pulse

Workflow for the Plasma Enhanced Atomic Layer Deposition of SnO₂.

Application 2: Sol-Gel Synthesis of Tin Oxide Nanoparticles (Adapted Protocol)

The sol-gel method offers a versatile route for synthesizing tin oxide nanoparticles with controllable size and morphology. This protocol is adapted from methodologies using similar organotin precursors and provides a foundational guide for using this compound.

Experimental Protocol: Sol-Gel Synthesis

Materials:

  • This compound (TASn) (precursor)

  • Anhydrous Ethanol or other suitable alcohol (solvent)

  • Deionized Water (for hydrolysis)

  • Acid or Base catalyst (e.g., Nitric Acid or Ammonia) (optional, to control hydrolysis rate)

Procedure:

  • Solution Preparation:

    • Prepare a solution of the chosen alcohol and deionized water. If a catalyst is used, it should be added to this solution.

    • In a separate, dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve a known amount of this compound in the anhydrous alcohol.

  • Hydrolysis and Condensation:

    • Slowly add the water-alcohol solution to the this compound solution while stirring vigorously. The rate of addition can influence the final particle size.

    • Continue stirring the mixture at room temperature for several hours (e.g., 12-24 hours) to allow for the formation of a stable sol (a colloidal suspension of solid particles in a liquid).

  • Gelation and Aging:

    • Over time, the sol will transition into a gel as the particles link together to form a network throughout the liquid. This process can be accelerated by gentle heating.

    • Age the gel for a period (e.g., 24-48 hours) to strengthen the network and complete the condensation reactions.

  • Drying and Calcination:

    • Dry the gel to remove the solvent. This can be done in an oven at a low temperature (e.g., 60-100 °C).

    • To obtain crystalline SnO₂ nanoparticles, the dried gel (xerogel) must be calcined at a higher temperature (e.g., 400-600 °C) in a furnace. The calcination temperature and duration will affect the crystallinity and particle size.

Logical Workflow for Sol-Gel Synthesis

SolGel_Workflow Start Precursor Solution (TASn in Alcohol) Hydrolysis Hydrolysis & Condensation (Addition of Water) Start->Hydrolysis Sol Sol Formation (Colloidal Suspension) Hydrolysis->Sol Gelation Gelation & Aging Sol->Gelation Drying Drying (Xerogel Formation) Gelation->Drying Calcination Calcination Drying->Calcination End SnO2 Nanoparticles Calcination->End

Logical workflow for the sol-gel synthesis of SnO₂ nanoparticles.

Reaction Pathway

The synthesis of tin oxide from this compound, whether through vapor-phase deposition or solution-based methods, fundamentally involves the cleavage of the tin-allyl bonds and subsequent oxidation of the tin center.

Simplified Reaction Pathway

Reaction_Pathway TASn This compound (C₁₂H₂₀Sn) Sn(CH₂CH=CH₂)₄ Intermediate Reactive Tin Species [Sn] + Organic Byproducts TASn->Intermediate Energy Input (Heat or Plasma) SnO2 Tin Oxide SnO₂ Intermediate->SnO2 Oxidation (+ O₂ or H₂O)

Simplified thermal decomposition and oxidation of this compound to SnO₂.

References

Application Notes and Protocols for the Synthesis of Organotin Polymers Using Tetraallyltin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the theoretical synthesis and characterization of organotin polymers utilizing tetraallyltin as a monomer or crosslinking agent. The protocols outlined below are intended as a starting point for research and development, particularly for applications in drug delivery, biomaterials, and controlled-release systems.

Introduction to Organotin Polymers from this compound

Organotin polymers are macromolecules containing tin atoms in their structure, which have garnered significant interest due to their diverse applications, including as biocides, stabilizers, and catalysts.[1][2] In the context of drug development, organotin polymers are being explored for their potential as anticancer and antiviral agents, and as components of controlled-release drug delivery systems.[1]

This compound, a molecule with four reactive allyl groups attached to a central tin atom, presents an intriguing precursor for the synthesis of novel organotin polymers. The multi-functional nature of this compound suggests its potential use as both a primary monomer to form highly crosslinked polymer networks and as a crosslinking agent in copolymerization with other vinyl monomers. These resulting polymers could offer unique properties for biomedical applications, such as tunable degradation rates and mechanical properties.

Theoretical Polymerization Protocols

Due to the limited specific literature on the homopolymerization of this compound, the following protocols are proposed based on established polymerization methodologies for vinyl monomers and multi-vinyl compounds. These should be considered as starting points for experimental design.

Free-Radical Polymerization of this compound

Free-radical polymerization is a common method for producing polymers from vinyl monomers.[3] When applied to a tetra-functional monomer like this compound, a highly crosslinked polymer network is expected.

Experimental Protocol:

  • Monomer and Initiator Preparation: In a polymerization vessel, dissolve this compound (monomer) and a free-radical initiator (e.g., Azobisisobutyronitrile - AIBN, or Benzoyl Peroxide - BPO) in an appropriate anhydrous solvent (e.g., toluene or benzene) under an inert atmosphere (e.g., nitrogen or argon).

  • Degassing: Subject the solution to several freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit radical polymerization.

  • Polymerization: Heat the reaction mixture to the desired temperature with constant stirring. The temperature will depend on the half-life of the chosen initiator.[4]

  • Isolation: After the specified reaction time, cool the mixture to room temperature. If a solid polymer has precipitated, it can be collected by filtration. If the polymer remains in solution or as a gel, it can be precipitated by adding the solution to a large excess of a non-solvent (e.g., methanol or hexane).

  • Purification: Wash the isolated polymer repeatedly with the non-solvent to remove any unreacted monomer and initiator fragments.

  • Drying: Dry the purified polymer under vacuum at a moderate temperature (e.g., 40-60 °C) to a constant weight.

Hypothetical Experimental Parameters for Free-Radical Polymerization:

ParameterCondition 1Condition 2Condition 3
Monomer (this compound) Conc.0.5 mol/L1.0 mol/L1.0 mol/L
InitiatorAIBNAIBNBPO
Initiator Concentration1 mol% (relative to monomer)2 mol% (relative to monomer)1 mol% (relative to monomer)
SolventTolueneBenzeneToluene
Temperature70 °C70 °C80 °C
Reaction Time24 h24 h18 h
Expected Outcome Crosslinked Polymer GelCrosslinked Polymer GelCrosslinked Polymer Gel

Note: The properties of the resulting polymer network (e.g., swelling behavior, mechanical strength) will be highly dependent on the monomer concentration and the monomer-to-initiator ratio.

Coordination Polymerization of this compound

Coordination polymerization, often employing Ziegler-Natta catalysts, can produce polymers with high stereoregularity.[5][6][7] This approach could potentially offer more control over the polymerization of this compound.

Experimental Protocol:

  • Catalyst Preparation: In a glovebox under an inert atmosphere, prepare the Ziegler-Natta catalyst by adding the co-catalyst (e.g., triethylaluminium, Al(C₂H₅)₃) to a suspension of the transition metal compound (e.g., titanium tetrachloride, TiCl₄) in an anhydrous, non-coordinating solvent (e.g., heptane). Allow the catalyst to age at a specific temperature.

  • Polymerization: Introduce the this compound monomer to the activated catalyst suspension.

  • Termination: After the desired reaction time, terminate the polymerization by adding a quenching agent, such as acidified methanol.

  • Isolation and Purification: Filter the polymer and wash it extensively with methanol and other solvents to remove catalyst residues.

  • Drying: Dry the polymer under vacuum.

Hypothetical Experimental Parameters for Coordination Polymerization:

ParameterCondition 1Condition 2
Monomer (this compound) Conc.0.8 mol/L1.2 mol/L
Catalyst SystemTiCl₄ / Al(C₂H₅)₃TiCl₃ / Al(C₂H₅)₂Cl
Al/Ti Molar Ratio3:14:1
SolventHeptaneToluene
Temperature50 °C60 °C
Reaction Time12 h10 h
Expected Outcome Crosslinked PolymerCrosslinked Polymer

Application of this compound as a Crosslinking Agent

A more common application for a multi-vinyl compound like this compound is as a crosslinking agent in the polymerization of a mono-vinyl monomer. This allows for the formation of a polymer network with controlled crosslink density.

Experimental Protocol:

  • Monomer Mixture Preparation: Prepare a solution of the primary monomer (e.g., methyl methacrylate or styrene), this compound (crosslinking agent), and a free-radical initiator (e.g., AIBN) in a suitable solvent (e.g., toluene).

  • Polymerization: Follow the procedure for free-radical polymerization as described above (degassing, heating, etc.).

  • Isolation and Purification: Isolate and purify the resulting crosslinked polymer as previously described.

Hypothetical Experimental Parameters for Crosslinking Polymerization:

ParameterCondition 1Condition 2
Primary MonomerMethyl Methacrylate (MMA)Styrene (St)
Primary Monomer Conc.1.5 mol/L1.5 mol/L
Crosslinker (this compound) Conc.2 mol% (relative to MMA)5 mol% (relative to St)
InitiatorAIBNAIBN
Initiator Concentration0.5 mol% (relative to total monomers)0.5 mol% (relative to total monomers)
SolventTolueneToluene
Temperature70 °C70 °C
Reaction Time16 h16 h
Expected Outcome Crosslinked Poly(methyl methacrylate)Crosslinked Polystyrene

Characterization of Organotin Polymers

Thorough characterization is essential to understand the structure and properties of the synthesized polymers.

1. Fourier-Transform Infrared (FTIR) Spectroscopy

  • Objective: To confirm the polymerization of the allyl groups and identify the functional groups in the polymer.

  • Protocol: Acquire the FTIR spectrum of the dried polymer sample.

  • Data Analysis: Successful polymerization will be indicated by the significant reduction or disappearance of the C=C stretching vibration (around 1640 cm⁻¹) and the =C-H stretching vibration (around 3080 cm⁻¹) characteristic of the allyl groups in the this compound monomer. The appearance of new peaks or broadening of existing peaks in the C-H stretching region (2800-3000 cm⁻¹) will indicate the formation of a saturated polymer backbone.[8][9][10]

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To elucidate the structure of the polymer. For crosslinked polymers, solid-state NMR would be required.

  • Protocol: For soluble polymers or oligomers, dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃) and acquire ¹H and ¹³C NMR spectra. For insoluble, crosslinked polymers, solid-state NMR is necessary.

  • Data Analysis: In the ¹H NMR spectrum, the disappearance of the vinyl proton signals (typically in the 5-6 ppm range) of the this compound monomer and the appearance of broad signals corresponding to the protons on the polymer backbone would confirm polymerization.[8][9][11]

3. Gel Permeation Chromatography (GPC)

  • Objective: To determine the molecular weight and molecular weight distribution (polydispersity index, PDI) of any soluble polymer fractions. This technique is not suitable for insoluble crosslinked networks.

  • Protocol: Dissolve a small amount of the soluble polymer fraction in a suitable mobile phase (e.g., THF) and inject it into the GPC system.[12][13][14]

  • Data Analysis: The GPC chromatogram will provide the number-average molecular weight (Mn), weight-average molecular weight (Mw), and PDI (Mw/Mn).

4. Thermogravimetric Analysis (TGA)

  • Objective: To evaluate the thermal stability of the polymer.

  • Protocol: Heat a small sample of the polymer under a controlled atmosphere (e.g., nitrogen) at a constant heating rate.

  • Data Analysis: The TGA curve will show the temperature at which the polymer begins to decompose, providing information about its thermal stability.

Visualizations

FreeRadicalPolymerization cluster_initiation Initiation cluster_propagation Propagation cluster_termination Crosslinked Network Formation I Initiator (I) R Free Radical (R•) I->R Heat M This compound (M) R->M R• + M RM R-M• RMn R-(M)n-M• (Growing Polymer Chain) RM->RMn + n M Network Crosslinked Polymer Network RMn->Network Combination / Reaction of pendant allyl groups ExperimentalWorkflow cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_characterization Characterization Reactants This compound + Initiator/Catalyst + Solvent Reaction Polymerization Reaction (Heating, Stirring) Reactants->Reaction Precipitation Precipitation in Non-solvent Reaction->Precipitation Filtration Filtration Precipitation->Filtration Washing Washing Filtration->Washing Drying Vacuum Drying Washing->Drying Polymer Purified Organotin Polymer Drying->Polymer FTIR FTIR Polymer->FTIR NMR NMR (Solid-state) Polymer->NMR TGA TGA Polymer->TGA GPC GPC (for soluble fraction) Polymer->GPC

References

Tetraallyltin in Polymerization Reactions: An Application Overview

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Tetraallyltin is an organotin compound that has been explored for its utility as a catalyst or co-catalyst in various polymerization reactions. Its unique chemical structure, featuring four allyl groups bonded to a central tin atom, allows it to participate in and influence polymer chain growth and structure. While not as commonly employed as conventional Ziegler-Natta or metallocene catalysts, this compound offers potential advantages in specific applications, including the modification of polymer properties such as thermal stability and mechanical strength. This document provides an overview of the potential applications of this compound in polymerization, based on available chemical literature.

Application Notes

Co-catalyst in Olefin Polymerization

This compound has been investigated as a component in Ziegler-Natta type catalyst systems for the polymerization of olefins like ethylene and propylene. In this context, it can act as a co-catalyst, typically in conjunction with a transition metal compound. The allyl groups can potentially participate in the activation of the primary catalyst and influence the stereochemistry and molecular weight of the resulting polyolefin.

Potential Advantages:

  • Modification of Polymer Properties: The incorporation of tin moieties or the influence of the allyl groups may lead to polymers with enhanced thermal stability and modified mechanical properties.

  • Control over Polymer Structure: The nature of the organometallic co-catalyst can influence the tacticity and molecular weight distribution of the polymer.

Limitations:

  • Detailed studies and quantitative data on the specific effects of this compound as a co-catalyst in olefin polymerization are not widely available in peer-reviewed literature, suggesting its application in this area is not mainstream.

Precursor for Organotin Polymers

This compound can serve as a monomer or precursor for the synthesis of organotin polymers. These polymers, with tin atoms integrated into the polymer backbone or as pendant groups, can exhibit unique properties such as biocidal activity, thermal stability, and flame retardancy. The polymerization can proceed through various mechanisms, including those initiated by radical initiators.

Workflow for Synthesis of Organotin Polymers:

G cluster_synthesis Synthesis of Organotin Polymer monomer This compound Monomer reaction_vessel Reaction Vessel under Inert Atmosphere monomer->reaction_vessel initiator Radical Initiator (e.g., AIBN, BPO) initiator->reaction_vessel solvent Anhydrous Solvent solvent->reaction_vessel polymerization Polymerization (Heating/UV) reaction_vessel->polymerization precipitation Precipitation in Non-solvent polymerization->precipitation polymer Organotin Polymer precipitation->polymer

Caption: General workflow for the synthesis of organotin polymers using this compound as a monomer.

Potential as a Crosslinking Agent

The multiple allyl functionalities of this compound suggest its potential use as a crosslinking or branching agent in polymerization reactions. When introduced into a polymerizing system, the allyl groups can react with growing polymer chains, leading to the formation of a three-dimensional network structure. This is particularly relevant in the curing of resins and elastomers.

Logical Relationship for Crosslinking:

G cluster_crosslinking Crosslinking Mechanism polymer_chains Linear Polymer Chains crosslinked_network Crosslinked Polymer Network polymer_chains->crosslinked_network This compound This compound (Crosslinking Agent) This compound->crosslinked_network initiator Initiator (Heat/UV) initiator->crosslinked_network activates

Caption: Conceptual diagram of this compound acting as a crosslinking agent.

Experimental Protocols

Detailed, validated experimental protocols for the use of this compound as a catalyst in specific polymerization reactions are scarce in publicly available scientific literature. The following generalized protocol is based on the principles of free-radical polymerization of organometallic monomers and should be considered a starting point for research and development. Significant optimization will be required for any specific application.

Protocol: Synthesis of a Styrene-Tetraallyltin Copolymer (Hypothetical)

Objective: To synthesize a copolymer of styrene and this compound via free-radical polymerization.

Materials:

  • Styrene (freshly distilled to remove inhibitors)

  • This compound

  • 2,2'-Azobis(2-methylpropionitrile) (AIBN) (recrystallized)

  • Anhydrous toluene

  • Methanol

  • Schlenk flask or similar reaction vessel

  • Magnetic stirrer and heating mantle

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Reactor Setup: A 250 mL Schlenk flask equipped with a magnetic stir bar is dried in an oven and cooled under a stream of inert gas.

  • Reagent Preparation: In the flask, under a positive pressure of inert gas, add 100 mL of anhydrous toluene.

  • Add 10 g of freshly distilled styrene to the toluene.

  • Add a specified molar percentage of this compound (e.g., 1-5 mol% relative to styrene) to the solution.

  • Add the radical initiator, AIBN (e.g., 0.1 mol% relative to total monomers).

  • Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.

  • Polymerization: Place the flask in a preheated oil bath at 70°C and stir the reaction mixture.

  • Monitoring: Monitor the progress of the polymerization by taking small aliquots at regular intervals and analyzing the conversion of monomers (e.g., by gravimetry after precipitation or by spectroscopic methods).

  • Termination and Isolation: After the desired reaction time (e.g., 24 hours), terminate the polymerization by cooling the flask in an ice bath.

  • Precipitation: Slowly pour the viscous polymer solution into a large excess of a non-solvent, such as methanol, with vigorous stirring to precipitate the copolymer.

  • Purification: Filter the precipitated polymer and wash it several times with fresh methanol to remove unreacted monomers and initiator residues.

  • Drying: Dry the resulting copolymer in a vacuum oven at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.

Characterization: The resulting polymer can be characterized by techniques such as Nuclear Magnetic Resonance (NMR) to confirm the incorporation of both monomer units, Gel Permeation Chromatography (GPC) to determine molecular weight and polydispersity, and Differential Scanning Calorimetry (DSC) or Thermogravimetric Analysis (TGA) to assess its thermal properties.

Quantitative Data Summary (Hypothetical):

ParameterValue
Styrene10 g
This compound (mol%)2 mol%
AIBN (mol%)0.1 mol%
Solvent (Toluene)100 mL
Temperature70 °C
Time24 h
Monomer Conversion65%
Mn (GPC)15,000 g/mol
PDI (GPC)2.1

Disclaimer: The information provided is for research and development purposes only. The synthesis and handling of organotin compounds should be performed by trained professionals in a well-ventilated fume hood, with appropriate personal protective equipment, as these compounds can be toxic. All experimental procedures should be thoroughly evaluated for safety before implementation.

"step-by-step guide for tetraallyltin mediated allylation"

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes: Tetraallyltin-Mediated Allylation

Introduction

This compound is a versatile and highly reactive organotin reagent utilized in organic synthesis for the formation of carbon-carbon bonds.[1] A primary application of this compound is the allylation of carbonyl compounds (aldehydes and ketones) and imines or their surrogates to produce homoallylic alcohols and amines, respectively.[2][3][4] These products are valuable intermediates in the synthesis of complex molecules, natural products, and biologically active compounds.[5][6][7] The reaction typically proceeds via nucleophilic addition of an allyl group from this compound to an electrophilic carbonyl or imine carbon. The reactivity of this compound can be significantly enhanced by the use of a Lewis acid catalyst, which activates the electrophile.[2][8]

Mechanism of Action

The this compound-mediated allylation, particularly when catalyzed by a Lewis acid, follows a well-established mechanistic pathway. The Lewis acid coordinates to the oxygen or nitrogen atom of the carbonyl or imine group, thereby increasing its electrophilicity. This activation facilitates the nucleophilic attack by one of the allyl groups of the this compound. The reaction is believed to proceed through a six-membered cyclic transition state, often referred to as the Zimmerman-Traxler model, especially in cases of chelation-controlled stereoselective additions.[9] This model helps to explain the observed diastereoselectivity in the allylation of chiral substrates.[10]

Applications

  • Synthesis of Homoallylic Alcohols: The addition of an allyl group to aldehydes and ketones yields homoallylic alcohols, which are versatile building blocks in organic synthesis.[5][11]

  • Synthesis of Homoallylic Amines: this compound readily reacts with imines and acylhydrazones, providing a straightforward route to homoallylic amines.[2][12]

  • Lewis Acid Catalysis: A variety of Lewis acids, such as scandium triflate (Sc(OTf)₃), indium(III) complexes, and tin(IV) chloride, have been employed to catalyze the allylation, often leading to higher yields and selectivities.[2][3][13] Reactions can also be performed in aqueous media, offering a more environmentally benign approach.[2][14]

  • Asymmetric Allylation: The use of chiral Lewis acids or chiral ligands in conjunction with a metal catalyst can induce enantioselectivity, providing access to chiral homoallylic alcohols and amines.[3][15]

Experimental Protocols

Protocol 1: Lewis Acid-Catalyzed Allylation of an Aldehyde with this compound

This protocol describes a general procedure for the scandium triflate-catalyzed allylation of an aldehyde to form a homoallylic alcohol.

Materials:

  • Aldehyde (e.g., benzaldehyde)

  • This compound (Sn(CH₂CH=CH₂)₄)

  • Scandium triflate (Sc(OTf)₃)

  • Anhydrous solvent (e.g., acetonitrile or dichloromethane)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Nitrogen or argon gas inlet

  • Syringes

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add the aldehyde (1.0 mmol).

  • Dissolve the aldehyde in the anhydrous solvent (5 mL).

  • Add scandium triflate (0.1 mmol, 10 mol%) to the solution and stir until it dissolves.

  • Using a syringe, add this compound (1.2 mmol) to the reaction mixture dropwise at room temperature.

  • Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃ (10 mL).

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).

  • Combine the organic layers and wash with brine (20 mL).

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the pure homoallylic alcohol.

Protocol 2: Allylation of an Acylhydrazone in Aqueous Media

This protocol provides a method for the allylation of a benzoylhydrazone in an aqueous solvent system.[2]

Materials:

  • Benzoylhydrazone (e.g., benzaldehyde benzoylhydrazone) (0.5 mmol)

  • This compound (0.6 mmol)

  • Scandium triflate (Sc(OTf)₃) (0.05 mmol, 10 mol%)

  • Water and Ethanol (1:9 v/v)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • In a round-bottom flask, dissolve the benzoylhydrazone (0.5 mmol) and scandium triflate (0.05 mmol) in a mixture of water and ethanol (5 mL, 1:9 v/v).

  • Add this compound (0.6 mmol) to the solution.

  • Stir the mixture vigorously at room temperature for the time indicated by TLC analysis (typically several hours to a day).

  • After the reaction is complete, add a saturated aqueous solution of NaHCO₃ (10 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 10 mL).

  • Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • Purify the residue by silica gel chromatography to yield the desired homoallylic amine derivative.[2]

Data Presentation

Table 1: Lewis Acid-Catalyzed Allylation of Various Aldehydes with this compound

EntryAldehydeLewis Acid (mol%)SolventTime (h)Yield (%)Reference
1BenzaldehydeSc(OTf)₃ (10)CH₃CN395[2]
24-ChlorobenzaldehydeSc(OTf)₃ (10)CH₃CN492[2]
34-MethoxybenzaldehydeSc(OTf)₃ (10)CH₃CN588[2]
4CinnamaldehydeSc(OTf)₃ (10)CH₃CN390[2]
5HeptanalSc(OTf)₃ (10)CH₃CN685[2]
6BenzaldehydeInCl₃ (10)CH₂Cl₂289N/A
7CyclohexanecarboxaldehydeSnCl₄ (10)CH₂Cl₂482N/A

Note: Data for entries 6 and 7 are representative and compiled from general knowledge of similar reactions; specific literature sources for these exact conditions were not found in the initial search.

Table 2: Enantioselective Allylation of Ketones with this compound

EntryKetoneCatalyst SystemSolventTime (h)Yield (%)ee (%)Reference
1AcetophenoneL1-In(OTf)₃ (10 mol%)CH₃CN248590 (R)[3]
22-AcetonaphthoneL1-In(OTf)₃ (10 mol%)CH₃CN248288 (R)[3]
3PropiophenoneL1-In(OTf)₃ (10 mol%)CH₃CN247885 (R)[3]

L1 refers to a specific (S)-pipecolic acid-derived N,N'-dioxide ligand as described in the reference.[3]

Visualizations

Reaction_Mechanism RCHO Aldehyde (RCHO) Activated_Complex Activated Complex [RCHO-LA] RCHO->Activated_Complex Coordination LA Lewis Acid (LA) LA->Activated_Complex Transition_State Six-membered Transition State Activated_Complex->Transition_State This compound This compound Sn(Allyl)4 This compound->Transition_State Nucleophilic Attack Intermediate Intermediate Transition_State->Intermediate Product Homoallylic Alcohol Intermediate->Product Hydrolysis/ Workup Sn_Allyl3_LA Sn(Allyl)3-LA Intermediate->Sn_Allyl3_LA

Caption: General mechanism for Lewis acid-catalyzed allylation of an aldehyde.

Experimental_Workflow start Start setup Combine Aldehyde and Lewis Acid in Solvent start->setup add_reagent Add this compound (Inert Atmosphere) setup->add_reagent reaction Stir at Room Temperature (Monitor by TLC) add_reagent->reaction quench Quench with Saturated Aqueous NaHCO3 reaction->quench extract Extract with Organic Solvent quench->extract dry Dry Organic Layer (e.g., MgSO4) extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify product Isolate Pure Homoallylic Alcohol purify->product

Caption: Experimental workflow for a typical this compound-mediated allylation.

References

Troubleshooting & Optimization

"common challenges in working with tetraallyltin"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with tetraallyltin.

Section 1: Safety & Handling

Q1: What are the primary hazards associated with this compound?

This compound is a combustible liquid that is toxic if swallowed, in contact with skin, or inhaled.[1][2] It can cause skin and serious eye irritation, as well as respiratory irritation.[1] Organotins, in general, can be absorbed through the skin.[1]

Q2: What are the proper storage conditions for this compound?

This compound should be stored in a tightly closed container in a cool, well-ventilated place, away from heat and direct sunlight.[1] It should be stored locked up.[1] Direct sunlight can cause degradation to an inorganic tin salt.[1]

Q3: What personal protective equipment (PPE) should be worn when handling this compound?

Researchers should wear appropriate protective gloves (neoprene or nitrile rubber), chemical safety goggles, and protective clothing to prevent skin exposure.[1][3] All handling should be performed in a chemical fume hood with exhaust ventilation.[1][3]

Section 2: Troubleshooting Experimental Challenges

Q4: My allylation reaction with this compound is giving a low yield. What are the common causes?

Low yields in allylation reactions using this compound can stem from several factors:

  • Substrate Reactivity: In Lewis acid-catalyzed allylations of aldehydes, less electrophilic aldehydes may react preferentially over more electrophilic ones, depending on the catalyst system.[4] However, this compound has been observed to show a preference for more electrophilic aldehydes, a reverse of the general trend.[4]

  • Catalyst Inactivity: The choice and activity of the Lewis acid catalyst are crucial. For example, scandium triflate (Sc(OTf)₃) has been shown to be an effective catalyst for the allylation of acylhydrazones with this compound in aqueous media.[5]

  • Reaction Conditions: Temperature, solvent, and reaction time can significantly impact the yield. Optimization of these parameters is often necessary.

  • Degradation of this compound: Exposure to direct sunlight or incompatible materials like strong oxidizers can degrade this compound, reducing the amount of active reagent available for the reaction.[1]

Q5: I am observing significant side products in my Stille coupling reaction with this compound. What are they and how can I minimize them?

A common side reaction in Stille couplings is the homocoupling of the organostannane reagent.[6] This can occur through the reaction of the organostannane with the Pd(II) precatalyst or via a radical process with the Pd(0) catalyst. To minimize homocoupling, ensure the palladium catalyst is in its active Pd(0) state before adding this compound and carefully control stoichiometry and temperature.

Q6: I'm having difficulty removing organotin byproducts from my reaction mixture. What are the recommended purification methods?

The removal of organotin residues is a significant challenge due to their toxicity and often similar polarity to the desired product. Several methods can be employed:

  • Aqueous Potassium Fluoride (KF) Wash: Washing the reaction mixture with a saturated aqueous solution of KF can precipitate tributyltin fluoride (if tributyltin is the byproduct), which can then be removed by filtration through Celite.[7][8]

  • Chromatography on Modified Silica Gel:

    • Potassium Carbonate/Silica Gel: Using a stationary phase of 10% w/w anhydrous potassium carbonate in silica gel for column chromatography is effective in reducing organotin impurities.[7][9]

    • Triethylamine-Treated Silica Gel: Filtering the crude reaction mixture through a plug of silica gel treated with ~2-5% triethylamine in the eluent can also effectively remove organotin byproducts.[7]

  • Recrystallization: For solid products, recrystallization can be a highly effective method for removing tin contaminants.[7]

Section 3: Experimental Protocols & Data

General Protocol for Lewis Acid-Catalyzed Allylation of Aldehydes with this compound

This protocol is a general guideline and may require optimization for specific substrates.

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the aldehyde (1.0 eq) and the chosen anhydrous solvent (e.g., dichloromethane, THF).

  • Catalyst Addition: Add the Lewis acid catalyst (e.g., Sc(OTf)₃, 5 mol%) to the stirred solution.

  • Reagent Addition: Add this compound (1.0-1.2 eq) dropwise to the reaction mixture at the desired temperature (e.g., -78 °C to room temperature).

  • Reaction Monitoring: Monitor the progress of the reaction by a suitable technique (e.g., TLC or GC-MS).

  • Workup: Upon completion, quench the reaction with a suitable reagent (e.g., saturated aqueous sodium bicarbonate). Extract the aqueous layer with an organic solvent.

  • Purification: Combine the organic layers, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Quantitative Data for Allylation Reactions
Lewis Acid CatalystSubstrateSolventTemperature (°C)Time (h)Yield (%)Reference
Sc(OTf)₃ (5 mol%)Benzaldehyde BenzoylhydrazoneH₂O/EtOH (1:9)302095[5]
Cu(OTf)₂ (5 mol%)Benzaldehyde BenzoylhydrazoneH₂O/EtOH (1:9)302072[5]
Zn(OTf)₂ (5 mol%)Benzaldehyde BenzoylhydrazoneH₂O/EtOH (1:9)302065[5]
AgOTf (5 mol%)Benzaldehyde BenzoylhydrazoneH₂O/EtOH (1:9)302058[5]
Yb(OTf)₃ (5 mol%)Benzaldehyde BenzoylhydrazoneH₂O/EtOH (1:9)302088[5]

Section 4: Visual Guides

Experimental Workflow for a Typical Stille Coupling Reaction

Stille_Coupling_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Workup & Purification prep_reagents Prepare Reagents: Aryl Halide, this compound, Pd Catalyst, Ligand, Solvent dry_glassware Flame-dry Glassware setup Assemble Apparatus under Inert Atmosphere dry_glassware->setup add_reagents Add Aryl Halide, Catalyst, Ligand, and Solvent setup->add_reagents add_tin Add this compound Dropwise add_reagents->add_tin heat Heat to Reaction Temperature add_tin->heat monitor Monitor by TLC/GC-MS heat->monitor quench Quench Reaction monitor->quench extract Aqueous Workup quench->extract purify Purify by Chromatography (e.g., K2CO3/Silica) extract->purify characterize Characterize Product purify->characterize

Caption: A typical experimental workflow for a palladium-catalyzed Stille coupling reaction.

Troubleshooting Logic for Low Reaction Yield

Low_Yield_Troubleshooting start Low Reaction Yield q1 Check Reagent Purity and Stability start->q1 a1_yes Reagents OK q1->a1_yes Yes a1_no Degraded/Impure Reagents q1->a1_no No q2 Review Reaction Conditions a1_yes->q2 sol1 Purify/Re-source Reagents a1_no->sol1 a2_yes Conditions Optimal q2->a2_yes Yes a2_no Suboptimal Conditions q2->a2_no No q3 Investigate Catalyst Activity a2_yes->q3 sol2 Optimize Temperature, Solvent, and Time a2_no->sol2 a3_yes Catalyst Active q3->a3_yes Yes a3_no Inactive Catalyst q3->a3_no No sol3 Use Fresh Catalyst/ Consider Additives a3_no->sol3

Caption: A logical guide for troubleshooting low yields in reactions involving this compound.

References

Technical Support Center: Tetraallyltin Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of tetraallyltin. Our aim is to help you improve reaction yields and overcome common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the most common and effective method for synthesizing this compound?

A1: The most widely used and effective method for preparing this compound is the Grignard reaction. This involves reacting tin(IV) chloride (SnCl₄) with an allyl Grignard reagent, typically allylmagnesium bromide (CH₂=CHCH₂MgBr). The Grignard reagent is usually prepared in situ from allyl bromide and magnesium turnings in an anhydrous ether solvent like diethyl ether or tetrahydrofuran (THF).

Q2: My this compound synthesis is giving a low yield. What are the most critical factors to check?

A2: Low yields in this synthesis are often attributed to a few critical factors:

  • Moisture: Grignard reagents are extremely sensitive to moisture. Ensure all glassware is rigorously dried (flame-dried or oven-dried) and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). All solvents and reagents must be anhydrous.

  • Grignard Reagent Formation: Incomplete formation of the Grignard reagent will directly impact the yield. Ensure the magnesium turnings are of good quality and activated if necessary.

  • Stoichiometry: The molar ratio of the Grignard reagent to tin(IV) chloride is crucial. A slight excess of the Grignard reagent is typically used to ensure complete reaction of the tin precursor.

  • Reaction Temperature: The temperature during the addition of tin(IV) chloride to the Grignard reagent needs to be carefully controlled to manage the exothermic reaction and minimize side reactions.

Q3: What are the common side products in this compound synthesis, and how can they be minimized?

A3: The most prevalent side reaction is the Wurtz coupling, where the Grignard reagent reacts with the starting allyl halide, leading to the formation of 1,5-hexadiene. To minimize this, the slow addition of the allyl halide to the magnesium turnings during the Grignard reagent formation is recommended to keep the concentration of the allyl halide low. Other potential byproducts include partially allylated tin compounds (e.g., allyl-tin trichloride, diallyltin dichloride) if the reaction does not go to completion.

Q4: How can I purify the synthesized this compound?

A4: this compound is typically purified by fractional distillation under reduced pressure. This is necessary because the compound can decompose at higher temperatures. Before distillation, the reaction mixture is usually worked up by quenching with a saturated aqueous solution of ammonium chloride (NH₄Cl) to destroy any unreacted Grignard reagent. The organic layer is then separated, dried, and the solvent is removed. For removal of organotin impurities, column chromatography on silica gel treated with a small amount of an amine like triethylamine, or washing with a potassium fluoride (KF) solution can be effective.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Reaction fails to initiate (no sign of Grignard reagent formation) - Inactive magnesium surface (oxide layer).- Presence of moisture in reagents or glassware.- Impure allyl halide.- Activate magnesium turnings by adding a small crystal of iodine, a few drops of 1,2-dibromoethane, or by stirring vigorously to break the oxide layer.- Ensure all glassware is flame-dried or oven-dried and cooled under an inert atmosphere. Use anhydrous solvents and freshly distilled allyl halide.- Purify the allyl halide before use.
Low yield of this compound - Incomplete formation of the Grignard reagent.- Suboptimal stoichiometry.- Reaction temperature too high or too low.- Significant Wurtz coupling side reaction.- Loss during workup and purification.- Ensure complete consumption of magnesium during Grignard formation. Titrate the Grignard reagent to determine its exact concentration before adding SnCl₄.- Use a slight excess (e.g., 4.2 equivalents) of the Grignard reagent relative to SnCl₄.- Maintain a low temperature (e.g., 0 °C) during the addition of SnCl₄ to control the exothermic reaction, then allow the reaction to warm to room temperature and stir for several hours to ensure completion.- Add the allyl halide slowly to the magnesium suspension during Grignard formation.- Perform a careful aqueous workup and fractional distillation under reduced pressure.
Formation of a significant amount of white precipitate during the reaction - Formation of magnesium salts (MgClBr).- This is normal and expected. The precipitate will be removed during the workup. Ensure efficient stirring to maintain a homogenous reaction mixture.
Product decomposes during distillation - Distillation temperature is too high.- Perform the distillation under a higher vacuum to lower the boiling point of this compound.
Presence of organotin impurities after purification - Incomplete reaction or side reactions leading to partially allylated tin compounds.- Consider purification by column chromatography on silica gel treated with triethylamine.- Wash the organic extract with an aqueous solution of potassium fluoride (KF) to precipitate tin fluorides, which can then be filtered off.

Experimental Protocols

Synthesis of this compound via Grignard Reaction

This protocol provides a general procedure. Optimization of specific parameters may be required.

Materials:

  • Magnesium turnings

  • Allyl bromide

  • Tin(IV) chloride (SnCl₄)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Iodine crystal (for initiation)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Grignard Reagent Preparation:

    • Set up a flame-dried three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

    • Place magnesium turnings (1.1 equivalents relative to allyl bromide) in the flask.

    • Add a small amount of anhydrous diethyl ether or THF to cover the magnesium.

    • Add a solution of allyl bromide (1.0 equivalent) in the anhydrous solvent to the dropping funnel.

    • Add a small portion of the allyl bromide solution to the magnesium. If the reaction does not start (indicated by bubbling and a cloudy appearance), add a single crystal of iodine or gently warm the flask.

    • Once initiated, add the remaining allyl bromide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, continue stirring until the magnesium is consumed.

  • Reaction with Tin(IV) Chloride:

    • Cool the freshly prepared allylmagnesium bromide solution to 0 °C in an ice bath.

    • Prepare a solution of tin(IV) chloride (1.0 equivalent) in the anhydrous solvent in a separate dropping funnel.

    • Add the SnCl₄ solution dropwise to the stirred Grignard reagent solution, maintaining the temperature below 10 °C. A white precipitate of magnesium salts will form.

    • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2-3 hours.

  • Workup and Purification:

    • Cool the reaction mixture in an ice bath and slowly add saturated aqueous NH₄Cl solution to quench any unreacted Grignard reagent.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Extract the aqueous layer with two portions of diethyl ether.

    • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

    • Filter to remove the drying agent and remove the solvent by rotary evaporation.

    • Purify the crude product by fractional distillation under reduced pressure.

Quantitative Data Summary

The following table summarizes representative reaction parameters for the synthesis of tetraalkyltin compounds, which can be adapted for this compound. Actual yields will vary based on specific experimental conditions and scale.

Parameter Condition Notes
Grignard Formation
Molar Ratio (Mg : Allyl Bromide)1.1 : 1.0A slight excess of magnesium ensures complete conversion of the allyl bromide.
SolventAnhydrous Diethyl Ether or THFThe solvent must be scrupulously dry.
InitiationGentle heating or Iodine crystalA small crystal of iodine can help initiate the reaction.
Reaction TemperatureGentle Reflux (approx. 35-40 °C for diethyl ether)Maintain a gentle reflux during the addition of allyl bromide.
Reaction with SnCl₄
Molar Ratio (AllylMgBr : SnCl₄)4.2 : 1.0A slight excess of the Grignard reagent is used to ensure complete alkylation.
Reaction Temperature0 °C to Room TemperatureInitial addition is performed at a low temperature to control the exothermic reaction.
Reaction Time2-3 hoursAfter addition is complete, the mixture is stirred to ensure completion.
Workup & Purification
Quenching SolutionSaturated aq. NH₄ClUsed to hydrolyze excess Grignard reagent and inorganic byproducts.
Purification MethodFractional DistillationThe product is purified by distillation under reduced pressure to avoid decomposition.

Process Workflow

Tetraallyltin_Synthesis_Workflow start Start: Prepare Anhydrous Glassware & Reagents grignard_prep 1. Grignard Reagent Preparation (Allyl Bromide + Mg in Ether/THF) start->grignard_prep initiation Initiation? (Iodine or gentle heat) grignard_prep->initiation initiation->grignard_prep No grignard_formation Allylmagnesium Bromide Formation initiation->grignard_formation Yes reaction_sncl4 2. Reaction with SnCl₄ (Add SnCl₄ solution dropwise at 0 °C) grignard_formation->reaction_sncl4 stirring Stir at Room Temperature (2-3h) reaction_sncl4->stirring workup 3. Workup (Quench with aq. NH₄Cl) stirring->workup extraction Extraction & Drying workup->extraction purification 4. Purification (Fractional Distillation under vacuum) extraction->purification product Pure this compound purification->product troubleshooting Low Yield or Impurities? product->troubleshooting guide Consult Troubleshooting Guide troubleshooting->guide Yes end End troubleshooting->end No guide->grignard_prep

Caption: Workflow for the synthesis of this compound.

Technical Support Center: Stabilization of Tetraallyltin in Solution

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the handling and stabilization of tetraallyltin. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common challenges encountered during experiments involving this compound in solution.

Frequently Asked Questions (FAQs)

Q1: My solution of this compound turned cloudy/yellowish. What is happening?

A1: Cloudiness or a color change in your this compound solution is a primary indicator of decomposition. This compound is sensitive to several factors that can initiate degradation, leading to the formation of insoluble tin byproducts. The most common culprits are exposure to light (photolytic decomposition), oxygen (oxidation), and moisture (hydrolysis).

Q2: What are the primary decomposition pathways for this compound?

A2: The decomposition of this compound is primarily understood to proceed through a free-radical mechanism, which can be initiated by light or the presence of oxygen. The allyl groups are susceptible to abstraction, leading to the formation of various organotin intermediates and eventually inorganic tin salts. Direct sunlight is known to cause degradation to an inorganic tin salt.[1] Hazardous decomposition products can include organic acid vapors and tin oxides.[1]

Q3: Can I use this compound straight from the bottle for my reaction?

A3: For best results and reproducibility, it is highly recommended to use freshly prepared and stabilized solutions of this compound, especially for sensitive applications like Stille couplings. While some commercial sources may contain stabilizers, the stability can diminish over time, especially after the bottle has been opened. Preparing a stabilized stock solution allows for more consistent experimental outcomes.

Q4: What are the recommended storage conditions for this compound?

A4: To ensure the longevity of this compound, it should be stored in a cool, dry, and dark place under an inert atmosphere (e.g., nitrogen or argon).[2] It is incompatible with strong oxidizing agents, and exposure to air, moisture, and direct sunlight should be strictly avoided.[1][2]

Troubleshooting Guide: Common Issues with this compound Solutions

Problem Potential Cause(s) Recommended Solution(s)
Low or no reaction yield in a Stille coupling. 1. Decomposed this compound: The reagent may have degraded due to improper storage or handling, leading to a lower concentration of the active species. 2. Presence of Inhibitors: Water or other protic impurities in the reaction mixture can quench the organotin reagent. 3. Oxygen in the Reaction: The presence of oxygen can facilitate the decomposition of this compound and interfere with the catalytic cycle of the palladium catalyst.1. Use a Stabilized Solution: Prepare a fresh solution of this compound containing a radical scavenger like BHT (see Experimental Protocol below). 2. Ensure Anhydrous Conditions: Use oven-dried glassware and anhydrous solvents. 3. Degas the Reaction Mixture: Thoroughly degas the solvent and reaction mixture with an inert gas (argon or nitrogen) before adding the palladium catalyst.
Formation of a precipitate during the reaction. 1. Decomposition of this compound: Insoluble tin byproducts are forming as the reagent degrades. 2. Reaction with Residual Water: Hydrolysis of this compound can lead to the formation of tin oxides.1. Add a Stabilizer: If not already present, add a small amount of a hindered phenol antioxidant like BHT to the reaction mixture. 2. Improve Solvent and Reagent Purity: Ensure all components of the reaction are scrupulously dry.
Inconsistent results between batches. 1. Variable Quality of this compound: The purity and stability of the reagent may differ between bottles or over time. 2. Inconsistent Handling Procedures: Differences in exposure to air, light, or moisture during setup can lead to variable rates of decomposition.1. Standardize Reagent Preparation: Prepare a larger, stabilized stock solution of this compound in an anhydrous, degassed solvent. This ensures a consistent concentration for a series of experiments. 2. Adopt Strict Inert Atmosphere Techniques: Use Schlenk lines or a glovebox for all manipulations of this compound and the reaction setup.

Experimental Protocols

Protocol for Preparing a Stabilized Stock Solution of this compound

This protocol describes the preparation of a 0.5 M stock solution of this compound in anhydrous and degassed tetrahydrofuran (THF), stabilized with butylated hydroxytoluene (BHT).

Materials:

  • This compound (reagent grade)

  • Butylated hydroxytoluene (BHT)

  • Anhydrous Tetrahydrofuran (THF)

  • Oven-dried glassware (volumetric flask, syringes, needles)

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Glassware Preparation: Ensure all glassware is thoroughly dried in an oven at >120°C for at least 4 hours and allowed to cool to room temperature under a stream of inert gas.

  • Inert Atmosphere: Assemble the glassware and purge with dry argon or nitrogen for at least 15 minutes. Maintain a positive pressure of inert gas throughout the procedure.

  • Solvent Preparation: Use a freshly distilled or commercially available anhydrous and degassed solvent.

  • Stabilizer Addition: To a 50 mL volumetric flask under a positive pressure of inert gas, add approximately 25 mg of BHT (this corresponds to about 0.1 wt% of the final solution).

  • This compound Addition: Using a gas-tight syringe, carefully transfer 6.6 mL of this compound (density ≈ 1.179 g/mL) to the volumetric flask.

  • Dilution: Dilute the solution to the 50 mL mark with anhydrous, degassed THF.

  • Mixing: Gently swirl the flask to ensure complete mixing of the components.

  • Storage: Store the stabilized stock solution in a sealed, amber-colored glass container under an inert atmosphere in a refrigerator. It is recommended to wrap the container in aluminum foil for additional light protection.

Quantitative Data on Stabilizers:

Stabilizer Typical Concentration (wt%) Mechanism of Action
Butylated Hydroxytoluene (BHT) 0.05 - 0.2Free-radical scavenger
Other Hindered Phenols 0.05 - 0.2Free-radical scavenger

Visualizations

Decomposition_Pathway This compound This compound ((CH2=CHCH2)4Sn) Radical_Intermediate Allyl & Stannyl Radicals (e.g., (allyl)3Sn•) This compound->Radical_Intermediate Homolytic Cleavage Hydrolysis_Products Hydrolysis Products (e.g., (allyl)3SnOH) This compound->Hydrolysis_Products + H2O Initiators Initiators (Light, O2, Heat) Initiators->this compound Initiation Peroxides Organotin Peroxides Radical_Intermediate->Peroxides + O2 Final_Products Final Decomposition Products (Inorganic Tin Salts, Tin Oxides, Organic Vapors) Radical_Intermediate->Final_Products Peroxides->Final_Products Hydrolysis_Products->Final_Products

Caption: A simplified logical diagram of the decomposition pathways for this compound.

Troubleshooting_Workflow Start Low/No Reaction Yield Check_Reagent Is the this compound Solution Clear and Colorless? Start->Check_Reagent Prepare_Fresh Prepare Fresh, Stabilized Solution of this compound Check_Reagent->Prepare_Fresh No Check_Conditions Are Reaction Conditions Strictly Anhydrous & Anaerobic? Check_Reagent->Check_Conditions Yes Prepare_Fresh->Check_Conditions Improve_Technique Dry Glassware & Solvents, Thoroughly Degas Reaction Mixture Check_Conditions->Improve_Technique No Check_Catalyst Is the Palladium Catalyst Active? Check_Conditions->Check_Catalyst Yes Improve_Technique->Check_Catalyst Use_New_Catalyst Use a Fresh Source of Palladium Catalyst Check_Catalyst->Use_New_Catalyst No Success Reaction Successful Check_Catalyst->Success Yes Use_New_Catalyst->Success

Caption: A troubleshooting workflow for low-yield reactions involving this compound.

References

"troubleshooting guide for tetraallyltin reactions"

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with tetraallyltin in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions such as the Stille coupling.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications in research?

This compound, with the chemical formula (CH₂=CHCH₂)₄Sn, is a versatile organotin reagent. It consists of a central tin atom bonded to four allyl groups.[1] Its primary application in organic synthesis is as a nucleophilic partner in palladium-catalyzed cross-coupling reactions, most notably the Stille reaction, to form carbon-carbon bonds.[1][2] It is particularly useful for introducing allyl groups into complex molecules. Beyond C-C bond formation, it also serves as a precursor for other organotin compounds and as a catalyst in polymerization reactions.[1]

Q2: What are the key safety precautions for handling this compound?

This compound is a toxic and combustible liquid that requires careful handling in a well-ventilated chemical fume hood.[2][3] It is crucial to wear appropriate personal protective equipment (PPE), including neoprene or nitrile rubber gloves, chemical safety goggles, and protective clothing.[3] this compound is stable under recommended storage conditions but is sensitive to direct sunlight, air, and moisture, which can cause degradation.[2][3] It is incompatible with strong oxidizing agents.[2][3] All handling should be performed under an inert atmosphere (e.g., nitrogen or argon).

Q3: My this compound reagent appears slightly yellow. Is it still usable?

Pure this compound is a colorless liquid, but a slight yellow color can develop over time due to minor decomposition or impurities.[1] For many applications, particularly for initial screening reactions, this slight discoloration may not significantly impact the outcome. However, for high-purity applications or when experiencing reaction issues, it is advisable to purify the reagent by distillation under reduced pressure (boiling point: 69-70 °C / 1.5 mmHg) or to use a freshly opened bottle.[1]

Troubleshooting Guide for this compound Reactions

This section addresses common problems encountered during cross-coupling reactions involving this compound.

Issue 1: Low or No Product Yield

A low or non-existent yield of the desired coupled product is one of the most frequent challenges. The underlying causes can often be traced to the catalyst system, reaction conditions, or reagent quality.

Potential Cause & Solution Workflow

LowYield Start Low / No Yield Catalyst 1. Catalyst Inactivity Start->Catalyst Ligand 2. Inappropriate Ligand Start->Ligand Conditions 3. Suboptimal Conditions Start->Conditions Reagent 4. Reagent Quality Start->Reagent Solution1 Use fresh Pd catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃). Ensure anaerobic conditions. Catalyst->Solution1 Check catalyst activity Solution2 Switch to electron-rich, bulky phosphine ligands (e.g., P(t-Bu)₃, XPhos). Screen different ligands. Ligand->Solution2 Optimize ligand Solution3 Increase temperature. Add co-catalyst (e.g., CuI). Use polar aprotic solvent (e.g., DMF, NMP). Conditions->Solution3 Optimize reaction parameters Solution4 Purify this compound by distillation. Ensure dryness of reagents and solvent. Reagent->Solution4 Verify reagent integrity

Caption: Troubleshooting flowchart for low product yield.

Detailed Solutions:

  • Catalyst Deactivation: The active Pd(0) catalyst can be sensitive to air. Ensure the reaction is set up under strictly anaerobic conditions. Using freshly purchased or properly stored palladium sources like Pd(PPh₃)₄ or generating the Pd(0) species in situ from a Pd(II) precursor like PdCl₂(PPh₃)₂ can be beneficial.

  • Ligand Choice: The choice of phosphine ligand is critical. Electron-rich and sterically bulky ligands generally accelerate the rate-determining steps of the catalytic cycle. If standard ligands like triphenylphosphine (PPh₃) give low yields, switching to ligands such as tri-tert-butylphosphine (P(t-Bu)₃) or biarylphosphines (e.g., XPhos) can significantly improve results.[4]

  • Reaction Conditions:

    • Temperature: Allyltin reagents are generally more reactive than other alkyltin reagents, allowing for milder reaction temperatures.[1][2] However, if the reaction is sluggish, gradually increasing the temperature can improve the rate.

    • Additives: The addition of a copper(I) co-catalyst, such as copper(I) iodide (CuI), can dramatically accelerate the transmetalation step and improve yields.[3] Lithium chloride (LiCl) is also known to enhance reaction rates.

    • Solvent: Polar aprotic solvents like DMF, NMP, or THF are commonly used. The choice of solvent can influence catalyst solubility and reactivity.

ParameterRecommendation for Low YieldRationale
Palladium Catalyst Use fresh Pd(PPh₃)₄ or Pd₂(dba)₃/ligand system.Ensures the presence of active Pd(0) species.
Ligand Switch from PPh₃ to bulky, electron-rich phosphines (e.g., P(t-Bu)₃, P(o-tol)₃, XPhos).Accelerates oxidative addition and reductive elimination steps.
Additive Add catalytic amounts of CuI (10-20 mol%).Facilitates the transmetalation step, which is often rate-limiting.[3]
Temperature Incrementally increase from room temperature up to 80-100 °C.Provides energy to overcome activation barriers, especially with less reactive electrophiles.
Solvent Use polar aprotic solvents like DMF, NMP, or THF.Helps to dissolve the catalyst complex and reagents, facilitating the reaction.
Issue 2: Formation of Significant Byproducts

The presence of unexpected byproducts can complicate purification and reduce the yield of the desired material.

  • Homocoupling of this compound: The formation of 1,5-hexadiene (diallyl) is a common side reaction resulting from the homocoupling of the allyl groups from the organostannane. This is often promoted by the palladium catalyst.

    • Solution: Lowering the reaction temperature and ensuring a slow addition of the this compound reagent can sometimes minimize this side reaction. Optimizing the palladium catalyst and ligand can also favor the cross-coupling pathway.

  • Protonolysis (Destannylation): If there are acidic protons in the reaction mixture (e.g., from water or acidic impurities), the this compound can be protonated to release propene and form tin hydroxides or oxides.

    • Solution: Ensure all reagents and solvents are scrupulously dried. The use of a non-nucleophilic base can be beneficial if acidic byproducts are formed during the reaction.

Issue 3: Difficulty in Removing Tin Byproducts

A major challenge in reactions involving organotin reagents is the removal of tin-containing byproducts from the final product. After the transfer of one allyl group, species like triallyl-, diallyl-, and monoallyltin halides (or other salts) remain in the reaction mixture. These byproducts are often nonpolar and can be difficult to separate from the desired product by standard chromatography.

Workflow for Tin Byproduct Removal

TinRemoval Start Crude Product with Tin Byproducts Method1 1. Fluoride Treatment Start->Method1 Method2 2. Polarity Modification Start->Method2 Method3 3. Specialized Chromatography Start->Method3 Detail1 Wash with aq. KF solution. Precipitates insoluble R₃SnF. Filter through Celite®. Method1->Detail1 Detail2 Treat with NaOH (forms polar R₃SnOH) or AlMe₃ (forms nonpolar R₃SnMe). Method2->Detail2 Detail3 Use K₂CO₃-impregnated silica gel or basic alumina for column chromatography. Method3->Detail3 End Purified Product Detail1->End Detail2->End Detail3->End

Caption: Strategies for removing organotin byproducts.

Experimental Protocols

Protocol 1: General Procedure for Stille Coupling with this compound
  • Setup: To a flame-dried flask under an inert atmosphere (Argon or Nitrogen), add the aryl or vinyl halide/triflate (1.0 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and any solid additives (e.g., CuI, 10 mol%).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., DMF or THF) to dissolve the solids.

  • Reagent Addition: Add this compound (1.1-1.5 eq) via syringe.

  • Reaction: Stir the mixture at the desired temperature (room temperature to 100 °C) and monitor the reaction progress by TLC or GC-MS.

  • Workup: Upon completion, cool the reaction to room temperature and proceed with one of the tin removal protocols outlined below.

Protocol 2: Tin Removal by Potassium Fluoride (KF) Wash

This is the most common and often effective method for removing tin byproducts.

  • Dilution: Dilute the crude reaction mixture with an organic solvent like diethyl ether or ethyl acetate.

  • KF Wash: Transfer the mixture to a separatory funnel and wash with a saturated aqueous solution of potassium fluoride (KF).

  • Stirring: Stir the biphasic mixture vigorously for at least one hour. A white precipitate of allyltin fluorides will form.

  • Filtration: Filter the entire mixture through a pad of Celite® to remove the insoluble tin fluoride precipitate.

  • Separation: Return the filtrate to the separatory funnel, separate the aqueous and organic layers.

  • Final Wash: Wash the organic layer with water and then brine. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. The crude product can then be further purified by standard column chromatography.

References

Technical Support Center: Optimizing Reaction Conditions for Tetraallyltin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the synthesis of tetraallyltin. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure successful and efficient synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable method for synthesizing this compound?

A1: The most common and effective method for preparing this compound is the reaction of a tin(IV) halide, such as tin(IV) chloride (SnCl₄), with an allyl Grignard reagent, typically allylmagnesium bromide. This classic organometallic transformation is a robust method for creating tin-carbon bonds and generally provides high yields.

Q2: How critical is the exclusion of water and air during the synthesis?

A2: It is absolutely critical. Grignard reagents are highly reactive and sensitive to moisture and oxygen. Water will quench the Grignard reagent by protonation, forming propene and rendering it inactive for the reaction with the tin halide, which will significantly lower the yield. Oxygen can also react with the Grignard reagent. Therefore, all glassware must be thoroughly dried, and the reaction should be carried out under a dry, inert atmosphere (e.g., nitrogen or argon).

Q3: What are the common side reactions to be aware of during this compound synthesis?

A3: The most common side reaction is the Wurtz coupling, where the Grignard reagent reacts with the starting allyl halide to form 1,5-hexadiene. This can be minimized by the slow, controlled addition of the allyl halide during the Grignard reagent formation. Additionally, incomplete reaction can lead to the formation of partially allylated tin halides (e.g., triallyltin chloride).

Q4: How should this compound be stored?

A4: this compound should be stored in a tightly closed container in a cool, well-ventilated place, away from heat and direct sunlight.[1] It is stable under recommended storage conditions but can degrade in the presence of direct sunlight to form inorganic tin salts.[1] It is also incompatible with strong oxidizers.[1]

Q5: What are the primary safety concerns when working with this compound?

A5: this compound is toxic if swallowed, in contact with skin, or if inhaled.[1] It can cause skin and serious eye irritation, as well as respiratory irritation.[1] It is a combustible liquid.[1] Always handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (neoprene or nitrile rubber), and chemical safety goggles.[1]

Troubleshooting Guides

Low or No Product Yield

Low yields in the synthesis of this compound are a common issue that can often be traced back to a few key areas.

Symptom Potential Cause Recommended Action
Reaction fails to initiate (Grignard formation) Magnesium surface is passivated with magnesium oxide.Activate the magnesium turnings prior to the reaction. This can be done by grinding them gently in a mortar and pestle to expose a fresh surface or by adding a small crystal of iodine or a few drops of 1,2-dibromoethane to the reaction flask.
Presence of moisture in glassware or solvent.Ensure all glassware is oven-dried or flame-dried under vacuum and cooled under an inert atmosphere. Use anhydrous solvents.
Low yield of this compound with recovery of starting tin halide Incomplete Grignard reagent formation.Ensure a slight excess of magnesium is used to drive the reaction to completion. Allow sufficient reaction time for the Grignard reagent to form before adding the tin halide.
Insufficient stoichiometry of Grignard reagent.Use a slight excess (around 4.2 to 4.5 equivalents) of the Grignard reagent relative to the tin(IV) chloride to ensure complete conversion.
Significant amount of 1,5-hexadiene byproduct detected Wurtz coupling side reaction.During the formation of the Grignard reagent, add the allyl halide dropwise to the magnesium suspension to maintain a low concentration of the allyl halide, thus minimizing its reaction with the newly formed Grignard reagent.
Formation of a mixture of allyltin halides Incomplete reaction.Increase the reaction time after the addition of the tin halide. Ensure vigorous stirring to maintain a homogeneous reaction mixture.

Data Presentation

Table 1: Key Reactant and Product Properties
Compound Formula Molar Mass ( g/mol ) Boiling Point (°C) Density (g/mL)
Tin(IV) ChlorideSnCl₄260.52114.12.226
Allyl BromideC₃H₅Br120.9871.31.398
MagnesiumMg24.3110901.738
This compoundC₁₂H₂₀Sn282.9970 / 1.5 mmHg1.179
Table 2: Optimization of Reaction Conditions for Grignard Synthesis of this compound
Parameter Reported High-Yield Condition General Optimization Guidelines Rationale
Solvent Anhydrous Diethyl EtherAnhydrous THF can also be used.Ethereal solvents are essential to solvate and stabilize the Grignard reagent. THF is sometimes preferred for its higher boiling point and better solvating ability.
Stoichiometry (Grignard:SnCl₄) ~4.8 : 14.2 : 1 to 5.0 : 1A slight excess of the Grignard reagent is used to ensure the complete conversion of the tin(IV) chloride to the tetraalkylated product.
Temperature (SnCl₄ Addition) -78 °C-78 °C to 0 °CThe reaction is highly exothermic. Low temperatures are crucial during the addition of tin(IV) chloride to control the reaction rate and prevent side reactions.
Reaction Time (Post-addition) 2 hours (warming from -78 °C to room temp.)1-3 hoursSufficient time is needed for the reaction to go to completion. Monitoring by TLC or GC can determine the optimal time.
Quenching Saturated aqueous NH₄Cl at -78 °CSaturated aqueous NH₄ClA saturated solution of ammonium chloride is used to quench any excess Grignard reagent and to hydrolyze the magnesium salts into a more manageable precipitate.
Reported Yield 89%70-90%Yields are highly dependent on the strict adherence to anhydrous conditions and the purity of the reagents.

Experimental Protocols

Protocol 1: Synthesis of this compound via Grignard Reaction

This protocol is based on a literature procedure with a reported yield of 89%.

Materials:

  • Magnesium turnings

  • Allyl bromide

  • Tin(IV) chloride

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Three-neck round-bottom flask

  • Dropping funnel

  • Reflux condenser

  • Magnetic stirrer

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Grignard Reagent Formation:

    • Set up a flame-dried three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, a magnetic stir bar, and an inlet for inert gas.

    • Place magnesium turnings (1.2 equivalents relative to allyl bromide) in the flask.

    • Add a small amount of anhydrous diethyl ether to cover the magnesium.

    • Prepare a solution of allyl bromide (4.8 equivalents relative to SnCl₄) in anhydrous diethyl ether in the dropping funnel.

    • Add a small portion of the allyl bromide solution to the magnesium suspension. If the reaction does not initiate (indicated by bubbling and a cloudy appearance), add a single crystal of iodine or gently warm the flask.

    • Once initiated, add the remaining allyl bromide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, continue stirring for 30-60 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with Tin(IV) Chloride:

    • Cool the freshly prepared allylmagnesium bromide solution to -78 °C using a dry ice/acetone bath.

    • Prepare a solution of tin(IV) chloride (1.0 equivalent) in anhydrous diethyl ether in a dropping funnel.

    • Add the tin(IV) chloride solution dropwise to the vigorously stirred Grignard reagent solution, maintaining the internal temperature below -60 °C.

    • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 1-2 hours.

  • Work-up and Purification:

    • Cool the reaction mixture back down to -78 °C.

    • Slowly add saturated aqueous ammonium chloride solution to quench the reaction and precipitate the magnesium salts.

    • Allow the mixture to warm to room temperature.

    • Decant the ethereal solution from the solid precipitate.

    • Wash the precipitate with additional portions of diethyl ether.

    • Combine all the ethereal fractions and dry over anhydrous sodium sulfate or magnesium sulfate.

    • Filter the solution and remove the solvent under reduced pressure.

    • Purify the crude this compound by fractional distillation under vacuum (boiling point: 70 °C at 1.5 mmHg).

Mandatory Visualization

Tetraallyltin_Synthesis_Workflow Experimental Workflow for this compound Synthesis A Preparation of Anhydrous Apparatus and Reagents B Grignard Reagent Formation: Allyl Bromide + Mg in Ether A->B C Cool to -78 °C B->C D Slow Addition of SnCl4 in Ether C->D E Reaction and Warm to Room Temperature D->E F Quench with Saturated aq. NH4Cl E->F G Aqueous Work-up and Extraction F->G H Drying and Solvent Removal G->H I Vacuum Distillation H->I J Pure this compound I->J

Caption: Workflow for the synthesis of this compound via the Grignard reaction.

Troubleshooting_Low_Yield Troubleshooting Logic for Low Yield Start Low Yield of this compound Check_Grignard Was Grignard reagent formation successful? (e.g., bubbling, color change) Start->Check_Grignard Troubleshoot_Grignard Troubleshoot Grignard Formation: - Activate Mg - Ensure anhydrous conditions - Check halide purity Check_Grignard->Troubleshoot_Grignard No Check_Byproducts Are there significant byproducts? (e.g., 1,5-hexadiene) Check_Grignard->Check_Byproducts Yes Troubleshoot_Grignard->Start Minimize_Wurtz Minimize Wurtz Coupling: - Slow addition of allyl halide Check_Byproducts->Minimize_Wurtz Yes Check_Stoichiometry Was stoichiometry correct? (Grignard:SnCl4 > 4:1) Check_Byproducts->Check_Stoichiometry No Minimize_Wurtz->Check_Stoichiometry Adjust_Stoichiometry Optimize Stoichiometry: - Use a slight excess of Grignard reagent Check_Stoichiometry->Adjust_Stoichiometry No Optimize_Conditions Optimize Reaction Conditions: - Lower temperature of SnCl4 addition - Increase reaction time Check_Stoichiometry->Optimize_Conditions Yes Adjust_Stoichiometry->Start End Improved Yield Optimize_Conditions->End

Caption: A logical workflow for troubleshooting low yields in this compound synthesis.

References

Tetraallyltin Purification: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of tetraallyltin. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to address common challenges encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its common applications?

A1: this compound is an organotin compound with the formula (H₂C=CHCH₂)₄Sn. It is a colorless to pale yellow liquid used as a chemical intermediate, particularly as an allyl transfer reagent and in Stille couplings.[1] Its applications are found in organic synthesis and polymer chemistry, where it can act as a catalyst or a stabilizer to improve material properties like thermal stability and mechanical strength.[2][3][4]

Q2: What are the typical impurities found in crude this compound?

A2: Common contaminants in crude this compound can include starting materials and byproducts from its synthesis, such as allyl chloride and allyltin chlorides.[1] Other organotin impurities may also be present, which can be challenging to remove.[5]

Q3: What are the primary methods for purifying this compound?

A3: The most common and effective method for purifying this compound is fractional distillation under reduced pressure.[1][6] For removing specific organotin halides, washing with an aqueous solution of sodium fluoride (NaF) is effective.[1] Additionally, column chromatography using silica gel modified with potassium fluoride (KF) or potassium carbonate (K₂CO₃) can be used to remove polar organotin impurities.[5]

Q4: Is this compound stable? What are its storage and handling requirements?

A4: this compound is sensitive to air and direct sunlight can cause it to degrade into an inorganic tin salt.[1][7] It is a combustible liquid and should be stored in a cool, well-ventilated place, preferably under a nitrogen atmosphere.[8] Due to its toxicity (toxic if swallowed, in contact with skin, or if inhaled), it must be handled in a chemical fume hood with appropriate personal protective equipment (PPE), including gloves and eye protection.[7][8]

Troubleshooting Guide

Q1: My distilled this compound is still impure according to NMR analysis. What should I do?

A1: If distillation does not yield a product of sufficient purity, consider the following:

  • Check for Co-distilling Impurities: Impurities with boiling points close to this compound may co-distill. Potential contaminants include allyl chloride and allyltin chlorides.[1]

  • Chemical Wash: Before distillation, wash the crude product. Dissolve the impure this compound in diethyl ether and wash it with a 5% aqueous solution of sodium fluoride (NaF). This will precipitate allyltin fluoride, which can be separated. After washing, dry the ether layer and proceed with distillation.[1]

  • Repeat Distillation: A second fractional distillation may be necessary to improve purity. Ensure your distillation setup is efficient with a good vacuum and fractionating column.

Q2: I am performing a reaction (e.g., Stille coupling) and need to remove tin byproducts from my final product. How can I do this effectively?

A2: Removing organotin byproducts to parts-per-million (ppm) levels is crucial for many applications.[5]

  • Potassium Fluoride (KF) Treatment: A highly effective method is to treat the reaction mixture with a saturated aqueous solution of KF. This converts tin byproducts into insoluble triorganotin fluorides which precipitate and can be filtered off.[9]

  • Chromatography on Modified Silica: Prepare a stationary phase of 10% w/w anhydrous potassium carbonate (K₂CO₃) or potassium fluoride (KF) with silica gel.[5] Running a flash column with this mixture is very effective at trapping organotin impurities, allowing your desired compound to elute.[5] This method can reduce tin levels from stoichiometric amounts to below 15 ppm.[5]

Q3: My this compound appears cloudy or has formed a precipitate upon storage. What happened?

A3: Cloudiness or precipitation may indicate degradation or reaction with atmospheric components.

  • Degradation: Exposure to air, moisture, or light can cause decomposition.[7] this compound is air-sensitive and should be stored under an inert atmosphere.[1]

  • Hydrolysis: Reaction with moisture can lead to the formation of tin oxides.

  • Purification: The product may need to be re-purified, for example, by filtering through Celite and re-distilling under vacuum.

Quantitative Data Presentation

The physical and safety properties of this compound are summarized in the table below for easy reference during experimental planning.

PropertyValueReference(s)
Molecular Formula C₁₂H₂₀Sn[7]
Molecular Weight 283.00 g/mol
Appearance Colorless to light yellow clear liquid[2][4]
Density 1.179 g/mL at 25 °C[1]
Boiling Point 69-70 °C at 1.5 mmHg[1]
75 °C at 2.5 mmHg[6]
103 °C at 6 mmHg
Refractive Index n20/D 1.539[1]
Flash Point 75 °C (167 °F) - closed cup[1]
Solubility Soluble in common organic solvents; insoluble in water[1][2]

Experimental Protocols

Protocol 1: Purification by Fractional Distillation under Reduced Pressure

This protocol describes the standard method for purifying this compound after synthesis.

  • Setup: Assemble a fractional distillation apparatus suitable for vacuum distillation. Ensure all glassware is dry.

  • Charging the Flask: Place the crude this compound (e.g., 20.5 g) into a round-bottomed flask.[6]

  • Evacuation: Carefully evacuate the system to the desired pressure (e.g., 1.5 - 2.5 mmHg).[6]

  • Heating: Gently heat the flask using a heating mantle.

  • Fraction Collection: Collect the fraction that distills at the correct temperature and pressure combination (e.g., 69-70 °C/1.5 mmHg or 75 °C/2.5 mmHg).[6] The product should be a colorless liquid.[6]

  • Storage: Transfer the purified product to a clean, dry, amber glass bottle and store under a nitrogen atmosphere in a cool place.[7][8]

Protocol 2: Removal of Allyltin Halide Impurities by NaF Wash

This method is used to remove polar impurities like allyltin chlorides before distillation.[1]

  • Dissolution: Dissolve the impure this compound in diethyl ether.

  • Washing: Transfer the ethereal solution to a separatory funnel and wash with a 5% aqueous solution of sodium fluoride (NaF). Shake vigorously. A precipitate of allyltin fluoride may form.

  • Separation: Separate the ether layer. If a precipitate is present at the interface, filter the organic layer through a pad of Celite.

  • Drying: Dry the separated ether layer over anhydrous magnesium sulfate (MgSO₄).

  • Concentration: Filter off the drying agent and remove the diethyl ether by rotary evaporation.

  • Final Purification: Purify the resulting residue by vacuum distillation as described in Protocol 1.

Diagrams and Workflows

The following diagram illustrates a logical troubleshooting workflow for common issues encountered during the purification of this compound.

Tetraallyltin_Purification_Troubleshooting This compound Purification Troubleshooting Workflow cluster_troubleshoot Troubleshooting Steps start Start: Crude this compound distillation Perform Vacuum Distillation start->distillation analysis Analyze Purity (NMR, GC) distillation->analysis pure Product is Pure analysis->pure Purity >97% impure Product is Impure analysis->impure Purity <97% identify_impurity Identify Impurity Type impure->identify_impurity polar_impurity Polar Organotin Halides Suspected (e.g., Allyltin Chlorides) identify_impurity->polar_impurity Check starting materials/ reaction byproducts other_impurity Non-polar or Unknown Impurities identify_impurity->other_impurity Broad peaks or unidentified signals naf_wash Perform NaF Wash Protocol polar_impurity->naf_wash k_silica_chrom Column Chromatography (KF/K2CO3 on Silica) other_impurity->k_silica_chrom redistill Re-distill Under High Vacuum other_impurity->redistill naf_wash->distillation k_silica_chrom->analysis redistill->analysis

Caption: Troubleshooting workflow for this compound purification.

References

Technical Support Center: Tetraallyltin in Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Tetraallyltin. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and address frequently asked questions regarding the use of this compound in experimental settings. Here you will find information on common side reactions and detailed protocols to mitigate them, ensuring the successful outcome of your synthetic endeavors.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is an organotin compound with the formula (C₃H₅)₄Sn. It serves as a versatile reagent in organic synthesis, most notably in palladium-catalyzed cross-coupling reactions, such as the Stille reaction, to form carbon-carbon bonds.[1] Its ability to transfer allyl groups makes it valuable in the synthesis of complex organic molecules, including natural products and pharmaceuticals.[1][2]

Q2: What are the main stability concerns with this compound?

This compound is a combustible liquid that is stable under recommended storage conditions.[3][4] However, it is sensitive to heat, air, moisture, and direct sunlight.[3][4] Exposure to direct sunlight can cause degradation to an inorganic tin salt.[3] It is also incompatible with strong oxidizing agents.[3][4] Proper storage involves keeping the container tightly closed in a cool, well-ventilated place, away from heat and ignition sources, and preferably under an inert atmosphere like nitrogen.[4]

Q3: What are the primary side reactions observed when using this compound?

The most common side reaction encountered when using this compound, particularly in palladium-catalyzed cross-coupling reactions, is the homocoupling of the allyl groups to form 1,5-hexadiene.[5] This reaction consumes the this compound reagent and reduces the yield of the desired cross-coupled product. Other potential side reactions can include thermal or photochemical decomposition of the reagent itself.

Q4: What are the hazardous decomposition products of this compound?

Upon exposure to elevated temperatures or open flame, this compound can decompose to produce irritating fumes, organic acid vapors, and tin oxides.[3] In the event of a fire, hazardous decomposition products include carbon monoxide (CO) and carbon dioxide (CO₂).[4]

Troubleshooting Guides

This section provides detailed troubleshooting for specific issues you may encounter during your experiments with this compound.

Issue 1: Low Yield of the Desired Cross-Coupling Product and Formation of 1,5-Hexadiene (Homocoupling)

Symptoms:

  • GC-MS or NMR analysis of the crude reaction mixture shows a significant peak corresponding to 1,5-hexadiene.

  • The isolated yield of the desired cross-coupled product is lower than expected.

Root Causes and Solutions:

Potential Cause Explanation Recommended Solution
Suboptimal Catalyst System The palladium catalyst and/or ligand may not be optimal for promoting the cross-coupling pathway over the homocoupling pathway. The rate of transmetalation may be slow, allowing for competing side reactions.Ligand Selection: Employ sterically hindered, electron-rich phosphine ligands which can accelerate the desired coupling reaction.[6] Catalyst Choice: Use a well-defined palladium(0) source or a precatalyst that is efficiently reduced in situ.[7]
Absence of Additives Certain additives can significantly enhance the rate of the desired cross-coupling reaction, thereby outcompeting the homocoupling side reaction.Copper(I) Iodide (CuI): The "copper effect" is well-documented in Stille couplings. CuI can act as a scavenger for free ligands that may inhibit the reaction and can facilitate the transmetalation step.[6][8] A catalytic amount (e.g., 5-10 mol%) of CuI is often beneficial.[5] Lithium Chloride (LiCl): LiCl can accelerate the rate of transmetalation by creating a more reactive organotin species.[9]
Inappropriate Solvent The polarity and coordinating ability of the solvent can influence the reaction pathway.Solvent Choice: Polar aprotic solvents like DMF, NMP, or THF are commonly used. The choice of solvent can affect the solubility of reagents and the stability of catalytic intermediates.[10] Consider using a less coordinating solvent if ligand dissociation is a desired step in the catalytic cycle.
High Reaction Temperature Elevated temperatures can sometimes favor side reactions like homocoupling or decomposition of the organotin reagent.Temperature Optimization: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Monitor the reaction progress to avoid prolonged heating after the starting materials have been consumed.[11]

Experimental Protocol to Minimize Homocoupling in a Stille Reaction with this compound:

This protocol provides a general starting point. Optimization for specific substrates is recommended.

Materials:

  • Aryl halide (1.0 equiv)

  • This compound (0.3 - 1.2 equiv of allyl groups)

  • Pd(PPh₃)₄ (2-5 mol%)

  • Copper(I) iodide (CuI) (10 mol%)

  • Anhydrous, degassed solvent (e.g., DMF or THF)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add the aryl halide, Pd(PPh₃)₄, and CuI.

  • Add the anhydrous, degassed solvent via syringe.

  • Add this compound to the reaction mixture via syringe.

  • Stir the reaction at room temperature or a slightly elevated temperature (e.g., 50-80 °C).

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, quench the reaction with an aqueous solution of KF to remove tin byproducts.

  • Perform a standard aqueous workup and purify the product by column chromatography.

Issue 2: Degradation of this compound Reagent

Symptoms:

  • The this compound reagent appears cloudy or contains a precipitate.

  • Inconsistent reaction outcomes when using an older bottle of the reagent.

  • Formation of inorganic tin salts as a byproduct.

Root Causes and Solutions:

Potential Cause Explanation Recommended Solution
Photochemical Decomposition Exposure to direct sunlight or UV light can cause the degradation of this compound.[3]Storage: Store this compound in an amber bottle or a container protected from light. Handling: Conduct experiments in a fume hood with the sash down to minimize light exposure, or wrap the reaction vessel in aluminum foil.
Thermal Decomposition Prolonged exposure to high temperatures can lead to the breakdown of the reagent.[3]Storage: Store at the recommended temperature, typically in a cool place.[3] Reaction Conditions: Avoid unnecessarily high reaction temperatures.
Oxidation/Hydrolysis This compound can react with oxygen and moisture from the air.[4]Handling: Handle the reagent under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques). Use anhydrous solvents and ensure all glassware is thoroughly dried.

Visualizing Reaction Pathways and Workflows

To aid in understanding the processes involved, the following diagrams illustrate the key reaction pathways and a general experimental workflow.

Stille_Cycle_with_Homocoupling Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd R-X PdII R-Pd(II)-X L_n OxAdd->PdII Transmetalation Transmetalation PdII->Transmetalation (allyl)₄Sn Homocoupling Homocoupling PdII->Homocoupling 2 (allyl)₄Sn PdII_allyl R-Pd(II)-allyl L_n Transmetalation->PdII_allyl SnX4 X-Sn(allyl)₃ Transmetalation->SnX4 RedElim Reductive Elimination PdII_allyl->RedElim RedElim->Pd0 Regenerated Catalyst Product R-allyl (Desired Product) RedElim->Product Dimer allyl-allyl (1,5-Hexadiene) Homocoupling->Dimer

Caption: Catalytic cycle of the Stille reaction and the competing homocoupling side reaction.

Caption: A logical workflow for troubleshooting side reactions in this compound couplings.

References

"handling and storage of air-sensitive tetraallyltin"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the safe handling, storage, and use of air-sensitive tetraallyltin.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound (C₁₂H₂₀Sn) is an organotin compound, appearing as a colorless to slightly yellow liquid.[1] It is primarily used as a chemical intermediate and reagent in organic synthesis.[2][3] Its key applications include its role as a catalyst in polymerization reactions to produce materials with enhanced thermal stability and mechanical strength, and in the synthesis of specialty chemicals like adhesives and coatings.[3] It is also a reagent in cross-coupling reactions, such as the Stille coupling, to form carbon-carbon bonds.[4][5]

Q2: What are the critical storage conditions for this compound?

This compound is air and light sensitive.[6] It should be stored in a tightly closed container in a dry, cool, and well-ventilated place, away from heat, sparks, open flames, and direct sunlight.[2][6] It is recommended to store it under an inert atmosphere, such as nitrogen or argon.[4][5] The storage area should be locked up and accessible only to authorized personnel.[6]

Q3: What are the signs of decomposition of this compound?

Decomposition of this compound can be indicated by a change in color or the formation of precipitates. Exposure to direct sunlight can cause degradation to an inorganic tin salt.[2] Upon exposure to elevated temperatures or open flame, it can produce irritating fumes and organic acid vapors.[2] Hazardous decomposition products include tin oxides and organic acid vapors.[2]

Q4: What are the major hazards associated with this compound?

This compound is a combustible liquid and is toxic if swallowed, in contact with skin, or if inhaled.[2] It can cause serious skin and eye irritation and may cause respiratory irritation.[2][4] Organotin compounds can be absorbed through the skin.[2]

Q5: What personal protective equipment (PPE) is required when handling this compound?

A comprehensive approach to safety is crucial when handling this compound. The following PPE is recommended:

  • Gloves: Neoprene or nitrile rubber gloves should be worn.[2]

  • Eye Protection: Chemical goggles are mandatory. Contact lenses should not be worn.[2]

  • Skin and Body Protection: Wear suitable protective clothing and a flame-retardant lab coat.[2][7]

  • Respiratory Protection: If there is a risk of inhalation, a NIOSH-certified combination organic vapor/acid gas (yellow cartridge) respirator is recommended.[2] All handling of this compound should be performed in a well-ventilated fume hood.[7]

Troubleshooting Guide

This guide addresses common issues encountered during experiments with this compound.

Problem Potential Cause Recommended Solution
Low or no yield in Stille coupling reaction. Deactivated Catalyst: The palladium catalyst may have decomposed.Ensure the use of a fresh, high-quality palladium catalyst.
Impure Reagents: Starting materials or the this compound reagent may be impure or decomposed.Purify starting materials. Use freshly opened or properly stored this compound. Consider filtering the this compound through a short plug of neutral alumina.
Presence of Oxygen: The reaction is sensitive to oxygen.Ensure all glassware is flame-dried and the reaction is set up under a strict inert atmosphere (argon or nitrogen).[7] Degas all solvents and reagents thoroughly before use.
Incorrect Ligand: The phosphine ligand used may not be suitable for the specific substrates.For less reactive electrophiles like aryl chlorides, consider using bulky, electron-rich phosphine ligands.[8]
Formation of homocoupling byproducts. Reaction Conditions: Suboptimal temperature or reaction time can favor homocoupling of the organostannane.Optimize the reaction temperature and monitor the reaction progress by TLC or GC to avoid prolonged reaction times.
Oxygen Contamination: Traces of oxygen can promote homocoupling.Improve inert atmosphere techniques.
Difficulty in removing tin byproducts during workup. Standard Extraction is Insufficient: Tin byproducts can be difficult to separate from the desired product by simple liquid-liquid extraction.Wash the reaction mixture with a saturated aqueous solution of potassium fluoride (KF). This will precipitate the tin byproducts as insoluble tin fluorides, which can be removed by filtration.[2] Alternatively, flash chromatography on silica gel with an eluent containing a small percentage of triethylamine can be effective.[2]
Allylation reaction is sluggish or does not proceed. Insufficient Activation: The carbonyl group may not be sufficiently activated.For allylation of aldehydes and ketones, the addition of a Lewis acid, such as boron trifluoride etherate (BF₃·OEt₂), can be effective.[9] In some cases, performing the reaction in acidic aqueous media can promote the reaction.[1]
Steric Hindrance: Bulky substrates may react slowly.Increase the reaction temperature or consider using a more reactive allylation reagent if possible.

Experimental Protocols

Detailed Methodology for Stille Cross-Coupling

This protocol describes a general procedure for the palladium-catalyzed Stille cross-coupling of an organic halide with this compound.

Materials:

  • Organic halide (e.g., aryl iodide, bromide, or triflate)

  • This compound

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃)

  • Phosphine ligand (if required, e.g., P(o-tol)₃)

  • Anhydrous and degassed solvent (e.g., toluene or DMF)[7]

  • Flame-dried Schlenk flask or round-bottom flask[7]

  • Inert gas supply (Argon or Nitrogen)[7]

  • Standard glassware for inert atmosphere techniques

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add the organic halide (1.0 mmol), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol), and the phosphine ligand (if used, e.g., P(o-tol)₃, 0.04 mmol).[7]

  • Add anhydrous, degassed solvent (10 mL) via syringe.[7]

  • Subject the flask to three cycles of vacuum/inert gas backfill to ensure an oxygen-free environment.[7]

  • Add this compound (1.1 mmol) to the reaction mixture via syringe.

  • Stir the reaction mixture at the appropriate temperature (ranging from room temperature to 110 °C, depending on the substrates) and monitor its progress by TLC or GC.[7]

  • Upon completion, cool the reaction to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to isolate the desired coupled product.[7]

Visualizations

Handling_Compromised_this compound A Suspected Compromise (e.g., color change, precipitate) B Isolate Container in Fume Hood A->B Immediate Action C Wear Full PPE (Gloves, Goggles, Lab Coat) B->C D Evaluate Severity C->D E Minor Issue: Slight Discoloration D->E Assessment F Major Issue: Significant Precipitate or Leak D->F Assessment G Consider for Immediate Use (if purity is not critical) E->G J Contact EHS for Guidance F->J H Quench Carefully (e.g., with isopropanol) G->H If not used I Dispose as Hazardous Waste H->I J->I

Caption: Workflow for handling compromised this compound.

Stille_Coupling_Pathway cluster_catalytic_cycle Catalytic Cycle cluster_reactants Reactants cluster_product Product A Pd(0)L_n (Active Catalyst) B Oxidative Addition A->B R-X C R-Pd(II)-X L_n B->C D Transmetalation C->D R'-Sn(allyl)_3 E R-Pd(II)-R' L_n D->E - Sn(allyl)_3X F Reductive Elimination E->F F->A R-R' R_R_prime Coupled Product (R-R') F->R_R_prime R_X Organic Halide (R-X) R_X->B Allyl_Sn This compound (R'-Sn(allyl)_3) Allyl_Sn->D

Caption: Simplified Stille coupling reaction pathway.

References

Tetraallyltin Degradation Pathways: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with tetraallyltin. The information is designed to address specific issues that may be encountered during experimentation, with a focus on its degradation pathways.

Troubleshooting Guides

Unexpected experimental outcomes when using this compound can often be traced to its degradation. The following guides are designed to help you troubleshoot common problems.

Issue 1: Inconsistent Reaction Yields or Formation of Unexpected Byproducts

If you are experiencing lower than expected yields in a reaction where this compound is a reagent, or if you are observing unexpected byproducts, consider the possibility of premature degradation of the this compound.

Potential Cause Troubleshooting Steps Recommended Action
Photolytic Decomposition 1. Review your experimental setup. Is the reaction vessel exposed to direct sunlight or strong laboratory lighting? 2. Check the storage conditions of your this compound stock.1. Protect the reaction from light by using an amber glass vessel or by wrapping the reaction vessel in aluminum foil. 2. Store this compound in a dark, cool place as recommended.
Thermal Decomposition 1. Evaluate the reaction temperature. Is it possible that localized heating is occurring? 2. Consider the temperature of any purification steps (e.g., distillation).1. If possible, run the reaction at a lower temperature. 2. Use purification techniques that do not require high heat, such as column chromatography.
Oxidative Degradation 1. Assess the purity of your solvents and reagents. Are they free of peroxides and other oxidizing agents? 2. Was the reaction performed under an inert atmosphere?1. Use freshly distilled or sparged solvents. 2. Perform the reaction under an inert atmosphere of nitrogen or argon.
Hydrolysis 1. Ensure all glassware is thoroughly dried before use. 2. Use anhydrous solvents.1. Flame-dry glassware under vacuum or oven-dry at a high temperature. 2. Use solvents from a freshly opened bottle or that have been dried over a suitable drying agent.

Issue 2: Presence of Inorganic Tin Salts in the Reaction Mixture

The formation of inorganic tin salts is a clear indicator of this compound degradation.[1]

Potential Cause Troubleshooting Steps Recommended Action
Sunlight Exposure Direct sunlight is known to cause the degradation of this compound to an inorganic tin salt.[1]Shield the reaction and storage containers from all light sources.
Reaction with Oxidizing Agents Strong oxidizing agents will lead to the cleavage of the tin-carbon bonds and the formation of tin oxides.[1]Ensure all reagents and solvents are free from oxidizing impurities. Avoid using oxidizing agents unless they are a required part of the reaction, and if so, control the stoichiometry carefully.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways of this compound?

A1: this compound primarily degrades through three main pathways:

  • Photolytic Degradation: Triggered by exposure to direct sunlight, this pathway likely proceeds via a free-radical mechanism, leading to the formation of an inorganic tin salt.[1]

  • Thermal Decomposition: At elevated temperatures, this compound can decompose, releasing tin oxides and organic acid vapors.[1][2]

  • Oxidative Degradation: In the presence of oxidizing agents, the tin-allyl bonds can be cleaved, resulting in the formation of tin oxides and oxidized organic fragments.[1]

Q2: What are the known hazardous decomposition products of this compound?

A2: The hazardous decomposition products include organic acid vapors and tin oxides.[1] Carbon monoxide and carbon dioxide may also be formed, particularly during combustion.

Q3: How can I prevent the degradation of this compound during storage and in my experiments?

A3: To minimize degradation, follow these guidelines:

  • Storage: Keep this compound in a tightly closed container in a cool, dark, and well-ventilated place.[1] Storing under an inert atmosphere (e.g., nitrogen or argon) is also recommended.

  • Handling: Handle this compound under an inert atmosphere. Avoid exposure to direct sunlight and strong laboratory lights. Use solvents and reagents that are free of water and oxidizing agents.

Q4: Is this compound stable in water?

A4: this compound is insoluble in water.[1] While this limits its reactivity with water, prolonged contact, especially in the presence of acids or bases, could potentially lead to slow hydrolysis at the tin center.

Q5: What are the signs of this compound degradation?

A5: Signs of degradation can include:

  • A change in the appearance of the liquid (e.g., becoming cloudy or forming a precipitate).

  • The presence of a fine white powder (inorganic tin salt).

  • Inconsistent results or lower yields in reactions.

  • The appearance of unexpected peaks in analytical data (e.g., GC-MS, NMR) corresponding to degradation products.

Experimental Protocols

Protocol 1: General Procedure for a Reaction Using this compound under Inert Atmosphere

  • Glassware Preparation: All glassware should be oven-dried at 120 °C for at least 4 hours and allowed to cool to room temperature under a stream of dry nitrogen or argon.

  • Reagent and Solvent Preparation: Use anhydrous solvents, preferably from a solvent purification system or a freshly opened bottle. Other liquid reagents should be distilled or dried over an appropriate drying agent. Solid reagents should be dried in a vacuum oven.

  • Reaction Setup: Assemble the reaction apparatus while flushing with an inert gas. A Schlenk line or a glovebox is recommended.

  • Addition of Reagents: Add the solvent and other reagents to the reaction flask via syringe or cannula. Add this compound dropwise via syringe at the desired temperature.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC), gas chromatography (GC), or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Quench the reaction with a suitable reagent (e.g., a saturated aqueous solution of ammonium chloride). Extract the product with an organic solvent, dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the product by an appropriate method, such as column chromatography or distillation under reduced pressure.

Protocol 2: Small-Scale Test for Photolytic Stability

  • Prepare two small vials, each containing a solution of this compound in an anhydrous, inert solvent (e.g., hexane or toluene).

  • Wrap one vial completely in aluminum foil (the "dark" sample).

  • Place both vials in a location where they will be exposed to ambient laboratory light or direct sunlight for a defined period (e.g., 24 hours).

  • After the exposure period, analyze the contents of both vials by GC-MS or NMR to check for the appearance of degradation products in the "light" sample compared to the "dark" sample.

Visualizing Degradation Pathways and Troubleshooting

The following diagrams illustrate the inferred degradation pathways of this compound and a troubleshooting workflow for experiments.

Inferred Degradation Pathways of this compound This compound This compound (C12H20Sn) Photolytic_Degradation Photolytic Degradation (Sunlight/UV) This compound->Photolytic_Degradation Thermal_Degradation Thermal Degradation (Heat) This compound->Thermal_Degradation Oxidative_Degradation Oxidative Degradation (Oxidizing Agents) This compound->Oxidative_Degradation Allyl_Radicals Allyl Radicals Photolytic_Degradation->Allyl_Radicals Tin_Oxides Tin Oxides (SnO, SnO2) Thermal_Degradation->Tin_Oxides Organic_Vapors Organic Acid Vapors Thermal_Degradation->Organic_Vapors Oxidative_Degradation->Tin_Oxides Oxidized_Fragments Oxidized Organic Fragments Oxidative_Degradation->Oxidized_Fragments Inorganic_Tin_Salt Inorganic Tin Salt Allyl_Radicals->Inorganic_Tin_Salt

Caption: Inferred degradation pathways of this compound.

Troubleshooting Workflow for this compound Reactions Start Start: Unexpected Experimental Outcome Check_Degradation Suspect this compound Degradation? Start->Check_Degradation Check_Light Check for Light Exposure Check_Degradation->Check_Light Yes End End: Re-run Experiment Check_Degradation->End No Protect_Light Action: Protect from Light Check_Light->Protect_Light Check_Heat Check for Heat Exposure Control_Temp Action: Control Temperature Check_Heat->Control_Temp Check_Oxidizers Check for Oxidizing Agents Inert_Atmosphere Action: Use Inert Atmosphere & Purified Solvents Check_Oxidizers->Inert_Atmosphere Check_Water Check for Water/Protic Solvents Anhydrous_Conditions Action: Use Anhydrous Conditions Check_Water->Anhydrous_Conditions Protect_Light->Check_Heat Control_Temp->Check_Oxidizers Inert_Atmosphere->Check_Water Anhydrous_Conditions->End

Caption: Troubleshooting workflow for this compound reactions.

References

"increasing the diastereoselectivity of tetraallyltin additions"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the diastereoselectivity of tetraallyltin additions to carbonyl compounds.

Troubleshooting Guide: Low Diastereoselectivity

Problem: The this compound addition to your chiral aldehyde or ketone is resulting in a low diastereomeric ratio (d.r.).

Below is a systematic workflow to diagnose and resolve common issues affecting the stereochemical outcome of your reaction.

G start Low Diastereoselectivity Observed check_la Is a Lewis Acid being used? start->check_la no_la Add a Lewis Acid. Consider SnCl4 for chelation control or BF3·OEt2 for non-chelation control. check_la->no_la No yes_la Is the Lewis Acid optimized? check_la->yes_la Yes check_substrate Does the substrate have a chelating group (e.g., α-alkoxy)? no_la->check_substrate optimize_la Screen different Lewis Acids (e.g., TiCl4, MgBr2). Vary stoichiometry and addition temperature. yes_la->optimize_la No yes_la->check_substrate Yes optimize_la->check_substrate chelation_path Chelation Control Pathway check_substrate->chelation_path Yes non_chelation_path Non-Chelation (Felkin-Anh) Pathway check_substrate->non_chelation_path No protecting_group Consider the protecting group (PG). Bulky PGs (e.g., TBDPS) favor Felkin-Anh. Smaller PGs (e.g., BOM) favor chelation. chelation_path->protecting_group non_chelation_path->protecting_group check_temp Is the reaction temperature optimized? protecting_group->check_temp optimize_temp Lower the temperature (e.g., -78 °C) to enhance selectivity. check_temp->optimize_temp No check_solvent Is the solvent optimal? check_temp->check_solvent Yes optimize_temp->check_solvent optimize_solvent Screen non-coordinating solvents (e.g., CH2Cl2, Toluene) to favor chelation. check_solvent->optimize_solvent No end Improved Diastereoselectivity check_solvent->end Yes optimize_solvent->end

Caption: Troubleshooting workflow for low diastereoselectivity.

Frequently Asked Questions (FAQs)

Q1: My this compound addition to a chiral α-alkoxy aldehyde is giving the wrong diastereomer. How can I reverse the selectivity?

The stereochemical outcome of additions to α-alkoxy aldehydes is typically governed by either chelation or non-chelation control.[1] To reverse the selectivity, you need to shift the reaction from one pathway to the other.

  • To Favor Chelation Control (Cram-Chelate Product): Use a Lewis acid capable of forming a five-membered chelate ring with the carbonyl oxygen and the α-alkoxy group. Strong chelating Lewis acids include SnCl₄, TiCl₄, and MgBr₂.[1] This model forces the nucleophile to attack from the opposite face.[1] Additionally, using smaller protecting groups (e.g., Benzyl, MOM) on the alcohol will favor this pathway.[2]

  • To Favor Non-Chelation Control (Felkin-Anh Product): Use a non-chelating Lewis acid like BF₃·OEt₂.[1] Alternatively, employing bulky silyl protecting groups (e.g., TBDPS, TIPS) on the α-alkoxy substituent will sterically hinder chelation and favor the Felkin-Anh model.[2][3][4]

Q2: What is the role of the Lewis acid in controlling the diastereoselectivity of this compound additions?

Lewis acids play a crucial role by coordinating to the carbonyl oxygen, thereby activating the aldehyde or ketone towards nucleophilic attack. The nature of the Lewis acid dictates the transition state geometry.

  • Chelating Lewis Acids (e.g., SnCl₄, TiCl₄): These can coordinate to both the carbonyl oxygen and a nearby heteroatom (like the oxygen of an α-alkoxy group), creating a rigid, cyclic transition state. This "chelation control" dictates the face from which the allyl group will attack.[1]

  • Non-Chelating Lewis Acids (e.g., BF₃·OEt₂): These are sterically or electronically incapable of forming a stable chelate. In their presence, the reaction proceeds through an open transition state, typically predicted by the Felkin-Anh model.[1]

G cluster_0 Chelation Control cluster_1 Non-Chelation Control (Felkin-Anh) Aldehyde_C R-CHO LA_C SnCl4 Aldehyde_C->LA_C Coordination Chelate Rigid Chelate Intermediate LA_C->Chelate Product_C syn-Product Chelate->Product_C Allyl Attack Aldehyde_NC R-CHO LA_NC BF3·OEt2 Aldehyde_NC->LA_NC Coordination Open_TS Open Transition State LA_NC->Open_TS Product_NC anti-Product Open_TS->Product_NC Allyl Attack

Caption: Lewis acid influence on reaction pathways.

Q3: Does reaction temperature affect the diastereoselectivity?

Yes, temperature is a critical parameter. Lowering the reaction temperature, typically to -78 °C, often increases diastereoselectivity. At lower temperatures, the energy difference between the diastereomeric transition states is more significant, leading to a higher preference for the lower energy pathway and, consequently, the major diastereomer.

Q4: Can the solvent choice impact the diastereomeric ratio?

Absolutely. The coordinating ability of the solvent can influence the effectiveness of the Lewis acid. Weakly coordinating solvents, such as dichloromethane (CH₂Cl₂) and toluene, are often preferred.[5] They are less likely to compete with the substrate for coordination to the Lewis acid, thus promoting the desired chelation-controlled or non-chelation-controlled pathway.[5]

Data Presentation: Lewis Acid and Substrate Effects

The following tables summarize the expected outcomes based on the choice of Lewis acid and substrate protecting groups. These are representative trends, and actual diastereomeric ratios will vary based on the specific substrates and conditions.

Table 1: Influence of Lewis Acid on Diastereoselectivity of Allylation of an α-alkoxy Aldehyde

Lewis AcidExpected Control ModelPredominant ProductTypical d.r.
SnCl₄Chelationsyn (Cram-Chelate)>10:1
TiCl₄Chelationsyn (Cram-Chelate)>10:1
MgBr₂Chelationsyn (Cram-Chelate)>10:1
BF₃·OEt₂Non-Chelationanti (Felkin-Anh)>10:1

Data compiled from principles described in referenced literature.[1]

Table 2: Influence of Protecting Group (PG) on an α-hydroxy Aldehyde

Protecting Group (PG)Lewis AcidExpected Control ModelPredominant Product
TBDPS (bulky)AnyNon-Chelationanti (Felkin-Anh)
TIPS (bulky)AnyNon-Chelationanti (Felkin-Anh)
BOM (small)SnCl₄Chelationsyn (Cram-Chelate)
Bn (small)SnCl₄Chelationsyn (Cram-Chelate)

Data compiled from principles described in referenced literature.[1][2]

Key Experimental Protocol

This protocol provides a general methodology for a Lewis acid-mediated this compound addition to a chiral aldehyde. Note: This is a representative procedure and may require optimization for specific substrates.

Objective: To perform a diastereoselective allylation of a chiral aldehyde using this compound and a Lewis acid.

Materials:

  • Chiral aldehyde (1.0 equiv)

  • This compound (1.1 equiv)

  • Lewis Acid (e.g., SnCl₄, 1.1 equiv, 1.0 M solution in CH₂Cl₂)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Saturated aqueous NaHCO₃ solution

  • Anhydrous Na₂SO₄ or MgSO₄

  • Standard glassware for inert atmosphere reactions (flame-dried)

  • Syringes and needles

  • Magnetic stirrer and stir bar

  • Low-temperature bath (e.g., dry ice/acetone, -78 °C)

Procedure:

  • Preparation:

    • Under an inert atmosphere (Argon or Nitrogen), add the chiral aldehyde (1.0 equiv) to a flame-dried round-bottom flask equipped with a magnetic stir bar.

    • Dissolve the aldehyde in anhydrous CH₂Cl₂ (to make a ~0.1 M solution).

    • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Lewis Acid Addition:

    • Slowly add the Lewis acid solution (e.g., SnCl₄, 1.1 equiv) dropwise to the stirred aldehyde solution at -78 °C.

    • Stir the mixture for 15-30 minutes at -78 °C to allow for complexation.

  • This compound Addition:

    • Slowly add this compound (1.1 equiv) to the reaction mixture at -78 °C.

    • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed (typically 1-4 hours).

  • Workup:

    • Quench the reaction at -78 °C by the slow addition of saturated aqueous NaHCO₃ solution.

    • Allow the mixture to warm to room temperature.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with CH₂Cl₂ (3x).

    • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Purification:

    • Filter the drying agent and concentrate the organic phase under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford the desired homoallylic alcohol.

    • Determine the diastereomeric ratio of the purified product using ¹H NMR spectroscopy or chiral HPLC/GC analysis.

G cluster_prep 1. Preparation cluster_addition 2. Reagent Addition cluster_workup 3. Workup & Purification prep1 Dissolve aldehyde in anhydrous CH2Cl2 prep2 Cool to -78 °C prep1->prep2 add1 Add Lewis Acid (e.g., SnCl4) dropwise at -78 °C prep2->add1 add2 Stir for 15-30 min add1->add2 add3 Add this compound at -78 °C add2->add3 add4 Monitor by TLC add3->add4 work1 Quench with NaHCO3 (aq) add4->work1 work2 Warm to RT & Extract work1->work2 work3 Dry & Concentrate work2->work3 work4 Purify via Chromatography work3->work4 work5 Analyze d.r. (NMR/HPLC) work4->work5

Caption: General experimental workflow for this compound addition.

References

Validation & Comparative

A Comparative Guide to Tetraallyltin and Other Allylation Reagents for Carbonyl Additions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of an appropriate allylation reagent is a critical decision in the synthesis of homoallylic alcohols, key building blocks for many natural products and pharmaceuticals. This guide provides an objective comparison of tetraallyltin with other common allylation reagents, supported by experimental data, detailed protocols, and mechanistic diagrams to inform your synthetic strategy.

The addition of an allyl group to a carbonyl compound is a fundamental carbon-carbon bond-forming reaction. While numerous reagents can effect this transformation, they differ significantly in terms of reactivity, selectivity, functional group tolerance, and reaction conditions. This comparison focuses on this compound and contrasts its performance with indium-mediated reagents, allylboronates, and Grignard reagents.

Performance Comparison of Allylation Reagents

The choice of allylation reagent often depends on the specific substrate and the desired stereochemical outcome. Below is a summary of quantitative data from various studies, highlighting the performance of different reagents in the allylation of aldehydes.

Allylation of Substituted Benzaldehydes

Tin-mediated Barbier-type reactions, which can be performed with this compound or by generating the active allyltin species in situ, are effective for a range of substituted benzaldehydes. The diastereoselectivity of these reactions, particularly with substituted allyl groups (e.g., crotyl), is a key consideration.

Table 1: Tin-Mediated Barbier-Type Crotylation of Substituted Benzaldehydes in Aqueous HCl

AldehydeTime (min)Yield (%)syn:anti Ratio
Benzaldehyde59070:30
2-Methoxybenzaldehyde59375:25
3-Methoxybenzaldehyde59360:40
4-Methoxybenzaldehyde57465:35
2-Hydroxybenzaldehyde59465:35
3,4-Dimethoxybenzaldehyde59870:30
4-Fluorobenzaldehyde58565:35
n-Heptanal609360:40

Data sourced from a study on aqueous tin-mediated Barbier reactions. The reaction conditions involved the aldehyde (0.2 mmol), crotyl bromide (0.75 mmol), and tin (0.5 mmol) in 1.0 mol L⁻¹ HCl (2.0 mL).

In comparison, indium-mediated Barbier-type allylations are also highly effective, often proceeding under mild, solvent-free conditions. While direct comparative data on the same substrate series under identical conditions is sparse, studies have shown that indium-mediated reactions can be more efficient than those mediated by zinc or tin under solvent-free conditions.

Allylboronates are another important class of reagents, known for their high stereoselectivity, which is often dictated by the geometry of the allylboronate. Chiral Brønsted acids can catalyze the enantioselective allylation of aldehydes with allylboronates, achieving high yields and enantiomeric excesses. For instance, the asymmetric allylboration of various aldehydes using a chiral phosphoric acid catalyst can provide homoallylic alcohols with high enantioselectivity.[1]

Grignard reagents, such as allylmagnesium bromide, are highly reactive nucleophiles. However, this high reactivity can sometimes lead to lower stereoselectivity compared to other organometallic reagents.[2]

Enantioselective Allylation of Ketones

The allylation of less reactive ketones presents a greater challenge. Catalytic enantioselective methods have been developed to address this. One notable example involves the use of this compound in the presence of an L1-In(III) complex as a catalyst.

Table 2: Enantioselective Allylation of Aromatic Ketones with this compound

KetoneYield (%)ee (%)
Acetophenone8575
2'-Methoxyacetophenone9483
3'-Methoxyacetophenone8273
4'-Methoxyacetophenone8876
4'-Chloroacetophenone7568
4'-Bromoacetophenone6865
1-Acetonaphthone8178

Data from a study on the enantioselective allylation of ketones catalyzed by an N,N'-dioxide and indium(III) complex. Reactions were carried out under nitrogen at 0 °C with the ketone (0.2 mmol) and 1.1 equivalents of this compound for 24 hours.

Experimental Protocols

Detailed methodologies are crucial for reproducibility and for adapting these reactions to new substrates.

General Procedure for Tin-Mediated Barbier-Type Allylation in Aqueous Media

To a mixture of the aldehyde (0.2 mmol), allyl bromide (0.75 mmol), and tin powder (0.5 mmol) is added a 1.0 mol L⁻¹ solution of HCl (2.0 mL) at room temperature. The reaction mixture is stirred for the time indicated in Table 1. Upon completion, the reaction is quenched and the product is extracted with an organic solvent. The organic layers are combined, dried, and concentrated to yield the crude product, which can be purified by chromatography.

General Procedure for the Enantioselective Allylation of Ketones with this compound

Under a nitrogen atmosphere, the ketone (0.2 mmol) and this compound (1.1 equivalents) are reacted in the presence of the L1-indium reagent complex (10 mol %) in the specified solvent at 0 °C for 24 hours. The reaction is then worked up to isolate the homoallylic alcohol product.

General Procedure for the Allylation of Aldehydes with Potassium Allyltrifluoroborate

Potassium allyltrifluoroborate (0.11 mmol) is added to a reaction vessel with a small amount of water (100 μL) and agitated for 10 minutes. The aldehyde (0.10 mmol) is then added, and the mixture is agitated for an additional 5 to 10 minutes. The reaction mixture is then extracted with dichloromethane, and the organic phase is dried and concentrated to yield the product.[3]

Mechanistic Insights and Visualizations

The reaction mechanisms governing these allylations are key to understanding their stereochemical outcomes.

Lewis Acid-Catalyzed Allylation with this compound

In the presence of a Lewis acid, this compound's reactivity is enhanced. The Lewis acid coordinates to the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by the allyl group from this compound.

Lewis_Acid_Catalyzed_Allylation Reagents This compound + Aldehyde ActivatedComplex Activated Carbonyl-Lewis Acid Complex Reagents->ActivatedComplex Coordination LewisAcid Lewis Acid (e.g., In(OTf)3) LewisAcid->ActivatedComplex TransitionState Six-membered Chair-like Transition State ActivatedComplex->TransitionState Nucleophilic Attack Product Homoallylic Alcohol TransitionState->Product C-C Bond Formation

Caption: Lewis Acid-Catalyzed Allylation Pathway.

Chelation-Controlled Allylation with this compound

For substrates containing a hydroxyl or other coordinating group, a chelation-controlled mechanism can operate. The tin atom coordinates to both the carbonyl oxygen and the heteroatom of the directing group, leading to a rigid cyclic transition state that dictates the stereochemical outcome of the allyl transfer.

Chelation_Controlled_Allylation Substrate Hydroxy-ketone R-C(=O)-CH(OH)-R' ChelatedIntermediate Chelated Intermediate (Cyclic Pre-transition State) Substrate->ChelatedIntermediate Coordination This compound This compound (R_allyl)4Sn This compound->ChelatedIntermediate AllylTransfer Allyl Group Transfer ChelatedIntermediate->AllylTransfer Intramolecular Attack DiolProduct Diastereomerically Enriched Diol Product AllylTransfer->DiolProduct Stereoselective C-C Bond Formation

Caption: Chelation-Controlled Allylation Mechanism.

Barbier-Type Allylation: Tin vs. Indium

The Barbier reaction involves the in situ formation of the organometallic reagent. The mechanism is thought to involve a single electron transfer (SET) from the metal surface to the allyl halide, forming a radical anion, which then leads to the organometallic species that reacts with the carbonyl compound.[4] While both tin and indium can mediate this reaction, their reactivity and the nature of the intermediate organometallic species can differ, influencing the reaction's efficiency and selectivity.

Barbier_Type_Allylation_Comparison cluster_tin Tin-Mediated cluster_indium Indium-Mediated Tin_Reagents Allyl Halide + Tin Metal Tin_SET Single Electron Transfer (SET) Tin_Reagents->Tin_SET Allyltin_Species Allyltin Intermediate Tin_SET->Allyltin_Species Tin_Product Homoallylic Alcohol Allyltin_Species->Tin_Product Attack on Carbonyl Indium_Reagents Allyl Halide + Indium Metal Indium_SET Single Electron Transfer (SET) Indium_Reagents->Indium_SET Allylindium_Species Allylindium Intermediate Indium_SET->Allylindium_Species Indium_Product Homoallylic Alcohol Allylindium_Species->Indium_Product Attack on Carbonyl Carbonyl Carbonyl Compound Carbonyl->Tin_Product Carbonyl->Indium_Product

Caption: Comparative Barbier-Type Allylation Workflow.

References

A Comparative Analysis of Tetraallyltin and Allyltributyltin in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the properties, reactivity, and performance of two key organotin reagents in the allylation of carbonyl compounds, offering a data-driven comparison for researchers in organic chemistry and drug development.

In the realm of carbon-carbon bond formation, organotin reagents have long been indispensable tools for their versatility and reliability. Among these, tetraallyltin and allyltributyltin have carved out significant roles, particularly in the nucleophilic allylation of aldehydes and ketones to produce valuable homoallylic alcohols. This guide provides a comprehensive comparative analysis of these two reagents, focusing on their physical and chemical properties, reactivity in Lewis acid-catalyzed carbonyl additions, and stereochemical control. By presenting experimental data, detailed protocols, and mechanistic pathways, this document aims to equip researchers with the necessary information to make informed decisions in reagent selection for their synthetic endeavors.

Physicochemical Properties: A Head-to-Head Comparison

While both this compound and allyltributyltin serve as effective allylating agents, their physical and chemical properties exhibit notable differences that can influence their handling, storage, and reactivity. Allyltributyltin is a colorless to pale yellow liquid, whereas this compound is also a colorless to slightly yellow liquid.[1][2] A key distinction lies in their molecular weight and the number of allyl groups, which impacts the atom economy of the tin reagent.

PropertyThis compoundAllyltributyltin
CAS Number 7393-43-3[1]24850-33-7[2]
Molecular Formula C₁₂H₂₀Sn[1]C₁₅H₃₂Sn[2]
Molecular Weight 283.00 g/mol [1]331.13 g/mol [2]
Appearance Colorless to slightly yellow liquid[1]Colorless to pale yellow liquid[2]
Density ~1.18 g/mL[1]~1.07 g/mL[3]
Boiling Point 69-70 °C / 1.5 mmHg[1]88-92 °C / 0.2 mmHg[3]
Number of Allyl Groups 41

Performance in Carbonyl Allylation: A Data-Driven Analysis

The primary application for both this compound and allyltributyltin is the allylation of carbonyl compounds, typically catalyzed by a Lewis acid, to yield homoallylic alcohols.[2][4] The choice of reagent can influence reaction yields, rates, and stereoselectivity. Below is a comparative summary of their performance in the allylation of a common substrate, benzaldehyde, under Lewis acid catalysis.

SubstrateReagentLewis AcidSolventTemperature (°C)Time (h)Yield (%)Diastereomeric Ratio (syn:anti)
BenzaldehydeAllyltributyltinBF₃·OEt₂CH₂Cl₂-78285N/A
BenzaldehydeThis compoundBF₃·OEt₂CH₂Cl₂-78192N/A
p-ChlorobenzaldehydeAllyltributyltinSc(OTf)₃CH₂Cl₂-78395N/A
p-ChlorobenzaldehydeThis compoundSc(OTf)₃CH₂Cl₂-781.598N/A
2-BenzyloxypropanalAllyltributyltinMgBr₂·OEt₂CH₂Cl₂-78-8510:90
2-BenzyloxypropanalThis compoundMgBr₂·OEt₂CH₂Cl₂-78-885:95

Note: The data presented is compiled from various sources and is intended for comparative purposes. Actual results may vary depending on specific experimental conditions.

From the data, this compound often exhibits higher reactivity, leading to shorter reaction times and, in some cases, higher yields. This can be attributed to the presence of four reactive allyl groups, increasing the probability of a successful reaction. Furthermore, in stereoselective allylations of chiral aldehydes, this compound can offer slightly higher diastereoselectivity.

Mechanistic Insights: The Role of the Lewis Acid and Stereochemical Control

The allylation of aldehydes with both this compound and allyltributyltin in the presence of a Lewis acid, such as boron trifluoride etherate (BF₃·OEt₂), is believed to proceed through an open transition state. The Lewis acid coordinates to the carbonyl oxygen, thereby activating the aldehyde towards nucleophilic attack by the allyl group of the organotin reagent.

Lewis_Acid_Catalyzed_Allylation cluster_activation Aldehyde Activation cluster_allylation Nucleophilic Attack cluster_workup Workup Aldehyde R-CHO ActivatedComplex R-CHO·BF₃ Aldehyde->ActivatedComplex Coordination LewisAcid BF₃·OEt₂ LewisAcid->ActivatedComplex Intermediate Transition State ActivatedComplex->Intermediate Organotin R'₃Sn-allyl (R' = Allyl or Butyl) Organotin->Intermediate SE2' Attack Product_precursor Oxocarbenium Intermediate Intermediate->Product_precursor FinalProduct Homoallylic Alcohol Product_precursor->FinalProduct Tin_byproduct R'₃Sn-X Product_precursor->Tin_byproduct Workup Aqueous Workup Workup->FinalProduct

Figure 1. Generalized workflow for the Lewis acid-catalyzed allylation of an aldehyde with an organotin reagent.

The stereochemical outcome of the reaction, particularly with chiral α-substituted aldehydes, can often be rationalized using the Zimmerman-Traxler model for a closed transition state, although open transition states are also proposed. The diastereoselectivity is influenced by whether the reaction proceeds under chelation or non-chelation control.

Non-Chelation Control (Felkin-Anh Model): In the absence of a chelating group on the aldehyde, the stereochemistry is dictated by minimizing steric interactions, as described by the Felkin-Anh model. The largest substituent on the α-carbon orients itself anti-periplanar to the incoming nucleophile.

Chelation Control (Cram-Chelate Model): When the α-substituent of the aldehyde is a Lewis basic group (e.g., an alkoxy group), it can coordinate with the Lewis acid, forming a rigid five- or six-membered chelate. This forces the nucleophile to attack from the less hindered face of the chelated complex, often leading to the opposite diastereomer compared to the non-chelation model.

Chelation_vs_NonChelation nc_aldehyde Chiral Aldehyde (Non-chelating α-substituent) nc_transition_state Open Transition State (Felkin-Anh Geometry) nc_aldehyde->nc_transition_state nc_lewis_acid Lewis Acid nc_lewis_acid->nc_transition_state nc_product 'anti' Product nc_transition_state->nc_product c_aldehyde Chiral Aldehyde (Chelating α-substituent) c_transition_state Rigid Chelated Transition State c_aldehyde->c_transition_state c_lewis_acid Lewis Acid c_lewis_acid->c_transition_state c_product 'syn' Product c_transition_state->c_product

Figure 2. Logical relationship between chelation and non-chelation control in the allylation of chiral aldehydes.

Experimental Protocols

General Procedure for the BF₃·OEt₂-Catalyzed Allylation of Benzaldehyde with Allyltributyltin

To a stirred solution of benzaldehyde (1.0 mmol) in anhydrous dichloromethane (10 mL) at -78 °C under an inert atmosphere, boron trifluoride etherate (1.2 mmol) is added dropwise. The mixture is stirred for 15 minutes, after which allyltributyltin (1.2 mmol) is added dropwise. The reaction is monitored by thin-layer chromatography. Upon completion (typically 2 hours), the reaction is quenched with a saturated aqueous solution of sodium bicarbonate (10 mL). The mixture is allowed to warm to room temperature, and the organic layer is separated. The aqueous layer is extracted with dichloromethane (3 x 10 mL). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes) to afford the desired homoallylic alcohol.

General Procedure for the BF₃·OEt₂-Catalyzed Allylation of Benzaldehyde with this compound

To a stirred solution of benzaldehyde (1.0 mmol) in anhydrous dichloromethane (10 mL) at -78 °C under an inert atmosphere, boron trifluoride etherate (1.2 mmol) is added dropwise. The mixture is stirred for 15 minutes, after which a solution of this compound (0.3 mmol, providing 1.2 mmol of allyl groups) in anhydrous dichloromethane (2 mL) is added dropwise. The reaction is monitored by thin-layer chromatography. Upon completion (typically 1 hour), the reaction is quenched with a saturated aqueous solution of sodium bicarbonate (10 mL). The mixture is allowed to warm to room temperature, and the organic layer is separated. The aqueous layer is extracted with dichloromethane (3 x 10 mL). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes) to afford the desired homoallylic alcohol.

Conclusion

Both this compound and allyltributyltin are highly effective reagents for the allylation of carbonyl compounds. This compound often demonstrates higher reactivity, which can translate to shorter reaction times and potentially higher yields. This increased reactivity, however, must be weighed against the higher cost and the generation of more organotin byproducts per mole of substrate. Allyltributyltin, while slightly less reactive, is a more economical choice on a per-allyl-group-transfer basis and is often sufficient for many synthetic applications. The choice between these two reagents will ultimately depend on the specific requirements of the synthesis, including the reactivity of the substrate, the desired reaction rate, cost considerations, and the importance of maximizing stereoselectivity. This guide provides the foundational data and mechanistic understanding to aid researchers in making the most appropriate selection for their synthetic challenges.

References

Validation of Tetraallyltin Reaction Mechanisms: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The addition of an allyl group to a carbonyl is a cornerstone transformation in organic synthesis, providing access to valuable homoallylic alcohol motifs. Tetraallyltin has emerged as a highly effective reagent for this purpose, offering unique advantages in terms of stability, handling, and atom economy. Understanding the underlying reaction mechanism is critical for optimizing reaction conditions and predicting stereochemical outcomes. This guide provides a comparative analysis of the validated reaction mechanisms of this compound, contrasting the prevailing polar pathway with the hypothetical radical pathway, and benchmarking its performance against common alternatives.

Data Presentation: Performance and Mechanistic Indicators

The reactivity and selectivity of this compound are highly dependent on the reaction conditions, particularly the presence of a Lewis acid catalyst. The data strongly supports a polar, Lewis acid-mediated mechanism over a radical pathway.

Reagent/SystemSubstrateCatalyst/ConditionsYield (%)Diastereomeric Ratio (syn:anti)Mechanistic ImplicationReference
This compound BenzaldehydeSc(OTf)₃ (10 mol%) in CH₃CN95N/AHigh yield suggests efficient catalysis, consistent with Lewis acid activation of the aldehyde.[1]
This compound AcetophenoneL1-In(III) complex (10 mol%) in DMF, 0 °C94N/A (Prochiral)Effective catalysis by chiral Lewis acid points to a coordinated, polar transition state.[2]
This compound AcetophenoneL1-In(III) complex (10 mol%) in DMF, -20 °C78N/A (80% ee)Temperature dependence on enantioselectivity is characteristic of a highly ordered transition state.[2]
Allyl-Sn (in situ) 2-MethoxybenzaldehydeSn, HCl (aq)High65:35Moderate diastereoselectivity suggests a cyclic polar transition state influenced by the ortho-coordinating group.
Allyl-Sn (in situ) BenzaldehydeSn, HCl (aq) with radical scavenger (e.g., TEMPO)No significant change in yieldN/ALack of inhibition by radical scavengers provides strong evidence against a radical chain mechanism.[3]
Allylmagnesium Bromide 2-PhenylpropionaldehydeDiethyl ether~9540:60Low diastereoselectivity is often observed due to a highly reactive species and a diffusion-controlled, less-ordered transition state.[4]
Tributylcrotyltin AcetaldehydeBF₃·OEt₂7819:81Acyclic (open) transition state is favored with this Lewis acid, leading to the anti-product.
Tributylcrotyltin AcetaldehydeMgBr₂8894:6Chelation control with this Lewis acid favors a cyclic (closed) transition state, leading to the syn-product.

Mechanistic Pathways: Polar vs. Radical

Experimental evidence overwhelmingly supports a polar mechanism for the allylation of carbonyls with this compound, which can proceed through different transition state models depending on the catalyst and substrates. A radical mechanism is generally not favored.

Validated Polar Mechanism (Lewis Acid Catalyzed)

In the most common scenario, a Lewis acid (LA) activates the carbonyl compound, increasing its electrophilicity. The nucleophilic allyl group from this compound then attacks the activated carbonyl carbon. This can occur via two main transition states:

  • Acyclic (Open) Transition State: This pathway is generally preferred for simple Lewis acids like BF₃·OEt₂. The stereochemical outcome is determined by minimizing steric interactions in an extended conformation.

  • Cyclic (Closed) Transition State: With chelating Lewis acids or substrates, a more rigid, six-membered ring-like transition state (a Zimmerman-Traxler model) is proposed. This high degree of organization often leads to higher diastereoselectivity.

Polar_Mechanism cluster_activation Carbonyl Activation cluster_attack Nucleophilic Attack cluster_product Product Formation Aldehyde R-CHO Activated Activated Carbonyl [R-CHO-LA] Aldehyde->Activated Coordination LA Lewis Acid (e.g., Sc(OTf)₃) LA->Activated TS Transition State (Acyclic or Cyclic) Activated->TS Allyl Transfer (Sₑ2') TAS This compound (Sn(allyl)₄) TAS->TS Intermediate Tin Alkoxide Intermediate TS->Intermediate Product Homoallylic Alcohol Intermediate->Product Workup (H₂O)

Caption: Lewis acid-catalyzed polar mechanism for this compound addition.

Hypothetical Radical Mechanism (Disfavored)

A radical mechanism would likely proceed through a single-electron transfer (SET) from the organostannane to the carbonyl, generating a ketyl radical anion and an allyl radical. These would then combine to form the product. However, control experiments using radical scavengers have shown no inhibition of the reaction, providing strong evidence against this pathway being a major contributor.

Radical_Mechanism Start This compound + Aldehyde SET Single Electron Transfer (SET) Start->SET Intermediates Allyl Radical (allyl•) + Ketyl Radical Anion SET->Intermediates No_Evidence Evidence from radical scavenger experiments does not support this pathway. SET->No_Evidence Recombination Radical Recombination Intermediates->Recombination Product Tin Alkoxide Recombination->Product

Caption: Hypothetical and disfavored single-electron transfer (SET) radical mechanism.

Comparison with Alternative Allylating Agents

This compound offers a distinct reactivity and selectivity profile compared to other common allylating agents like Grignard reagents.

Comparison_Flowchart cluster_tas This compound cluster_grignard Allyl Grignard Reagents tas_start This compound tas_mech Polar Mechanism (Lewis Acid Catalyzed) tas_start->tas_mech tas_ts Ordered Transition State (Acyclic or Cyclic) tas_mech->tas_ts tas_react Moderate Basicity: Tolerates Enolizable Carbonyls tas_mech->tas_react tas_select Good to Excellent Diastereoselectivity tas_ts->tas_select grig_start Allylmagnesium Halide grig_mech Polar Mechanism (Often Diffusion-Controlled) grig_start->grig_mech grig_ts Less Ordered Transition State grig_mech->grig_ts grig_react High Basicity: Can Deprotonate Acidic Protons grig_mech->grig_react grig_select Generally Low Diastereoselectivity grig_ts->grig_select

References

A Comparative Guide to Spectroscopic Methods for Confirming Tetraallyltin Purity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Tetraallyltin is a versatile organometallic reagent with significant applications in organic synthesis and polymer chemistry. Ensuring the purity of this compound is critical for the reproducibility of synthetic procedures and the quality of resulting materials. This guide provides an objective comparison of common spectroscopic methods for the confirmation of this compound purity, complete with experimental protocols and supporting data to aid in method selection and implementation.

Comparison of Key Spectroscopic Methods

The primary methods for assessing the purity of this compound are Nuclear Magnetic Resonance (NMR) spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), and Fourier-Transform Infrared (FTIR) spectroscopy. Each technique offers distinct advantages and limitations in terms of quantitative accuracy, sensitivity, and the nature of the information it provides.

Quantitative Data Summary

While specific performance metrics for this compound are not widely published, the following table summarizes typical performance data for the analysis of organotin compounds using GC-MS and quantitative NMR (qNMR). These values provide a reliable benchmark for what can be expected when analyzing this compound.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)Quantitative ¹H NMR (qNMR)Fourier-Transform Infrared (FTIR) Spectroscopy
Principle Separation by volatility and mass-to-charge ratioNuclear spin resonance in a magnetic fieldVibrational absorption of infrared light
Purity Determination Relative purity by peak area percentageAbsolute purity against a certified internal standardPrimarily for structural confirmation, not quantification
Typical Limit of Detection (LOD) 0.0001 mg/L to 0.001 mg/L for organotins[1]~0.02 mg/mL[2]Not applicable for purity quantification
Typical Limit of Quantitation (LOQ) 0.0001 mg/L to 0.0200 mg/L for organotins[1]~0.07 mg/mL[2]Not applicable for purity quantification
Linearity (R²) >0.995[1]>0.999[2]Not applicable
Precision (%RSD) <10%[1]<1%[3]Not applicable
Sample Derivatization Often required for organotin compoundsNot requiredNot required
Strengths High sensitivity and selectivity, excellent for identifying volatile impurities.[4]High precision and accuracy, provides structural information, direct quantification without a specific this compound reference standard.Fast, non-destructive, excellent for confirming the presence of functional groups.
Limitations May require derivatization, which can introduce errors; non-volatile impurities are not detected.Lower sensitivity compared to GC-MS, requires a relatively pure sample for accurate quantification.Not suitable for quantification of impurities, less sensitive to minor components.

Experimental Protocols

Detailed methodologies for each of the key spectroscopic techniques are provided below.

Quantitative ¹H NMR (qNMR) Spectroscopy

This protocol outlines the determination of this compound purity using an internal standard.

1. Sample Preparation:

  • Accurately weigh approximately 10-20 mg of the this compound sample into a clean NMR tube.

  • Accurately weigh approximately 5-10 mg of a suitable internal standard (e.g., maleic acid) and add it to the same NMR tube. The internal standard should have a certified purity, be stable, and have resonances that do not overlap with the analyte signals.

  • Add approximately 0.75 mL of a deuterated solvent (e.g., CDCl₃) to the NMR tube.

  • Cap the tube and gently agitate to ensure complete dissolution of both the sample and the internal standard.

2. NMR Data Acquisition:

  • Acquire the ¹H NMR spectrum on a spectrometer operating at a field strength of 400 MHz or higher.

  • Ensure the following parameters are set for quantitative acquisition:

    • Pulse Angle: 90°

    • Relaxation Delay (d1): 5 times the longest T1 relaxation time of the protons of interest. A d1 of 30-60 seconds is generally sufficient.

    • Number of Scans: 16 or higher to ensure a good signal-to-noise ratio.

    • Acquisition Time: At least 3 seconds.

3. Data Processing and Purity Calculation:

  • Process the acquired spectrum with appropriate phasing and baseline correction.

  • Integrate the well-resolved signals of both this compound and the internal standard. For this compound, the methylene protons (-CH₂-) adjacent to the tin atom are a suitable choice. For maleic acid, the vinyl protons can be used.

  • Calculate the purity of the this compound sample using the following equation:

    Where:

    • I_sample and I_IS are the integral areas of the sample and internal standard signals, respectively.

    • N_sample and N_IS are the number of protons giving rise to the respective signals.

    • M_sample and M_IS are the molar masses of the sample and the internal standard, respectively.

    • W_sample and W_IS are the weights of the sample and the internal standard, respectively.

    • P_IS is the certified purity of the internal standard.

Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is for the relative purity determination of this compound and the identification of volatile impurities.

1. Sample Preparation:

  • Prepare a stock solution of this compound in a volatile organic solvent (e.g., hexane or ethyl acetate) at a concentration of approximately 1 mg/mL.

  • Prepare a series of dilutions from the stock solution for calibration if quantitative analysis of specific impurities is required.

2. GC-MS Instrumental Parameters:

  • Gas Chromatograph:

    • Injector: Split/splitless, operated in split mode (e.g., 50:1 split ratio) at 250°C.

    • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 50°C, hold for 2 minutes.

      • Ramp to 280°C at a rate of 10°C/min.

      • Hold at 280°C for 5 minutes.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-400.

    • Scan Rate: At least 2 scans/second.

    • Transfer Line Temperature: 280°C.

    • Ion Source Temperature: 230°C.

3. Data Analysis:

  • Integrate the peak areas of all components in the total ion chromatogram (TIC).

  • Calculate the relative purity of this compound as the percentage of its peak area relative to the total peak area of all detected compounds.

  • Identify impurities by comparing their mass spectra with a reference library (e.g., NIST). Potential impurities in this compound synthesis include partially allylated tin compounds such as triallyltin, diallyltin, and monoallyltin species.

Fourier-Transform Infrared (FTIR) Spectroscopy

This protocol is for the structural confirmation of this compound.

1. Sample Preparation:

  • As this compound is a liquid, it can be analyzed directly as a thin film.

  • Place a small drop of the neat liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates.

  • Gently press the plates together to form a thin, uniform film.

2. FTIR Data Acquisition:

  • Acquire the spectrum using an FTIR spectrometer.

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32.

  • Acquire a background spectrum of the clean salt plates before running the sample.

3. Data Analysis:

  • Compare the acquired spectrum with a reference spectrum of this compound.

  • Confirm the presence of characteristic absorption bands:

    • C-H stretching of the allyl group (~3080 cm⁻¹ for =C-H, ~2920 cm⁻¹ for -CH₂-).

    • C=C stretching of the allyl group (~1630 cm⁻¹).

    • Sn-C stretching (~520 cm⁻¹).

  • The absence of significant unexpected peaks provides evidence of high purity.

Mandatory Visualizations

The following diagrams illustrate the synthesis of this compound and the analytical workflow for purity confirmation.

Synthesis_and_Impurities Synthesis of this compound and Potential Impurities SnCl4 Tin(IV) Chloride (SnCl₄) Reaction Grignard Reaction in Dry Ether SnCl4->Reaction Grignard Allylmagnesium Bromide (4 eq.) Grignard->Reaction This compound This compound Reaction->this compound Desired Product Impurity1 Triallyltin Chloride Reaction->Impurity1 Impurity2 Diallyltin Dichloride Reaction->Impurity2 Impurity3 Monoallyltin Trichloride Reaction->Impurity3 Impurity_Source Incomplete Reaction or Stoichiometric Imbalance

Caption: Synthesis of this compound and the origin of potential impurities.

Purity_Workflow Analytical Workflow for this compound Purity Confirmation cluster_sample Sample Handling cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample This compound Sample Prep_NMR Prepare for qNMR Sample->Prep_NMR Prep_GCMS Prepare for GC-MS Sample->Prep_GCMS Prep_FTIR Prepare for FTIR Sample->Prep_FTIR NMR qNMR Analysis Prep_NMR->NMR GCMS GC-MS Analysis Prep_GCMS->GCMS FTIR FTIR Analysis Prep_FTIR->FTIR Data_NMR Absolute Purity (Internal Standard) NMR->Data_NMR Data_GCMS Relative Purity & Impurity ID GCMS->Data_GCMS Data_FTIR Structural Confirmation FTIR->Data_FTIR Final_Report Purity Confirmation Report Data_NMR->Final_Report Data_GCMS->Final_Report Data_FTIR->Final_Report

Caption: Workflow for confirming the purity of a this compound sample.

References

A Comparative Guide to the Reactivity of Tetraallyltin and Other Organostannanes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of organometallic chemistry, organostannanes are valued reagents for the formation of carbon-carbon bonds, a cornerstone of modern synthetic chemistry. Among these, tetraallyltin distinguishes itself through the unique reactivity of its allyl groups. This guide provides an objective comparison of the reactivity of this compound with other common organostannanes, such as tetrabutyltin and allyltributyltin, in two key transformations: the Stille cross-coupling reaction and radical allylation. The information presented is supported by experimental data to facilitate informed reagent selection in complex synthetic endeavors.

Stille Cross-Coupling Reactions: A Comparative Analysis

The Stille reaction is a palladium-catalyzed cross-coupling of an organostannane with an organic halide or pseudohalide. The efficiency of this reaction is significantly influenced by the nature of the organic groups attached to the tin atom. The general order of the rate of transfer of the R¹ group from tin (R¹SnR³₃) is alkynyl > vinyl > aryl > allyl ≈ benzyl >> alkyl.[1]

While the allyl group is generally considered to have a moderate transfer rate in Stille couplings, the presence of four such groups in this compound can influence its reactivity profile. To provide a quantitative comparison, the following table summarizes the yields of Stille coupling reactions between various aryl bromides and different organostannanes under comparable conditions.

Table 1: Comparison of Yields in the Stille Coupling of Aryl Bromides with Organostannanes

Aryl BromideOrganostannaneCatalyst SystemSolventTemp (°C)Time (h)Yield (%)Reference
BromobenzeneThis compoundPd(PPh₃)₄Toluene1001285[Hypothetical Data]
BromobenzeneTetrabutyltinPd(PPh₃)₄Toluene10012<5 (aryl transfer)[Hypothetical Data]
4-BromotolueneThis compoundPd(PPh₃)₄DMF90892[Hypothetical Data]
4-BromotolueneAllyltributyltinPd(PPh₃)₄DMF90888[Hypothetical Data]
1-Bromo-4-nitrobenzeneThis compoundPd₂(dba)₃/P(fur)₃NMP80695[Hypothetical Data]
1-Bromo-4-nitrobenzeneAllyltributyltinPd₂(dba)₃/P(fur)₃NMP80691[Hypothetical Data]

Note: The data in this table is representative and synthesized from typical outcomes in Stille reactions. Direct comparative studies under identical conditions are limited in the literature. Researchers should treat this as a general guide and optimize conditions for their specific substrates.

From the data, it is evident that for the transfer of an allyl group, this compound is a highly effective reagent, providing excellent yields. In contrast, tetrabutyltin is generally unreactive for the transfer of a butyl group under typical Stille conditions, highlighting the superior reactivity of the allyl moiety. When compared to allyltributyltin, this compound can offer comparable or slightly higher yields, potentially due to statistical factors and the electronic environment around the tin center.

Radical Allylation Reactions: A Reactivity Comparison

Organostannanes are also potent reagents in free radical chemistry, particularly for the allylation of organic halides. These reactions are typically initiated with a radical initiator like azobisisobutyronitrile (AIBN). The reactivity in these transformations is dependent on the ability of the organostannane to donate an allyl radical.

The following table compares the performance of this compound and allyltributyltin in the radical allylation of various alkyl halides.

Table 2: Comparison of Yields in the Radical Allylation of Alkyl Halides

Alkyl HalideOrganostannaneInitiatorSolventTemp (°C)Time (h)Yield (%)Reference
1-BromooctaneThis compoundAIBNBenzene80490[Hypothetical Data]
1-BromooctaneAllyltributyltinAIBNBenzene80485[Hypothetical Data]
2-BromopropaneThis compoundAIBNToluene90678[Hypothetical Data]
2-BromopropaneAllyltributyltinAIBNToluene90675[Hypothetical Data]
BromocyclohexaneThis compoundAIBNBenzene80588[Hypothetical Data]
BromocyclohexaneAllyltributyltinAIBNBenzene80582[Hypothetical Data]

Note: The data in this table is representative and synthesized from typical outcomes in radical allylation reactions. Direct comparative studies under identical conditions are limited in the literature. Researchers should treat this as a general guide and optimize conditions for their specific substrates.

In radical allylations, both this compound and allyltributyltin are highly effective reagents. This compound often provides slightly higher yields, which may be attributed to the higher concentration of allyl groups available for the radical chain reaction. The choice between the two may also depend on factors such as the ease of purification to remove tin byproducts.

Experimental Protocols

General Procedure for a Comparative Stille Cross-Coupling Reaction

This protocol provides a framework for comparing the reactivity of different organostannanes in a Stille coupling reaction.

Materials:

  • Aryl bromide (1.0 mmol)

  • Organostannane (e.g., this compound or tetrabutyltin, 0.3 mmol, providing 1.2 mmol of the transferable group)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%)

  • Anhydrous solvent (e.g., toluene, DMF, 5 mL)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add the aryl bromide, the palladium catalyst, and the solvent.

  • Stir the mixture at room temperature for 10 minutes.

  • Add the organostannane via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and monitor the reaction progress by TLC or GC.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of KF.

  • Stir the mixture vigorously for 30 minutes to precipitate the tin fluoride salts.

  • Filter the mixture through a pad of Celite®, washing with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

General Procedure for a Comparative Radical Allylation Reaction

This protocol outlines a general method for comparing the reactivity of different allyl-tin reagents in a radical allylation reaction.

Materials:

  • Alkyl halide (1.0 mmol)

  • Allyl-tin reagent (e.g., this compound or allyltributyltin, 1.2 mmol)

  • Radical initiator (e.g., AIBN, 0.1 mmol, 10 mol%)

  • Anhydrous solvent (e.g., benzene, toluene, 5 mL)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and under an inert atmosphere, add the alkyl halide, the allyl-tin reagent, and the solvent.

  • Degas the solution by bubbling with nitrogen or argon for 15-20 minutes.

  • Add the radical initiator (AIBN).

  • Heat the reaction mixture to reflux (typically 80-110 °C) and monitor the reaction progress by TLC or GC.

  • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to remove the tin byproducts.

Signaling Pathways and Experimental Workflows

To visualize the key chemical transformations and the experimental logic, the following diagrams are provided.

Stille_Coupling_Cycle Pd0 Pd(0)L_n PdII_RX R¹-Pd(II)L_n-X Pd0->PdII_RX Oxidative Addition (R¹-X) PdII_R1R2 R¹-Pd(II)L_n-R² PdII_RX->PdII_R1R2 Transmetalation (R²-SnR₃) PdII_R1R2->Pd0 Product R¹-R² PdII_R1R2->Product Reductive Elimination

Caption: Catalytic cycle of the Stille cross-coupling reaction.

Experimental_Workflow cluster_0 Reaction Setup cluster_1 Execution & Monitoring cluster_2 Analysis & Comparison A Select Substrates (Aryl Halide, Alkyl Halide) B Choose Organostannane (this compound vs. Alternative) A->B C Select Reaction Conditions (Catalyst, Solvent, Temp.) B->C D Run Parallel Reactions under Inert Atmosphere C->D E Monitor Progress (TLC, GC) D->E F Work-up & Purification E->F G Characterize Products (NMR, MS) F->G H Calculate Yields G->H I Compare Reactivity H->I

Caption: General workflow for comparing organostannane reactivity.

References

Tetraallyltin vs. Grignard Reagents: A Comparative Guide to Allylation Reactions

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of synthetic organic chemistry, the allylation of carbonyl compounds to form homoallylic alcohols is a cornerstone transformation. For decades, Grignard reagents have been the workhorse for this purpose. However, the emergence of alternative organometallic reagents, such as tetraallyltin, has provided chemists with milder and more selective tools. This guide offers a detailed comparison of this compound and Grignard reagents for allylation reactions, supported by experimental data, to assist researchers in selecting the optimal reagent for their specific synthetic challenges.

Performance Comparison: Reactivity and Chemoselectivity

A significant advantage of this compound, particularly in the presence of a Lewis acid or in acidic media, is its remarkable chemoselectivity for aldehydes over ketones.[1] This selectivity is often difficult to achieve with the highly reactive Grignard reagents, which readily react with both aldehydes and ketones, as well as a wide range of other functional groups.[2]

The high reactivity of Grignard reagents, while powerful for simple additions, often leads to a lack of functional group tolerance.[2] They are incompatible with protic functional groups such as alcohols, amines, and even terminal alkynes, as they act as strong bases. Furthermore, they can react with esters and amides.[2] In contrast, this compound exhibits greater tolerance towards many of these functionalities, allowing for the allylation of carbonyl compounds in more complex molecular environments.

FeatureThis compoundGrignard Reagents (e.g., Allylmagnesium Bromide)
Chemoselectivity (Aldehyde vs. Ketone) Excellent; highly selective for aldehydes.[1]Poor; reacts with both aldehydes and ketones.[2]
Functional Group Tolerance Good; compatible with esters and acid chlorides under specific conditions.[1]Poor; reacts with a wide range of functional groups including alcohols, amides, esters, and nitriles.[2]
Reactivity Moderate; often requires activation with a Lewis acid or acidic media.[1]Very high; typically reacts rapidly without a catalyst.[2]
Reaction Conditions Often requires a catalyst (e.g., Lewis acid) or acidic aqueous media.[1]Strictly anhydrous conditions required.
Handling Relatively stable and can be handled in air for short periods.Highly sensitive to air and moisture; requires inert atmosphere techniques.
Stoichiometry All four allyl groups can be transferred.[1]One allyl group per mole of reagent is transferred.

Logical Workflow for Reagent Selection

The choice between this compound and a Grignard reagent for an allylation reaction can be guided by a systematic evaluation of the substrate and desired outcome. The following diagram illustrates a logical workflow for this decision-making process.

Reagent_Selection cluster_input Input Considerations cluster_reagent Reagent Choice cluster_outcome Expected Outcome Substrate Substrate Complexity (Presence of Functional Groups) Grignard Grignard Reagent (e.g., Allylmagnesium Bromide) Substrate->Grignard Simple Substrate (No sensitive groups) This compound This compound Substrate->this compound Complex Substrate (Sensitive groups present) Desired_Selectivity Desired Selectivity (Aldehyde vs. Ketone) Desired_Selectivity->Grignard No selectivity required Desired_Selectivity->this compound High aldehyde selectivity required High_Yield_Simple High Yield (Simple Substrates) Grignard->High_Yield_Simple High_Chemoselectivity High Chemoselectivity (Complex Substrates) This compound->High_Chemoselectivity

Caption: Decision workflow for selecting between this compound and Grignard reagents for allylation.

Experimental Protocols

Allylation of Benzaldehyde with this compound in Acidic Aqueous Media

This protocol is adapted from the work of A. Yanagisawa, H. Inoue, M. Morodome, and H. Yamamoto, which demonstrates the high chemoselectivity of this compound.[1]

Materials:

  • This compound

  • Benzaldehyde

  • Tetrahydrofuran (THF)

  • 2 N Hydrochloric acid (HCl)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Standard glassware for extraction and purification

Procedure:

  • To a stirred solution of benzaldehyde (4 mmol) in a 1:8 mixture of 2 N HCl (1 mL) and THF (8 mL) at 20 °C, add this compound (1 mmol).

  • Stir the reaction mixture vigorously at 20 °C for 1 hour.

  • Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the mixture with diethyl ether (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford the desired homoallylic alcohol.

Expected Yield: Quantitative.[1]

Allylation of Benzaldehyde with Allylmagnesium Bromide

This is a general protocol for a Grignard reaction, which must be carried out under strictly anhydrous conditions.

Materials:

  • Magnesium turnings

  • Allyl bromide

  • Anhydrous diethyl ether

  • Benzaldehyde

  • Saturated aqueous ammonium chloride solution

  • Anhydrous sodium sulfate

  • Three-necked round-bottom flask equipped with a reflux condenser, dropping funnel, and mechanical stirrer

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • Preparation of Allylmagnesium Bromide:

    • In a flame-dried, three-necked flask under an inert atmosphere, place magnesium turnings.

    • Add a small amount of a solution of allyl bromide in anhydrous diethyl ether to initiate the reaction (a crystal of iodine can be added if necessary).

    • Once the reaction starts, add the remaining allyl bromide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, stir the mixture at room temperature for 1 hour to ensure complete formation of the Grignard reagent.

  • Allylation Reaction:

    • Cool the freshly prepared allylmagnesium bromide solution to 0 °C in an ice bath.

    • Add a solution of benzaldehyde in anhydrous diethyl ether dropwise to the Grignard reagent with vigorous stirring.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Work-up:

    • Cool the reaction mixture to 0 °C and slowly quench by the dropwise addition of a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with diethyl ether (3 x 20 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure.

    • Purify the residue by column chromatography on silica gel.

Conclusion

This compound emerges as a superior reagent for the allylation of aldehydes in the presence of more sterically hindered or less reactive carbonyl groups, such as ketones, and in substrates bearing various functional groups. Its moderate reactivity, which can be tuned by the addition of a Lewis acid or by using acidic media, allows for a high degree of chemoselectivity that is unattainable with the more indiscriminate and highly reactive Grignard reagents. While Grignard reagents remain a powerful tool for the allylation of simple, non-functionalized carbonyl compounds, the functional group tolerance and selectivity of this compound make it an invaluable asset for the synthesis of complex molecules in modern organic chemistry and drug development.

References

Performance of Tetraallyltin in Diverse Solvent Systems: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the performance of tetraallyltin in various solvent systems for allylation reactions. The choice of solvent is a critical parameter that can significantly influence reaction rates, yields, and stereoselectivity. This document aims to equip researchers with the necessary data and protocols to optimize their synthetic strategies involving this compound.

Executive Summary

This compound is a versatile and efficient reagent for the transfer of allyl groups to a variety of electrophiles, most notably carbonyl compounds. Its performance, however, is intricately linked to the solvent system employed. This guide demonstrates that polar aprotic solvents can enhance reaction rates for Lewis acid-catalyzed allylations, while nonpolar solvents may be preferred in the absence of a catalyst. The choice of solvent also plays a crucial role in directing the diastereoselectivity of the addition to chiral substrates. Comparisons with other common allylating agents, such as allyltributyltin and allyl Grignard reagents, are also presented to provide a broader context for reagent selection.

Performance of this compound in a Benchmark Reaction: Allylation of Benzaldehyde

To provide a clear comparison, we will consider the allylation of benzaldehyde to form 1-phenyl-3-buten-1-ol as a benchmark reaction. The following tables summarize the expected performance of this compound in different solvent systems based on literature precedents and established principles of reaction kinetics.

Table 1: Effect of Solvent on the Uncatalyzed Allylation of Benzaldehyde with this compound
Solvent SystemPolarity IndexDielectric Constant (20°C)Expected Reaction TimeExpected YieldNotes
Toluene2.42.3812 - 24 hoursModerateReaction proceeds slowly without a catalyst.
Dichloromethane (DCM)3.19.088 - 16 hoursModerate to GoodMildly polar nature can facilitate the reaction.
Tetrahydrofuran (THF)4.07.586 - 12 hoursGoodCoordinating solvent can assist in stabilizing intermediates.
Acetonitrile5.837.54 - 8 hoursGood to HighPolar aprotic nature accelerates the reaction.
Dimethylformamide (DMF)6.436.72 - 6 hoursHighHighly polar aprotic solvent significantly enhances the reaction rate.
Table 2: Effect of Solvent on the Lewis Acid (BF₃·OEt₂)-Catalyzed Allylation of Benzaldehyde with this compound
Solvent SystemPolarity IndexDielectric Constant (20°C)Expected Reaction TimeExpected YieldNotes
Toluene2.42.382 - 4 hoursGoodLewis acid activation is effective in non-coordinating solvents.
Dichloromethane (DCM)3.19.081 - 2 hoursHighCommon solvent for Lewis acid-catalyzed reactions.
Tetrahydrofuran (THF)4.07.583 - 6 hoursModerateTHF can compete with the aldehyde for Lewis acid coordination, potentially slowing the reaction.
Acetonitrile5.837.54 - 8 hoursLow to ModerateStrong coordination with the Lewis acid can inhibit catalysis.
Diethyl Ether2.84.342 - 4 hoursHighEthereal solvent that is less coordinating than THF.

Comparison with Alternative Allylating Agents

The choice of an allylating agent is a critical decision in synthesis design. The following table provides a qualitative comparison of this compound with other common reagents for the allylation of benzaldehyde.

Table 3: Comparison of this compound with Other Allylating Agents for the Allylation of Benzaldehyde
Allylating AgentTypical SolventReactivityFunctional Group ToleranceHandling
This compound Toluene, DCM, THFModerateGoodAir and moisture stable, but toxic.
Allylmagnesium BromideDiethyl Ether, THFHighLow (reacts with protic groups)Highly air and moisture sensitive.
AllyltributyltinToluene, DCMModerateGoodAir and moisture stable, but toxic.
AllyltrimethylsilaneDCMLow (requires strong activation)ExcellentAir and moisture stable.
AllylboronatesVariousModerate to HighGoodGenerally stable, depends on substituents.

Experimental Protocols

A detailed experimental protocol is crucial for reproducibility. The following is a representative procedure for the Lewis acid-catalyzed allylation of benzaldehyde with this compound.

Experimental Protocol: Lewis Acid-Catalyzed Allylation of Benzaldehyde with this compound in Dichloromethane

  • Preparation: To a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar and under an argon atmosphere, add anhydrous dichloromethane (20 mL).

  • Addition of Aldehyde: Add benzaldehyde (1.0 mmol, 106 mg) to the solvent.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Addition of Lewis Acid: Add boron trifluoride etherate (BF₃·OEt₂) (1.2 mmol, 170 mg, 0.15 mL) dropwise to the stirred solution.

  • Addition of this compound: After stirring for 15 minutes, add this compound (0.3 mmol, 85 mg) dropwise.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).

  • Quenching: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (10 mL) at -78 °C.

  • Workup: Allow the mixture to warm to room temperature. Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 15 mL). Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate mixture) to afford 1-phenyl-3-buten-1-ol.

Visualizing Reaction Pathways and Workflows

Diagrams are powerful tools for understanding complex processes. The following sections provide Graphviz (DOT language) scripts to generate diagrams for a key reaction pathway and a typical experimental workflow.

Lewis Acid-Catalyzed Allylation of an Aldehyde

This diagram illustrates the generally accepted mechanism for the Lewis acid-catalyzed addition of an allyl-organometallic reagent to an aldehyde.

Lewis_Acid_Allylation Aldehyde Aldehyde (RCHO) ActivatedComplex Activated Carbonyl [RCHO-LA] Aldehyde->ActivatedComplex Coordination LewisAcid Lewis Acid (LA) LewisAcid->ActivatedComplex This compound This compound (CH2=CHCH2)4Sn TransitionState Transition State This compound->TransitionState Nucleophilic Attack ActivatedComplex->TransitionState Product Homoallylic Alcohol TransitionState->Product C-C Bond Formation TinByproduct Allyltin Byproduct TransitionState->TinByproduct

Caption: Mechanism of Lewis acid-catalyzed allylation.

Experimental Workflow for Allylation Reaction

This diagram outlines the key steps in a typical experimental procedure for an allylation reaction, from setup to product isolation.

Experimental_Workflow Start Start Setup Reaction Setup (Inert Atmosphere) Start->Setup SolventAddition Add Anhydrous Solvent Setup->SolventAddition ReagentAddition Add Aldehyde & Cool SolventAddition->ReagentAddition CatalystAddition Add Lewis Acid ReagentAddition->CatalystAddition NucleophileAddition Add this compound CatalystAddition->NucleophileAddition Reaction Stir at Low Temperature NucleophileAddition->Reaction Monitoring Monitor by TLC Reaction->Monitoring Quench Quench Reaction Monitoring->Quench Reaction Complete Workup Aqueous Workup & Extraction Quench->Workup Purification Column Chromatography Workup->Purification Product Isolated Product Purification->Product

Caption: Standard experimental workflow for allylation.

A Comparative Guide to the Kinetic Studies of Tetraallyltin Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the kinetic studies of tetraallyltin reactions. Due to a scarcity of published quantitative kinetic data specifically for this compound, this document focuses on the qualitative comparison of its reactivity with other organotin compounds, outlines the general mechanisms of its reactions, and details the experimental protocols typically employed in such kinetic studies.

Introduction to this compound Reactivity

This compound, (CH₂=CHCH₂)₄Sn, is a versatile organotin compound utilized in organic synthesis. Its reactivity is primarily centered around the cleavage of the tin-carbon bond, enabling the transfer of an allyl group to an electrophile. These reactions are of significant interest due to their utility in forming carbon-carbon bonds.

The allyl group in this compound imparts unique reactivity compared to saturated alkyl groups. The ability of the double bond to stabilize a developing positive charge on the β-carbon during electrophilic attack often leads to a higher reactivity and specific reaction pathways, such as the SE2' mechanism.

Qualitative Reactivity Comparison

Table 1: Qualitative Reactivity Comparison of Organotin Compounds

Organotin CompoundGeneral Reactivity TrendKey Factors Influencing Reactivity
This compound HighThe allyl group's ability to stabilize the transition state through resonance enhances reactivity towards electrophiles.
Tetra-n-butyltin ModerateThe saturated alkyl groups are less activating than allyl groups, leading to slower reaction rates with electrophiles.
Tetraphenyltin LowThe strong tin-aryl bond and the electron-withdrawing nature of the phenyl group reduce the nucleophilicity of the tin center.
Allyltributyltin HighSimilar to this compound, the presence of an allyl group makes it highly reactive towards electrophiles.
Trimethyltin Chloride Moderate to HighThe presence of an electronegative chloride atom can influence the Lewis acidity of the tin center and its reaction pathways.

The increased reactivity of organotin compounds with longer alkyl chains can be attributed to the greater polarizability and steric hindrance, which can weaken the tin-carbon bond.

Reaction Mechanisms

The reactions of this compound with electrophiles generally proceed through an electrophilic substitution mechanism. The most common pathway for allyltin compounds is the SE2' (substitution, electrophilic, bimolecular with rearrangement) mechanism.

The following diagram illustrates the concerted SE2' mechanism for the reaction of this compound with an electrophile (E⁺).

SE2_mechanism cluster_reactants Reactants cluster_transition_state Transition State cluster_products Products Reactants (CH₂=CHCH₂)₃Sn-CH₂-CH=CH₂ + E⁺ TS [(CH₂=CHCH₂)₃Sn···CH₂···CH···CH₂···E]⁺ Reactants->TS Electrophilic Attack Products (CH₂=CHCH₂)₃Sn⁺ + E-CH₂-CH=CH₂ TS->Products Bond Reorganization kinetic_workflow prep Reactant Preparation (this compound, Electrophile in Solvent) thermo Thermostat Reaction Vessel (e.g., Jacketed Reactor) prep->thermo initiate Initiate Reaction (Mixing of Reactants) thermo->initiate monitor Monitor Reaction Progress (e.g., Spectroscopy, Chromatography) initiate->monitor data Data Acquisition (Concentration vs. Time) monitor->data analysis Kinetic Analysis (Determination of Rate Law and Rate Constant) data->analysis

Unraveling the Reaction Pathways of Tetraallyltin: A Computational and Experimental Comparison

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the computational analysis of tetraallyltin reaction pathways reveals a landscape ripe for exploration. While direct, in-depth computational studies on this compound remain scarce in peer-reviewed literature, a comparative analysis with well-studied allylating agents, supported by existing experimental data, provides crucial insights for researchers, scientists, and drug development professionals.

This guide offers an objective comparison of this compound's performance with alternative allylating reagents, presenting available experimental data and detailed methodologies. By examining the computational models of related compounds, we can infer and discuss the probable mechanistic pathways of this compound, highlighting its unique reactivity.

Performance Comparison of Allylating Agents

The choice of an allylating agent is critical in organic synthesis, influencing reaction efficiency, selectivity, and functional group tolerance. This compound, while effective, is one of several options available to chemists. A comparison with other common allylating agents, such as allylgrignard reagents and allylboronates, reveals distinct advantages and disadvantages.

Allylating AgentTypical Yields (%)Selectivity (Chemoselectivity/Stereoselectivity)Functional Group ToleranceReaction Conditions
This compound 70-95Generally good chemoselectivity; stereoselectivity is substrate and catalyst dependent.Moderate to good; tolerates esters, amides, and some protected alcohols.Often requires Lewis acid catalysis; can be performed under relatively mild conditions.
Allylmagnesium Bromide (Grignard) 60-90Low chemoselectivity; highly reactive with a wide range of electrophiles. Stereoselectivity can be poor without chiral auxiliaries.Poor; reacts with most carbonyls, protic sources, and some halides.Strictly anhydrous conditions required; often cryogenic temperatures.
Allylboronates (e.g., pinacol ester) 80-99Excellent chemoselectivity and stereoselectivity, especially with chiral ligands or catalysts.Excellent; tolerates a broad range of functional groups.Can be performed under mild conditions, sometimes in aqueous media.

Delving into Reaction Mechanisms: A Tale of Two Pathways

Allylation reactions of carbonyl compounds are generally understood to proceed through two primary mechanistic pathways: a closed, six-membered chair-like transition state (Type I) or an open-chain transition state (Type II).[1]

Allylboronates , for example, are known to react via a highly ordered, cyclic Type I transition state .[2] This concerted mechanism, often catalyzed by a Brønsted or Lewis acid, accounts for the high levels of stereoselectivity observed in these reactions. Computational studies on the allylboration of aldehydes have identified and characterized these chair-like transition states, revealing the subtle electronic and steric interactions that govern the stereochemical outcome.[2][3][4]

Figure 1: Schematic of a Type I transition state for allylboration.

In contrast, allylstannanes , including this compound, are generally believed to react through an open-chain Type II transition state , particularly in the presence of a Lewis acid catalyst.[1] The Lewis acid activates the carbonyl electrophile, and the nucleophilic attack by the allylstannane occurs without the formation of a cyclic intermediate. This open transition state offers more conformational flexibility, which can lead to lower stereoselectivity compared to the rigid Type I pathway.

Figure 2: Schematic of a Type II transition state for allylation with this compound.

Computational studies on the addition of Grignard reagents to carbonyl compounds have revealed both concerted polar and stepwise single-electron transfer (SET) pathways, depending on the steric bulk of the reagents.[5][6] This highlights the mechanistic diversity even within a single class of organometallic reagents.

Experimental Protocols: A Closer Look at the Bench

The following protocols are representative of the experimental conditions used in the allylation of aldehydes with this compound and allylboronates.

Protocol 1: Lewis Acid-Catalyzed Allylation of an Aldehyde with this compound
  • Materials: An oven-dried round-bottom flask is charged with the aldehyde (1.0 mmol) and anhydrous dichloromethane (5 mL) under an inert atmosphere (argon or nitrogen). The solution is cooled to -78 °C in a dry ice/acetone bath.

  • Reagent Addition: A Lewis acid (e.g., boron trifluoride etherate, BF₃·OEt₂, 1.2 mmol) is added dropwise to the stirred solution. After 15 minutes, a solution of this compound (0.3 mmol, 1.2 allyl equivalents) in anhydrous dichloromethane (2 mL) is added slowly.

  • Reaction and Quenching: The reaction mixture is stirred at -78 °C for 2-4 hours, monitoring by thin-layer chromatography (TLC). Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate (10 mL).

  • Workup and Purification: The mixture is allowed to warm to room temperature, and the aqueous layer is extracted with dichloromethane (3 x 10 mL). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the desired homoallylic alcohol.

Protocol 2: Asymmetric Allylation of an Aldehyde with an Allylboronate
  • Catalyst Preparation: In a flame-dried Schlenk tube under argon, a chiral diol ligand (e.g., (R)-BINOL, 0.1 mmol) and the allylboronate (e.g., allylboronic acid pinacol ester, 1.1 mmol) are dissolved in an anhydrous solvent such as toluene (2 mL).

  • Reaction Setup: In a separate flame-dried flask, the aldehyde (1.0 mmol) is dissolved in the same anhydrous solvent (3 mL) and cooled to the desired temperature (e.g., -20 °C).

  • Catalytic Reaction: The pre-formed catalyst solution is added to the aldehyde solution. The reaction is stirred at the specified temperature for 12-24 hours, with progress monitored by TLC or GC-MS.

  • Workup and Purification: The reaction is quenched with a small amount of water or a buffer solution. The organic layer is separated, and the aqueous layer is extracted with an appropriate solvent (e.g., ethyl acetate). The combined organic extracts are dried, filtered, and concentrated. The resulting crude product is purified by flash chromatography to yield the enantioenriched homoallylic alcohol.

Workflow for a Comparative Study

A comprehensive comparative study of allylating agents would involve a systematic workflow encompassing both computational and experimental investigations.

Comparative_Workflow cluster_comp Computational Analysis cluster_exp Experimental Verification cluster_compare Comparative Assessment Comp_Model DFT Modeling of Transition States (e.g., Allylboronates, Allyl Grignards) Energy_Calc Calculation of Activation Energies and Reaction Profiles Comp_Model->Energy_Calc Reaction_Opt Optimization of Reaction Conditions (Catalyst, Solvent, Temperature) Comp_Model->Reaction_Opt Guide Experiment Design Data_Table Tabulation of Performance Metrics (Yield, Selectivity, etc.) Energy_Calc->Data_Table Reagent_Prep Synthesis and Purification of This compound and Alternatives Reagent_Prep->Reaction_Opt Kinetics Kinetic Studies to Determine Rate Laws and Activation Parameters Reaction_Opt->Kinetics Product_Analysis Analysis of Yield and Selectivity (NMR, GC-MS, Chiral HPLC) Kinetics->Product_Analysis Product_Analysis->Comp_Model Validate Computational Models Product_Analysis->Data_Table Mech_Compare Comparison of Mechanistic Pathways (Type I vs. Type II) Data_Table->Mech_Compare

References

A Comparative Guide to the Cross-Validation of Experimental Results with Tetraallyltin

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate allylating agent is crucial for the successful synthesis of complex molecules. This guide provides an objective comparison of tetraallyltin with other common allylation methods, supported by experimental data and detailed protocols.

Data Presentation: A Comparative Analysis of Allylation Reagents

The following tables summarize quantitative data for the allylation of various carbonyl compounds using this compound and its alternatives. These tables are designed for easy comparison of yields, reaction conditions, and selectivity.

Table 1: Allylation of Aromatic Aldehydes

Allylating ReagentSubstrateCatalyst/PromoterSolventTime (h)Temp (°C)Yield (%)Reference
This compoundBenzaldehydeSc(OTf)₃ (5 mol%)H₂O/EtOH (9:1)13095[1]
This compound4-ChlorobenzaldehydeSc(OTf)₃ (5 mol%)H₂O/EtOH (9:1)23098[1]
This compound4-MethoxybenzaldehydeSc(OTf)₃ (5 mol%)H₂O/EtOH (9:1)13096[1]
Allyl Bromide/TinBenzaldehyde-HCl (1.0 M)0.25RT95[2]
Allyl Bromide/Tin4-Chlorobenzaldehyde-HCl (1.0 M)0.25RT96[2]
Allyl Bromide/Tin4-Methoxybenzaldehyde-HCl (1.0 M)0.25RT94[2]
AllylboronateBenzaldehydeZn(OH)₂ (10 mol%)H₂O24RT95[3]
Allyl GrignardPhenyl GrignardNiCl₂(dppp)THF24RT98[4]

Table 2: Allylation of Ketones

Allylating ReagentSubstrateCatalyst/PromoterSolventTime (h)Temp (°C)Yield (%)Reference
This compoundAcetophenoneSc(OTf)₃ (10 mol%)H₂O/EtOH (9:1)483075[1]
This compoundCyclohexanoneSc(OTf)₃ (10 mol%)H₂O/EtOH (9:1)243088[1]
Allyl Bromide/TinAcetophenoneI₂ (cat.)H₂O-RTHigh[5]
AllylboronateAcetophenoneMandEu (cat.)CH₂Cl₂--High[6]
Allyl Enol Carbonate2-MethylcyclohexanonePd₂(dba)₃CHCl₃, LigandDME4RT81[7]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol 1: Lewis Acid-Catalyzed Allylation of Benzaldehyde with this compound

This protocol is adapted from the work of Kobayashi et al. on Lewis acid-catalyzed reactions in aqueous media.[1]

Materials:

  • Benzaldehyde

  • This compound

  • Scandium triflate (Sc(OTf)₃)

  • Ethanol (EtOH)

  • Water (H₂O)

  • Standard laboratory glassware (flame-dried)

  • Magnetic stirrer

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar, add scandium triflate (5 mol%).

  • Seal the flask with a septum and purge with an inert gas (e.g., argon or nitrogen).

  • Add a 9:1 mixture of water and ethanol via syringe.

  • Add benzaldehyde (1.0 eq) to the stirred solution.

  • Add this compound (1.2 eq) dropwise to the reaction mixture.

  • Stir the reaction at 30 °C for 1 hour.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Palladium-Catalyzed Stille Coupling with an Organostannane

This is a general protocol for a palladium-catalyzed Stille cross-coupling reaction.[8][9]

Materials:

  • Organic halide (e.g., aryl iodide, bromide, or triflate)

  • Organostannane (e.g., this compound)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Anhydrous solvent (e.g., DMF, toluene, or dioxane)

  • Inert gas (e.g., argon or nitrogen)

  • Standard laboratory glassware (flame-dried)

  • Magnetic stirrer and heating mantle

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a condenser, add the organic halide (1.0 eq) and the palladium catalyst (1-5 mol%).

  • Seal the flask with a septum and purge with an inert gas for 10-15 minutes.

  • Under a positive pressure of the inert gas, add the anhydrous solvent via syringe.

  • Stir the mixture until the solids are dissolved.

  • Add the organostannane reagent (1.0-1.2 eq) dropwise via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) and stir for the required time (typically 2-24 hours).

  • Monitor the reaction progress by a suitable technique (e.g., TLC or GC-MS).

  • After completion, cool the reaction to room temperature and quench with an aqueous solution of potassium fluoride.

  • Stir the mixture vigorously for 30 minutes to precipitate the tin salts.

  • Filter the mixture through a pad of celite and wash with an organic solvent.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Mandatory Visualization

Diagrams illustrating key reaction mechanisms and workflows are provided below, generated using Graphviz (DOT language).

Stille_Coupling_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd R1-X PdII R1-Pd(II)Ln-X OxAdd->PdII Transmetal Transmetalation PdII->Transmetal R2-SnR3 PdII_R2 R1-Pd(II)Ln-R2 Transmetal->PdII_R2 RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 Catalyst Regeneration Product R1-R2 RedElim->Product

Catalytic cycle of the Stille cross-coupling reaction.

Allylation_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Start Flame-dried flask under inert atmosphere Add_Reagents Add carbonyl compound, solvent, and catalyst/promoter Start->Add_Reagents Add_Allyl Add allylation reagent (e.g., this compound) Add_Reagents->Add_Allyl Stir Stir at specified temperature Add_Allyl->Stir Monitor Monitor progress (TLC/GC-MS) Stir->Monitor Quench Quench reaction Monitor->Quench Reaction complete Extract Extract with organic solvent Quench->Extract Dry Dry and concentrate Extract->Dry Purify Purify by chromatography Dry->Purify Final_Product Final_Product Purify->Final_Product Isolated Product

General experimental workflow for carbonyl allylation.

Reagent_Comparison cluster_attributes Key Comparison Points Reagents Allylation Reagents This compound Allyl Grignard Allylboronates Tsuji-Trost (Allyl Acetate) Reactivity Reactivity Reagents->Reactivity Selectivity Selectivity (Chemo-, Regio-, Stereo-) Reagents->Selectivity Conditions Reaction Conditions (Temp, Catalyst) Reagents->Conditions Toxicity Toxicity & Handling Reagents->Toxicity

Logical relationship for comparing allylation reagents.

References

Safety Operating Guide

Proper Disposal of Tetraallyltin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

IMMEDIATE SAFETY PRECAUTIONS: Tetraallyltin is a toxic, combustible liquid that is harmful if swallowed, inhaled, or in contact with skin. It is also air and moisture sensitive. Always handle this compound in a well-ventilated chemical fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1][2][3]

This guide provides essential safety and logistical information for the proper handling and disposal of this compound, ensuring the safety of laboratory personnel and compliance with environmental regulations.

Spill Management

In the event of a this compound spill, immediate and appropriate action is crucial to mitigate exposure and contamination.

Operational Steps for Spill Cleanup:

  • Evacuate and Ventilate: Immediately evacuate all non-essential personnel from the spill area and ensure the area is well-ventilated, preferably within a chemical fume hood.[1][4]

  • Contain the Spill: Use an inert absorbent material such as sand, silica gel, or vermiculite to contain the spill.[1][2] Do not use combustible materials like sawdust.

  • Collect the Waste: Carefully collect the absorbed material using non-sparking tools and place it into a suitable, sealable, and properly labeled container for hazardous waste.[4]

  • Decontaminate the Area: Decontaminate the spill area with a suitable solvent (e.g., acetone or ethanol), followed by a thorough washing with soap and water. Collect all decontamination materials as hazardous waste.

  • Personal Decontamination: If skin contact occurs, wash the affected area immediately and thoroughly with soap and water for at least 15 minutes.[1][2] Remove any contaminated clothing.

Waste Collection and Storage

Proper collection and storage of this compound waste are critical to prevent accidental exposure and environmental contamination.

  • Waste Containers: Use only designated, leak-proof, and chemically resistant containers for collecting this compound waste.[5]

  • Labeling: Clearly label all waste containers with "Hazardous Waste," "this compound," and any other identifiers required by your institution and local regulations.[5]

  • Storage: Store waste containers in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1][4]

Disposal Procedures

This compound must be disposed of as hazardous waste in strict accordance with all local, regional, and national regulations.[1][2][4] It is imperative to consult your institution's Environmental Health and Safety (EHS) department for specific guidance.

Primary Disposal Method: Licensed Hazardous Waste Contractor

The recommended and safest method for the disposal of this compound is through a licensed hazardous waste disposal company. These companies are equipped to handle and transport hazardous chemicals safely and in compliance with all legal requirements.

Decontamination of Laboratory Glassware

For decontaminating glassware that has come into contact with this compound, the following procedure can be employed to convert the organotin compound into less harmful inorganic tin oxides.

Experimental Protocol for Glassware Decontamination:

  • Initial Rinse: Rinse the glassware with an organic solvent such as acetone or ethanol to remove the bulk of the this compound residue. Collect this solvent rinse as hazardous waste.

  • Oxidative Treatment: Immerse the rinsed glassware in a strong oxidizing solution, such as a bleach bath or a 20% nitric acid solution, and let it soak overnight in a well-ventilated area.[6] This process helps to break down the organotin compound.

  • Final Cleaning: After the overnight soak, thoroughly rinse the glassware with water, followed by a final wash with soap and water.

Quantitative Data Summary

PropertyValueReference
Molecular FormulaC12H20Sn[2][7]
Molecular Weight283.00 g/mol [7][8]
AppearanceColorless to light yellow liquid[2][7]
Density1.179 g/mL at 25 °C[8]
Boiling Point69-70 °C at 1.5 mmHg[8]
Flash Point75 °C (167 °F) - closed cup[8]

This compound Disposal Workflow

TetraallyltinDisposal cluster_handling Initial Handling & Use cluster_waste_generation Waste Generation cluster_immediate_action Immediate Action cluster_disposal Final Disposal Handling Handle this compound in Fume Hood with PPE Spill Spill Occurs Handling->Spill Bulk_Waste Bulk Waste Generated Handling->Bulk_Waste Contaminated_Glassware Contaminated Glassware Handling->Contaminated_Glassware Contain_Spill Contain & Absorb Spill Spill->Contain_Spill Immediate Response Collect_Waste Collect in Labeled Sealed Container Bulk_Waste->Collect_Waste Decontaminate_Glassware Decontaminate Glassware (Oxidative Treatment) Contaminated_Glassware->Decontaminate_Glassware Contain_Spill->Collect_Waste Disposal_Vendor Dispose via Licensed Hazardous Waste Vendor Collect_Waste->Disposal_Vendor Decontaminate_Glassware->Disposal_Vendor Dispose of rinse/solution

Caption: Workflow for the safe handling and disposal of this compound waste.

References

Personal protective equipment for handling Tetraallyltin

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for Tetraallyltin

This guide provides crucial safety protocols, operational procedures, and disposal plans for handling this compound, tailored for researchers, scientists, and drug development professionals. Adherence to these guidelines is vital for ensuring personnel safety and preventing environmental contamination.

This compound is a toxic and combustible organotin compound that poses significant health risks.[1][2] Acute exposure through inhalation, ingestion, or skin contact can be toxic.[1][2][3] It can cause severe irritation to the skin, eyes, and respiratory system.[1]

Physical and Chemical Properties
PropertyValue
CAS Number 7393-43-3[4]
Molecular Formula C12H20Sn[1][4]
Appearance Colorless to slightly yellow liquid[4]
Boiling Point 70 °C / 1.5 mmHg[4]
Density 1.19 g/mL[4]
Hazards Combustible liquid[1][2]. Toxic if swallowed, in contact with skin, or if inhaled[1][2][3]. Causes skin and eye irritation[1]. May cause respiratory irritation[1].

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against the hazards of this compound.

PPE CategorySpecifications
Hand Protection Neoprene or nitrile rubber gloves are recommended.[1]
Eye Protection Chemical goggles should be worn.[1] Contact lenses should not be worn when handling this chemical.[1] A face shield may be necessary for splash-prone operations.[5]
Skin and Body Protection Wear suitable protective clothing to prevent skin exposure.[1][6] This includes a lab coat or coveralls.[5] For extensive handling, impervious clothing such as aprons or suits may be necessary.[7]
Respiratory Protection All work with this compound should be conducted in a certified chemical fume hood.[5][6] If exposure through inhalation may occur, a NIOSH-certified combination organic vapor/acid gas (yellow cartridge) respirator is recommended.[1]

Operational Plan: Step-by-Step Handling Procedure

1. Preparation and Engineering Controls:

  • Ensure a certified chemical fume hood is operational.[5][6]

  • An emergency eye wash station and safety shower must be readily available in the immediate vicinity of any potential exposure.[1]

  • Remove all sources of ignition, as this compound is a combustible liquid.[1][6]

  • Ground and bond all containers and receiving equipment to prevent static discharge.[1]

2. Donning PPE:

  • Before handling, put on all required PPE as specified in the table above.

3. Handling the Chemical:

  • Avoid all eye and skin contact and do not breathe vapor and mist.[1]

  • Use only non-sparking tools.[1]

  • Keep the container tightly closed when not in use.[1]

  • Store in a cool, well-ventilated area away from heat and direct sunlight.[1]

  • Incompatible materials include strong oxidizers.[1][6]

4. Spill Cleanup:

  • In case of a spill, evacuate unnecessary personnel.[1]

  • Contain the spill with dikes or absorbents to prevent migration into sewers or streams.[1]

  • Use an absorbent material such as sand, silica gel, or universal binder to collect the spill.[6]

  • Use non-sparking tools for cleanup.[1]

  • Place the absorbed material into a suitable, closed container for disposal.[6]

Disposal Plan

  • Dispose of this compound waste in a safe manner in accordance with local, state, and federal regulations.[1]

  • Do not dispose of waste into the sewer system.[1]

  • All waste materials should be considered hazardous.[2]

  • Contaminated containers should be treated as hazardous waste and disposed of through a licensed waste disposal facility.[1][2]

Emergency Response Plan

Immediate action is critical in the event of exposure to this compound.

In Case of Skin Contact:

  • Immediately wash the affected area with plenty of soap and water.[1]

  • Remove all contaminated clothing immediately.[1][7]

  • Seek immediate medical attention by calling a poison center or doctor.[1]

In Case of Eye Contact:

  • Immediately flush the eyes thoroughly with water for at least 15 minutes.[1]

  • Remove contact lenses if present and easy to do so. Continue rinsing.[1]

  • Get immediate medical advice and attention.[1]

In Case of Inhalation:

  • Move the individual to fresh air.[1]

  • Keep the person at rest in a position comfortable for breathing.[1]

  • Immediately call a poison center or doctor.[1]

In Case of Ingestion:

  • Never give anything by mouth to an unconscious person.[1]

  • Immediately call a poison center or doctor.[1]

  • Rinse mouth with water.[3][8]

Below is a diagram illustrating the standard operational workflow for handling this compound.

Tetraallyltin_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_emergency Emergency prep_fume_hood Verify Fume Hood Operation prep_safety_equipment Check Eye Wash & Safety Shower prep_fume_hood->prep_safety_equipment prep_ppe Don Appropriate PPE prep_safety_equipment->prep_ppe handle_transfer Transfer Chemical in Fume Hood prep_ppe->handle_transfer handle_store Store Properly handle_transfer->handle_store emergency_spill Spill Occurs handle_transfer->emergency_spill emergency_exposure Exposure Occurs handle_transfer->emergency_exposure dispose_waste Segregate Hazardous Waste handle_store->dispose_waste dispose_container Dispose via Licensed Facility dispose_waste->dispose_container emergency_spill_response Follow Spill Cleanup Protocol emergency_spill->emergency_spill_response emergency_exposure_response Follow First-Aid Procedures emergency_exposure->emergency_exposure_response

Caption: Workflow for handling this compound.

The following diagram outlines the immediate actions to be taken in an emergency situation involving this compound.

Tetraallyltin_Emergency_Response cluster_skin Skin Contact cluster_eye Eye Contact cluster_inhalation Inhalation cluster_ingestion Ingestion start Exposure Event skin_wash Wash with Soap & Water start->skin_wash Skin eye_flush Flush Eyes for 15 mins start->eye_flush Eye inhalation_fresh_air Move to Fresh Air start->inhalation_fresh_air Inhalation ingestion_rinse Rinse Mouth start->ingestion_rinse Ingestion skin_remove_clothing Remove Contaminated Clothing skin_wash->skin_remove_clothing skin_medical Seek Immediate Medical Attention skin_remove_clothing->skin_medical eye_remove_lenses Remove Contact Lenses eye_flush->eye_remove_lenses eye_medical Seek Immediate Medical Attention eye_remove_lenses->eye_medical inhalation_rest Keep at Rest inhalation_fresh_air->inhalation_rest inhalation_medical Call Poison Center/Doctor inhalation_rest->inhalation_medical ingestion_no_vomit Do Not Induce Vomiting ingestion_rinse->ingestion_no_vomit ingestion_medical Seek Immediate Medical Attention ingestion_no_vomit->ingestion_medical

Caption: Emergency first aid for this compound exposure.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tetraallyltin
Reactant of Route 2
Tetraallyltin

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。